molecular formula C24H22O4 B018015 3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one CAS No. 50984-88-8

3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one

Cat. No.: B018015
CAS No.: 50984-88-8
M. Wt: 374.4 g/mol
InChI Key: PXCIPOXPHMTCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one is a high-value chemical building block and precursor, primarily recognized for its role in the synthesis of leuco dyes and functional organic materials. Its core structure features a central lactone ring (isobenzofuranone) flanked by two electron-donating, phenolic units with methyl substituents, which is critical for its unique properties. This compound is extensively employed in materials science research for developing thermal and pressure-sensitive recording systems. Upon interaction with specific acidic developers or under applied stress, the lactone ring opens, forming a quinoid structure that results in a vivid color change, making it a subject of interest for advanced sensor and imaging technologies.

Properties

IUPAC Name

3,3-bis(4-hydroxy-2,5-dimethylphenyl)-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O4/c1-13-11-21(25)15(3)9-19(13)24(20-10-16(4)22(26)12-14(20)2)18-8-6-5-7-17(18)23(27)28-24/h5-12,25-26H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCIPOXPHMTCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C(=C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198985
Record name 3,3-Bis(4-hydroxy-2,5-xylyl)phthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50984-88-8
Record name p-Xylenolphthalein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50984-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Bis(4-hydroxy-2,5-xylyl)phthalide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050984888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Bis(4-hydroxy-2,5-xylyl)phthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-bis(4-hydroxy-2,5-xylyl)phthalide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.704
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one, a derivative of phenolphthalein commonly known as p-xylenolphthalein. This document outlines the core synthetic methodologies, including detailed experimental protocols, reaction mechanisms, and key characterization data. The synthesis primarily involves the acid-catalyzed condensation of 2,5-dimethylphenol with phthalic anhydride. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a phthalein dye that, like its parent compound phenolphthalein, exhibits pH-indicating properties. The incorporation of dimethylphenyl moieties can influence its physicochemical properties, such as solubility and the pH range of its color transition. These characteristics make it a compound of interest for various applications, including as a component in color-changing materials and as a potential building block in the synthesis of more complex molecules for drug development and other advanced applications.

This guide details a common and effective method for the synthesis of this compound via a Friedel-Crafts acylation reaction.

Synthesis Methodology

The primary route for the synthesis of this compound is the condensation of two equivalents of 2,5-dimethylphenol (also known as p-xylenol) with one equivalent of phthalic anhydride in the presence of a dehydrating acid catalyst.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product 2_5_dimethylphenol 2,5-Dimethylphenol (2 eq.) reaction_center + 2_5_dimethylphenol->reaction_center phthalic_anhydride Phthalic Anhydride (1 eq.) phthalic_anhydride->reaction_center product 3,3-Bis(4-hydroxy-2,5-dimethylphenyl) isobenzofuran-1(3H)-one reaction_center->product Acid Catalyst (e.g., Polyphosphoric Acid/AlCl₃) Heat

Caption: General reaction scheme for the synthesis.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

CompoundMolecular FormulaMolar Mass ( g/mol )Molar Ratio
2,5-DimethylphenolC₈H₁₀O122.162
Phthalic AnhydrideC₈H₄O₃148.121
This compoundC₂₄H₂₂O₄374.431
PropertyValue
Melting Point276°C[1]
SolubilityInsoluble in water; soluble in ethanol, acetone.[1]
PurityTypically >97% after purification.[2]

Experimental Protocol

This protocol is based on a reported method for the synthesis of p-xylenolphthalein.[1]

Materials:

  • 2,5-Dimethylphenol (p-xylene phenol)

  • Phthalic anhydride

  • Polyphosphoric acid (PPA)

  • Aluminum trichloride (AlCl₃), powdered

  • Deionized water

  • Ethanol

  • Activated charcoal

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, heating mantle, Buchner funnel, etc.)

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, combine 2,5-dimethylphenol (2 molar parts) and phthalic anhydride (1 molar part).

  • Catalyst Addition: To this mixture, add polyphosphoric acid (5.5 parts) and powdered aluminum trichloride (0.1 parts).[1]

  • Reaction: Heat the reaction mixture to 70°C with continuous stirring. Maintain this temperature for 3.5 hours.[1] The mixture will become viscous and likely change color.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold deionized water while stirring vigorously. A precipitate will form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any remaining acid and unreacted starting materials.

  • Purification (Recrystallization):

    • Transfer the crude solid to a flask.

    • Add a minimal amount of hot ethanol to dissolve the solid.

    • Add a small amount of activated charcoal to the solution and boil for a few minutes to decolorize.

    • Hot-filter the solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified product in a vacuum oven at a low temperature to remove any residual solvent.

  • Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Reaction Mechanism and Experimental Workflow

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis of this compound proceeds via a classic electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation followed by a second electrophilic attack and subsequent cyclization.

Reaction_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: First Electrophilic Attack cluster_step3 Step 3: Second Electrophilic Attack and Cyclization phthalic_anhydride Phthalic Anhydride acylium_ion Acylium Ion Intermediate phthalic_anhydride->acylium_ion + H+ acid_catalyst Acid Catalyst (H+) intermediate1 Acylated Intermediate acylium_ion->intermediate1 + 2,5-Dimethylphenol dimethylphenol1 2,5-Dimethylphenol intermediate2 Di-substituted Intermediate intermediate1->intermediate2 + 2,5-Dimethylphenol dimethylphenol2 2,5-Dimethylphenol product Final Product intermediate2->product Cyclization (-H₂O)

Caption: Simplified mechanism of the synthesis.

Experimental Workflow

The overall experimental workflow can be visualized as a series of sequential steps from the initial reaction to the final product characterization.

Experimental_Workflow Reactants Combine 2,5-Dimethylphenol, Phthalic Anhydride, and Catalysts Reaction Heat at 70°C for 3.5 hours Reactants->Reaction Quenching Pour into Ice Water Reaction->Quenching Filtration1 Vacuum Filter Crude Product Quenching->Filtration1 Washing1 Wash with Cold Water Filtration1->Washing1 Dissolution Dissolve in Hot Ethanol Washing1->Dissolution Decolorization Treat with Activated Charcoal Dissolution->Decolorization Filtration2 Hot Filter Decolorization->Filtration2 Crystallization Cool to Crystallize Filtration2->Crystallization Filtration3 Vacuum Filter Purified Product Crystallization->Filtration3 Washing2 Wash with Cold Ethanol Filtration3->Washing2 Drying Dry under Vacuum Washing2->Drying Characterization Melting Point, NMR, IR Drying->Characterization

Caption: Step-by-step experimental workflow.

Conclusion

This technical guide has detailed a reliable method for the synthesis of this compound. The procedure is based on established principles of Friedel-Crafts chemistry and can be performed in a standard organic chemistry laboratory. The provided data and diagrams offer a comprehensive resource for the planning and execution of this synthesis. Further research could focus on optimizing reaction conditions to improve yield and purity, as well as exploring the applications of this compound in various scientific and industrial fields.

References

The Multifaceted Mechanisms of Action of Isobenzofuranone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the diverse mechanisms of action of isobenzofuranone derivatives, a class of compounds demonstrating significant therapeutic potential across various biological domains. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by these compounds, offering a comprehensive resource for ongoing research and development efforts.

Anticancer Activity: Inducing Cell Demise

Isobenzofuranone derivatives have emerged as promising candidates in oncology, primarily exerting their effects through the induction of apoptosis and cell cycle arrest.

Mechanism of Action

The anticancer mechanism of isobenzofuranone and its related benzofuran derivatives is multifaceted. A key pathway involves the induction of programmed cell death, or apoptosis. Some derivatives trigger apoptosis in cancer cells by causing DNA fragmentation and chromatin condensation.[1] This can be mediated through both the death-receptor and mitochondria-dependent intrinsic pathways.[2] The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 are often observed.[2][3] Furthermore, the activation of caspase cascades, including caspase-3, -8, and -9, plays a crucial role in executing the apoptotic process.[2][4]

Another significant mechanism is the induction of cell cycle arrest, predominantly at the G2/M phase.[4][5] This arrest prevents cancer cells from progressing through mitosis and proliferating. This effect can be mediated through a p53-dependent pathway, leading to an increase in the levels of cell cycle inhibitors like p21 and p27, and cyclin B.[4]

Some benzofuran derivatives have also been shown to partially exert their cell death effects through the inhibition of the NF-κB signaling pathway, which is known to promote cell survival.[4][5]

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of various isobenzofuranone derivatives has been quantified using half-maximal inhibitory concentration (IC50) values against a range of cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 16 K562 (Myeloid Leukemia)2.79[6]
Compound 18 K562 (Myeloid Leukemia)1.71[6]
Etoposide (VP16) K562 (Myeloid Leukemia)7.06[6]
Compound 16 U937 (Lymphoma)Moderate Effect[6]
Compound 18 U937 (Lymphoma)Moderate Effect[6]
Compound 5a SW-620 (Colorectal Cancer)8.7[3]
Compound 5a HT-29 (Colorectal Cancer)9.4[3]
Compound 5d SW-620 (Colorectal Cancer)6.5[3]
Compound 5d HT-29 (Colorectal Cancer)9.8[3]
Compound 4b MDA-MB-231 (Breast Cancer)40 ± 1.1[7]
Compound 4b MCF-7 (Breast Cancer)36 ± 1.4[7]
Compound 4b PC3 (Prostate Cancer)42 ± 1.7[7]
Compound 4b LNCaP (Prostate Cancer)20 ± 1.1[7]
QOET-3 Acanthamoeba castellanii Neff73.71 ± 0.25[1]
QOET-9 Acanthamoeba castellanii Neff69.99 ± 15.32[1]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[8][9][10][11]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with various concentrations of the isobenzofuranone derivatives for a specified period (e.g., 48 or 72 hours).[6][10]

  • MTT Incubation: After treatment, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5 to 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway Diagrams

apoptosis_pathway ext_stimuli Isobenzofuranone Derivatives death_receptor Death Receptor Pathway ext_stimuli->death_receptor mitochondria Mitochondrial Pathway ext_stimuli->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 bax Bax ↑ mitochondria->bax bcl2 Bcl-2 ↓ mitochondria->bcl2 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (DNA Fragmentation, Chromatin Condensation) caspase3->apoptosis cell_cycle_arrest_pathway isobenzofuranone Isobenzofuranone Derivatives p53 p53 Activation isobenzofuranone->p53 p21_p27 p21 & p27 ↑ p53->p21_p27 cyclinB_CDK1 Cyclin B / CDK1 Complex p21_p27->cyclinB_CDK1 Inhibition g2_m_transition G2/M Transition cyclinB_CDK1->g2_m_transition cell_cycle_arrest G2/M Phase Cell Cycle Arrest cyclinB_CDK1->cell_cycle_arrest g2_m_transition->cell_cycle_arrest nfkb_mapk_pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway tlr4->mapk nfkb_path NF-κB Pathway tlr4->nfkb_path isobenzofuranone Isobenzofuranone Derivatives jnk JNK isobenzofuranone->jnk Inhibits Phosphorylation p38 p38 isobenzofuranone->p38 erk ERK isobenzofuranone->erk ikk IKK isobenzofuranone->ikk Inhibits mapk->jnk mapk->p38 mapk->erk nfkb_path->ikk ikba IκBα ikk->ikba Phosphorylates nfkb p65/p50 ikba->nfkb Inhibits nfkb_nucleus p65/p50 nfkb->nfkb_nucleus Translocation nucleus Nucleus inflammatory_genes Pro-inflammatory Gene Expression (NO, PGE2, TNF-α, IL-6) nfkb_nucleus->inflammatory_genes experimental_workflow synthesis Synthesis of Isobenzofuranone Derivatives in_vitro_screening In Vitro Screening (e.g., MTT, MIC) synthesis->in_vitro_screening mechanism_studies Mechanism of Action Studies in_vitro_screening->mechanism_studies signaling_pathway Signaling Pathway Analysis (e.g., Western Blot) mechanism_studies->signaling_pathway enzyme_inhibition Enzyme Inhibition Assays mechanism_studies->enzyme_inhibition lead_optimization Lead Compound Optimization mechanism_studies->lead_optimization in_vivo_studies In Vivo Studies (Animal Models) lead_optimization->in_vivo_studies

References

An In-depth Technical Guide on the Physicochemical Properties of 3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one, also known by its common name p-Xylenolphthalein, is a phthalein dye structurally related to phenolphthalein. While primarily known as a pH indicator, its isobenzofuranone core is a scaffold found in a variety of biologically active molecules. This technical guide provides a summary of the available physicochemical data for this compound, outlines its synthesis, and discusses the challenges in defining its biological role due to a lack of specific research.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms p-Xylenolphthalein, 2',5',2'',5''-TetramethylphenolphthaleinN/A
CAS Number 50984-88-8N/A
Molecular Formula C₂₄H₂₂O₄N/A
Molecular Weight 374.43 g/mol N/A
Appearance Pale yellow or cream-colored powderN/A
Melting Point 276 °CN/A
Boiling Point 569.6 ± 50.0 °C (Predicted)N/A
Density 1.270 ± 0.06 g/cm³ (Predicted)N/A
Solubility Insoluble in water; Soluble in ethanol, acetoneN/A
pKa 9.7 (at 25 °C)N/A
logP (calculated) 4.79N/A

Note: Much of the available data, particularly for boiling point and density, is predicted and has not been experimentally verified in the reviewed literature.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of p-Xylenolphthalein involves the acid-catalyzed condensation of p-xylenol with phthalic anhydride.

Reaction Scheme:

2-(2,5-dimethylphenol) + Phthalic anhydride --(H⁺)--> this compound

Procedure:

A described method for the synthesis involves the following steps:

  • Combine 2 molar parts of p-xylenol and 1 molar part of phthalic anhydride.

  • Add 5.5 parts of polyphosphoric acid and 0.1 parts of powdered aluminum trichloride to the mixture.

  • Heat the condensation reaction at 70 °C for 3.5 hours.

Purification: Detailed purification protocols are not readily available in the public literature. However, typical purification for similar compounds would involve:

  • Quenching the reaction mixture with water to precipitate the crude product.

  • Filtering and washing the precipitate.

  • Recrystallization from a suitable solvent system, such as ethanol/water, to obtain the purified product.

  • Characterization of the final product would be performed using techniques such as NMR, IR, and mass spectrometry.

Mandatory Visualization: Synthesis Workflow

G Synthesis Workflow for p-Xylenolphthalein cluster_reactants Reactants cluster_catalysts Catalysts p_xylenol p-Xylenol reaction Condensation Reaction (70°C, 3.5h) p_xylenol->reaction phthalic_anhydride Phthalic Anhydride phthalic_anhydride->reaction ppa Polyphosphoric Acid ppa->reaction alcl3 Aluminum Trichloride alcl3->reaction quench Quench with Water reaction->quench filter Filtration and Washing quench->filter recrystallize Recrystallization (e.g., Ethanol/Water) filter->recrystallize product Purified p-Xylenolphthalein recrystallize->product

Caption: A workflow diagram illustrating the synthesis of p-Xylenolphthalein.

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. While an experimentally determined value for p-Xylenolphthalein is not available in the reviewed literature, a general experimental workflow for its determination using the shake-flask method is described below.

Protocol:

  • Preparation of Phases: Prepare a saturated solution of octanol in water and a saturated solution of water in octanol.

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in one of the phases (typically octanol for a lipophilic compound).

  • Partitioning: Combine equal volumes of the octanol and aqueous phases in a flask. Add the sample solution and shake vigorously for a set period to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Mandatory Visualization: logP Determination Workflow

G Workflow for Experimental logP Determination start Start prep_phases Prepare Saturated Octanol and Water Phases start->prep_phases dissolve Dissolve Compound in Octanol prep_phases->dissolve mix_shake Mix Phases and Shake to Equilibrium dissolve->mix_shake separate Separate Phases (Centrifugation) mix_shake->separate quantify Quantify Concentration in Each Phase (HPLC/UV-Vis) separate->quantify calculate Calculate P and logP quantify->calculate end End calculate->end

Caption: A generalized workflow for the experimental determination of logP.

Spectroscopic Data

A thorough search of scientific databases did not yield publicly available experimental ¹H NMR, ¹³C NMR, or IR spectra for this compound. For a comprehensive analysis, these spectra would need to be acquired experimentally.

Biological Activity and Signaling Pathways

There is a significant lack of research into the specific biological activities of this compound. While the broader class of isobenzofuran-1(3H)-ones has been investigated for various therapeutic applications, including as tyrosinase inhibitors and for their neuroprotective effects, no such studies have been reported for p-Xylenolphthalein.

However, due to its structural similarity to phenolphthalein, which is known to have estrogenic activity, a hypothetical mechanism of action can be proposed. Phenolphthalein is believed to exert its estrogenic effects by interacting with estrogen receptors (ERα and ERβ), which are nuclear hormone receptors that function as ligand-activated transcription factors.

Hypothetical Signaling Pathway (based on structural similarity to Phenolphthalein):

It can be hypothesized that p-Xylenolphthalein, due to its phenolic hydroxyl groups, may also bind to estrogen receptors. Upon binding, the receptor-ligand complex would dimerize and translocate to the nucleus, where it would bind to estrogen response elements (EREs) on the DNA. This binding would then modulate the transcription of target genes, leading to a physiological response.

Disclaimer: The following diagram illustrates a hypothetical signaling pathway for p-Xylenolphthalein based on its structural analogy to phenolphthalein. There is currently no direct experimental evidence to support this pathway for p-Xylenolphthalein.

Mandatory Visualization: Hypothetical Estrogenic Signaling Pathway

G Hypothetical Estrogenic Signaling Pathway for p-Xylenolphthalein cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pX p-Xylenolphthalein ER Estrogen Receptor (ERα / ERβ) pX->ER Binding Dimer Receptor-Ligand Dimer ER->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Nuclear Translocation and Binding Transcription Modulation of Gene Transcription ERE->Transcription Response Physiological Response Transcription->Response

Caption: A hypothetical signaling pathway for p-Xylenolphthalein's potential estrogenic activity.

Conclusion and Future Directions

This compound is a compound for which basic physicochemical data is available, but for which there is a significant lack of in-depth experimental characterization and biological evaluation. For this compound to be considered in a drug development context, further research is imperative. Key areas for future investigation include:

  • Detailed Synthesis and Purification: Development and publication of a robust and scalable synthesis protocol with comprehensive characterization of the final product.

  • Experimental Determination of Physicochemical Properties: Experimental verification of predicted properties and determination of quantitative solubility in various solvents.

  • Spectroscopic Analysis: Acquisition and publication of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.

  • Biological Screening: A comprehensive screening of the compound against various biological targets to identify any potential therapeutic activities.

  • Mechanism of Action Studies: If any biological activity is identified, further studies to elucidate the specific signaling pathways involved will be necessary.

This technical guide highlights the current knowledge gaps and provides a framework for the systematic evaluation of this compound to unlock its potential in medicinal chemistry and drug development.

"spectroscopic data (NMR, IR, Mass Spec) for p-xylenolphthalein"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-xylenolphthalein (3,3-bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one), a phthalein dye derivative. Due to the limited availability of directly published complete spectroscopic data for p-xylenolphthalein, this guide leverages detailed experimental data from a closely related analogue, 3-(4-hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one, to provide a robust and scientifically grounded interpretation of the expected spectroscopic characteristics. The molecular formula for p-xylenolphthalein is C24H22O4 and its CAS number is 50984-88-8.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted and known quantitative spectroscopic data for p-xylenolphthalein and its close analogue.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Assignment Predicted Chemical Shift (ppm) for p-Xylenolphthalein Reported Chemical Shift (ppm) for 3-(4-hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one[1]
Aromatic H (phthalide)7.8 - 8.07.91
Aromatic H (phthalide)7.6 - 7.87.72
Aromatic H (phthalide)7.4 - 7.67.50
Aromatic H (p-xylenol)6.8 - 7.0 (singlet)6.68 (singlet, trimethylphenyl)
Aromatic H (p-xylenol)6.6 - 6.8 (singlet)6.92, 6.71 (AA'BB' system, hydroxyphenyl)
Phenolic OH9.0 - 10.0 (broad singlet)Not explicitly reported
Methyl H (on xylenol ring)2.0 - 2.3 (singlet)2.09, 2.05, 1.93 (singlets, trimethylphenyl)

¹³C NMR (Carbon-13 NMR)

Assignment Predicted Chemical Shift (ppm) for p-Xylenolphthalein Reported Chemical Shift (ppm) for 3-(4-hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one[1]
Carbonyl C (lactone)168 - 172169.3
Quaternary C (spiro)90 - 9592.1
Aromatic C-O (p-xylenol)155 - 160157.2
Aromatic C (phthalide)120 - 155153.3, 134.4, 129.5, 125.9, 124.2, 121.8
Aromatic C (p-xylenol)115 - 140149.8, 131.0, 128.4, 125.5, 118.9, 115.3
Methyl C (on xylenol ring)15 - 2015.9, 12.4, 11.8
Table 2: Infrared (IR) Spectroscopy Data
Functional Group Predicted Wavenumber (cm⁻¹) for p-Xylenolphthalein Reported Wavenumber (cm⁻¹) for 3-(4-hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one[1]
O-H Stretch (Phenolic)3200 - 3600 (broad)3449 (broad)
C-H Stretch (Aromatic)3000 - 31003068
C-H Stretch (Aliphatic)2850 - 30002921
C=O Stretch (Lactone)1750 - 17701763
C=C Stretch (Aromatic)1450 - 16001612, 1488
C-O Stretch (Lactone/Phenol)1100 - 13001235, 1167
Table 3: Mass Spectrometry (MS) Data
Ion Predicted m/z for p-Xylenolphthalein Reported m/z for 3-(4-hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one[1]
[M+H]⁺375.1591361.1434
[M+Na]⁺397.1410383.1254
Molecular FormulaC24H22O4C23H20O4
Molecular Weight374.43 g/mol 360.40 g/mol

Experimental Protocols

The experimental methodologies described below are based on the synthesis and characterization of the closely related analogue, 3-(4-hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one, and are expected to be directly applicable for the synthesis and analysis of p-xylenolphthalein.[1]

Synthesis of Phthalein Derivatives

A general and efficient method for the synthesis of phenolphthalein derivatives involves the condensation of a phenol with phthalic anhydride or a related precursor in the presence of an acid catalyst. A modern approach utilizes methanesulfonic acid, which serves as both a catalyst and a solvent, offering milder conditions compared to traditional methods using concentrated sulfuric acid.

Workflow for Synthesis:

Synthesis_Workflow Reactants p-Xylenol + Phthalic Anhydride Mixing Mix in Methanesulfonic Acid Reactants->Mixing Heating Heat at 50-70°C for 1-2 hours Mixing->Heating Quenching Quench with Water Heating->Quenching Purification Purify by Recrystallization Quenching->Purification Product p-Xylenolphthalein Purification->Product

Caption: Synthetic workflow for p-xylenolphthalein.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film. Data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Samples would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or liquid chromatography.

Signaling Pathways and Logical Relationships

p-Xylenolphthalein, like other phthalein dyes, functions as a pH indicator. Its color change is a result of a structural rearrangement in response to changes in hydrogen ion concentration. This process can be visualized as a logical relationship between the pH of the solution and the conformational state of the molecule, which in turn dictates its color.

pH_Indicator_Pathway cluster_conditions Environmental Conditions cluster_molecular_states Molecular States of p-Xylenolphthalein Acidic_pH Acidic to Neutral pH (pH < 8.5) Lactone_Form Lactone Form (Colorless) Acidic_pH->Lactone_Form Favors Basic_pH Basic pH (pH > 8.5) Quinoid_Form Quinoid Form (Colored) Basic_pH->Quinoid_Form Favors Lactone_Form->Quinoid_Form Deprotonation

Caption: pH-dependent equilibrium of p-xylenolphthalein.

This in-depth guide provides a foundational understanding of the spectroscopic properties of p-xylenolphthalein for researchers and professionals in drug development and related scientific fields. The data and protocols, extrapolated from a closely related and well-characterized analogue, offer a reliable framework for the identification, characterization, and application of this compound.

References

Unveiling the Three-Dimensional Architecture of Phenolphthalein Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of phenolphthalein and its derivatives, compounds of significant interest due to their applications as pH indicators and as potential inhibitors of enzymes like thymidylate synthase.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules is crucial for elucidating structure-activity relationships and for the rational design of new therapeutic agents. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and visualizes the synthetic and analytical workflows.

Core Concepts in the Crystallography of Phenolphthalein Derivatives

The molecular structure of phenolphthalein consists of three ring systems: two para-hydroxyphenyl rings and an isobenzofuran ring, all connected to a central tetrahedral carbon atom.[2] The color change of phenolphthalein in response to pH is attributed to a structural transformation from a non-ionized, colorless lactone form to a dianionic, colored quinoid form.[2][3] X-ray crystallography provides definitive insights into the solid-state conformation of these molecules, revealing key structural features such as bond lengths, bond angles, and the orientation of the phenyl rings.

A noteworthy characteristic of phenolphthalein and its derivatives is the elongated C-O bond within the phthalide ring (the bond between the sp3 hybridized spiro carbon and the oxygen atom).[1] Single-crystal X-ray diffraction studies have shown this bond to be approximately 0.07 Å longer than what is typically observed in 5-membered ring lactones.[1] This inherent strain likely facilitates the ring-opening process responsible for the indicator properties of these compounds.

Tabulated Crystallographic Data

The following tables summarize the crystallographic data for phenolphthalein and several of its derivatives as determined by single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement for Phenolphthalein and its Derivatives

ParameterPhenolphthaleinThymolphthalein2,5-Dimethylphenolphthalein2,6-Dimethylphenolphthalein
Chemical Formula C₂₀H₁₄O₄C₂₈H₃₀O₄C₂₄H₂₂O₄C₂₄H₂₂O₄
Formula Weight 318.31430.53374.42374.42
Crystal System OrthorhombicMonoclinicMonoclinicOrthorhombic
Space Group P b c nP 2₁/cP 2₁/nP b c a
a (Å) 17.186(4)12.003(2)11.238(2)11.127(2)
b (Å) 10.435(2)11.432(2)12.553(3)12.678(3)
c (Å) 17.569(4)17.994(4)13.987(3)26.981(5)
α (°) 90909090
β (°) 90106.31(3)109.23(3)90
γ (°) 90909090
Volume (ų) 3153.2(11)2364.5(8)1862.6(7)3809.8(13)
Z 8448
Calculated Density (g/cm³) 1.3391.2081.3351.305
Absorption Coefficient (mm⁻¹) 0.0930.0790.0900.088
F(000) 13289287921584
Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.097---
Data Source [2][4][4][4]

Note: Detailed structure refinement parameters for some derivatives were not available in the cited literature.

Table 2: Selected Bond Lengths (Å) and Angles (°) for Phenolphthalein

Bond/AngleMolecule 1Molecule 2
C(spiro)-O(lactone) 1.490(3)1.484(3)
Dihedral Angle (Ring B vs. Ring C) 71.4074.63
Dihedral Angle (Ring A vs. Ring B) 76.6575.18
Dihedral Angle (Ring A vs. Ring C) 73.6370.16

Data sourced from a study on the crystal structure of phenolphthalein.[2] Ring A refers to the isobenzofuran ring, while Rings B and C are the para-hydroxyphenyl rings.

Experimental Protocols

The determination of the crystal structure of phenolphthalein derivatives involves a series of well-defined steps, from synthesis and crystallization to X-ray diffraction data collection and structure solution.

Synthesis of Phenolphthalein Derivatives

Phenolphthalein and its derivatives can be synthesized via the condensation of phthalic anhydride with two equivalents of a phenol or a substituted phenol under acidic conditions.[5][6]

General Procedure:

  • Reaction Setup: Phthalic anhydride and two equivalents of the desired phenol are combined in a suitable reaction vessel.

  • Acid Catalyst: A strong acid, such as concentrated sulfuric acid or methanesulfonic acid, is added as a catalyst.[7]

  • Heating: The reaction mixture is heated to facilitate the condensation reaction.

  • Workup: After the reaction is complete, the mixture is cooled and subjected to a workup procedure which may include neutralization, extraction, and washing.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system to yield crystals suitable for X-ray diffraction analysis.[7]

Single-Crystal X-ray Diffraction

This is the primary technique used to determine the three-dimensional atomic structure of a crystalline solid.

Detailed Methodology:

  • Crystal Mounting: A suitable single crystal of the phenolphthalein derivative is carefully selected and mounted on a goniometer head.[2]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ=0.71069 Å).[2] The crystal is rotated, and the diffraction pattern is recorded by a detector. Data is typically collected at a controlled temperature.[2]

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various factors such as Lorentz and polarization effects.[2] An absorption correction may also be applied.[2]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods.[2] The initial structural model is then refined against the experimental data. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor.

Visualizing the Workflow and Molecular Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystal structure determination and the structural relationships between phenolphthalein and its derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_xray X-ray Crystallography cluster_analysis Data Analysis s1 Reactants (Phthalic Anhydride + Phenols) s2 Acid-Catalyzed Condensation s1->s2 s3 Crude Product s2->s3 s4 Recrystallization s3->s4 s5 Pure Crystals s4->s5 x1 Crystal Mounting s5->x1 x2 X-ray Diffraction Data Collection x1->x2 x3 Data Processing x2->x3 x4 Structure Solution x3->x4 x5 Structure Refinement x4->x5 a1 Crystallographic Data (Unit Cell, Bond Lengths, etc.) x5->a1 a2 Structural Interpretation a1->a2

Caption: Experimental workflow for the determination of the crystal structure of phenolphthalein derivatives.

structural_relationships cluster_derivatives Derivatives phenolphthalein Phenolphthalein (C₂₀H₁₄O₄) thymolphthalein Thymolphthalein phenolphthalein->thymolphthalein Alkyl Substitution dimethyl_2_5 2,5-Dimethylphenolphthalein phenolphthalein->dimethyl_2_5 Methyl Substitution dimethyl_2_6 2,6-Dimethylphenolphthalein phenolphthalein->dimethyl_2_6 Methyl Substitution

Caption: Structural relationships between phenolphthalein and its alkyl-substituted derivatives.

Conclusion

The study of the crystal structure of phenolphthalein and its derivatives through single-crystal X-ray diffraction provides invaluable data for understanding their chemical behavior and biological activity. The detailed structural information, including precise bond lengths, bond angles, and conformational arrangements, allows for a deeper comprehension of their properties. This technical guide serves as a comprehensive resource for researchers in the fields of medicinal chemistry, materials science, and analytical chemistry, providing both the foundational knowledge and the detailed experimental insights necessary for further research and development in this area. The systematic investigation of these structures will continue to inform the design of novel molecules with tailored properties for a range of applications.

References

The Biological Versatility of Isobenzofuran-1(3H)-ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic compounds.[1] This bicyclic γ-lactone core has demonstrated a remarkable breadth of biological activities, positioning it as a promising framework for the development of novel therapeutics. This technical guide provides an in-depth overview of the multifaceted biological activities of isobenzofuran-1(3H)-one compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical class.

Anticancer Activity

A significant body of research has highlighted the potential of isobenzofuran-1(3H)-one derivatives as antiproliferative agents.[2] These compounds have been shown to exhibit cytotoxic effects against a range of human cancer cell lines, including leukemia, glioblastoma, and melanoma.[3]

Quantitative Anticancer Data

The cytotoxic efficacy of various isobenzofuran-1(3H)-one derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit 50% of cell growth. A summary of reported IC50 values is presented in Table 1.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference(s)
Compound 1a HL-60 (Leukemia)3.24 (µg/mL)[4]
SF295 (Glioblastoma)10.09 (µg/mL)[4]
MDA-MB435 (Melanoma)8.70 (µg/mL)[4]
Compound 1b HL-60 (Leukemia)21.00 (µg/mL)[4]
MDA-MB435 (Melanoma)12.17 (µg/mL)[4]
Compound 16 K562 (Myeloid Leukemia)2.79[3]
U937 (Lymphoma)66.81[3]
Compound 18 K562 (Myeloid Leukemia)1.71[3]
U937 (Lymphoma)30.65[3]
Etoposide (VP16) K562 (Myeloid Leukemia)7.06[3]
U937 (Lymphoma)1.83[3]

Table 1: Anticancer Activity of Isobenzofuran-1(3H)-one Derivatives. This table summarizes the IC50 values of selected isobenzofuran-1(3H)-one compounds against various cancer cell lines.

Mechanism of Anticancer Action: Induction of Apoptosis

The primary mechanism underlying the anticancer activity of many isobenzofuran-1(3H)-one derivatives is the induction of programmed cell death, or apoptosis.[4] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine-aspartic proteases known as caspases.[1][5]

Several studies have indicated that these compounds can trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the dismantling of the cell.[1][6]

Anticancer Mechanism: Apoptosis Induction isobenzofuranone Isobenzofuran-1(3H)-one Derivative mitochondria Mitochondria isobenzofuranone->mitochondria Induces stress cytochrome_c Cytochrome c (release) mitochondria->cytochrome_c apoptosome Apoptosome (Apaf-1, pro-caspase-9) cytochrome_c->apoptosome Forms caspase9 Caspase-9 (activated) apoptosome->caspase9 Activates caspase3 Caspase-3 (activated) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Anticancer Apoptosis Pathway

Antimicrobial Activity

Isobenzofuran-1(3H)-one derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[7] This makes them attractive candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
Compound 3 Staphylococcus aureus16[8]
Escherichia coli64[8]
Enterococcus faecium (VRE)128[8]
Compound 2 Staphylococcus aureus128[8]
Escherichia coli256[8]
Compound 1 Staphylococcus aureus256[8]
Escherichia coli256[8]
Phthalide Lactones (2-4) Candida albicans (clinical isolates)92-150[9]
4,6-dimethoxyphthalide (1) Pyricularia oryzae (IC50)6.1 (ppm)[8]
Compound 12 MRSA62.5[10]

Table 2: Antimicrobial Activity of Isobenzofuran-1(3H)-one Derivatives. This table presents the MIC values of selected isobenzofuran-1(3H)-one compounds against various bacteria and fungi.

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for isobenzofuran-1(3H)-ones are still under investigation and may vary depending on the specific compound and microbial species. However, some studies suggest that these compounds may disrupt the integrity of the microbial cell membrane. For fungi, it has been proposed that certain phthalides interfere with ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and cell death.

Antimicrobial Mechanism phthalide Phthalide Derivative cell_membrane Fungal Cell Membrane phthalide->cell_membrane Disrupts ergosterol Ergosterol phthalide->ergosterol Interacts with permeability Increased Membrane Permeability cell_membrane->permeability ergosterol->cell_membrane Component of cell_death Fungal Cell Death permeability->cell_death

Antifungal Mechanism of Action

Anti-inflammatory Activity

Several isobenzofuran-1(3H)-one derivatives have exhibited potent anti-inflammatory properties, suggesting their potential for treating a variety of inflammatory conditions.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory mediators, such as nitric oxide (NO) and various cytokines.

Compound/DerivativeAssayIC50Reference(s)
Compound 5d (benzofuran hybrid) NO production (LPS-stimulated RAW264.7)52.23 µM[11]
Compound 7 (phomosterol A) NO production (LPS-stimulated RAW264.7)4.6 µM[12]
Compound 5 (phomosterol C) NO production (LPS-stimulated RAW264.7)29.3 µM[12]
IPX-18 IFN-γ production (PMA-induced PBMC)96.29 nM[13]
TNF production (PMA-induced PBMC)103.7 nM[13]
IL-2 production (PMA-induced PBMC)105.2 nM[13]
IL-8 production (PMA-induced PBMC)122.9 nM[13]

Table 3: Anti-inflammatory Activity of Isobenzofuran-1(3H)-one and Related Derivatives. This table shows the IC50 values for the inhibition of inflammatory mediators.

Mechanism of Anti-inflammatory Action: Modulation of NF-κB and MAPK Pathways

The anti-inflammatory effects of some isobenzofuran-1(3H)-one derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11]

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The MAPK pathway, which includes kinases like ERK, JNK, and p38, also plays a crucial role in regulating the inflammatory response. Certain isobenzofuran-1(3H)-one derivatives have been shown to inhibit the activation of both NF-κB and MAPK pathways, thereby suppressing the production of inflammatory mediators.[11]

Anti-inflammatory Signaling cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_nucleus Nucleus lps LPS mapk MAPK Pathway (ERK, JNK, p38) lps->mapk nfkb NF-κB Pathway lps->nfkb gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) mapk->gene_expression nfkb->gene_expression isobenzofuranone Isobenzofuran-1(3H)-one Derivative isobenzofuranone->mapk Inhibits isobenzofuranone->nfkb Inhibits inflammation Inflammation gene_expression->inflammation

Anti-inflammatory Signaling Pathway

Neuroprotective Activity

Certain isobenzofuran-1(3H)-one derivatives, most notably 3-n-butylphthalide (NBP), have demonstrated significant neuroprotective effects in various models of neurological disorders, including ischemic stroke.[14]

Quantitative Neuroprotective Data

The neuroprotective effects of NBP have been associated with the upregulation of several key regenerative and neurotrophic factors.

FactorEffect of NBP TreatmentReference(s)
BDNF Significantly enhanced expression[15]
VEGF Significantly enhanced expression[15]
eNOS Significantly enhanced expression[15]
MMP-9 Significantly enhanced expression[15]

Table 4: Neuroprotective Effects of 3-n-Butylphthalide (NBP). This table highlights the impact of NBP on the expression of key neuroprotective and regenerative factors.

Mechanism of Neuroprotective Action: Multi-target Effects

The neuroprotective mechanism of 3-n-butylphthalide is multifaceted, involving anti-apoptotic, anti-inflammatory, and pro-regenerative actions.[15] NBP has been shown to inhibit apoptotic cell death in neurons by modulating the expression of apoptosis-related proteins.[14] Additionally, its anti-inflammatory properties, likely through the inhibition of pathways like NF-κB, contribute to reducing neuronal damage.[15]

A key aspect of the neuroprotective activity of some isobenzofuran-1(3H)-one derivatives is the inhibition of the TWIK-related potassium channel-1 (TREK-1). TREK-1 is involved in regulating neuronal excitability and apoptosis, and its inhibition is considered a potential strategy for neuroprotection in ischemic stroke.[16]

Neuroprotective Mechanisms nbp 3-n-Butylphthalide (NBP) & other derivatives apoptosis Neuronal Apoptosis nbp->apoptosis Inhibits inflammation Neuroinflammation nbp->inflammation Inhibits growth_factors Upregulation of Growth Factors (BDNF, VEGF) nbp->growth_factors trek1 TREK-1 Channel nbp->trek1 Inhibits neuroprotection Neuroprotection growth_factors->neuroprotection

Neuroprotective Mechanisms of Action

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of isobenzofuran-1(3H)-one compounds.

Synthesis of 3-Substituted Isobenzofuran-1(3H)-ones

A general method for the synthesis of 3-substituted isobenzofuran-1(3H)-ones involves the reaction of o-phthalaldehydic acid with primary heterocyclic amines.

General Procedure:

  • A mixture of o-phthalaldehydic acid and a primary heterocyclic amine is prepared.

  • The reaction is carried out in a suitable solvent, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by filtration and purified by recrystallization or column chromatography.

  • The structure of the synthesized compound is confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry.[17]

Synthesis Workflow start Start Materials: o-phthalaldehydic acid + primary amine reaction Reaction in appropriate solvent start->reaction monitoring Monitor by TLC reaction->monitoring workup Isolation and Purification monitoring->workup Reaction complete characterization Structural Characterization (NMR, IR, MS) workup->characterization product Final 3-Substituted Isobenzofuran-1(3H)-one characterization->product

General Synthesis Workflow
MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[14]

Western Blot for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample.

Protocol:

  • Lyse treated and untreated cells to extract total protein.

  • Determine protein concentration using a suitable method (e.g., BCA assay).

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Flow Cytometry for Apoptosis Analysis

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, apoptotic, and necrotic cells.

Protocol:

  • Harvest treated and untreated cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Conclusion

Isobenzofuran-1(3H)-one and its derivatives represent a highly versatile class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, microbial infections, inflammation, and neurological disorders underscores their significant therapeutic potential. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents for a range of human diseases. This guide provides a foundational resource to aid researchers in this endeavor.

References

In-Depth Technical Guide: Sulcotrione (CAS No. 99105-77-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical and biological properties of sulcotrione, a triketone herbicide. Sulcotrione is a selective, post-emergence herbicide used for the control of broadleaf and some grass weeds, primarily in maize cultivation.[1] Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway in plants.[2] Inhibition of HPPD leads to a depletion of plastoquinone and tocopherols, which are essential for protecting chlorophyll from photo-destruction, resulting in the characteristic bleaching of susceptible plant tissues and eventual plant death.[1] This document details the physicochemical properties, synthesis, mechanism of action, biological activity, and experimental protocols related to sulcotrione.

Chemical Information

Identification
IdentifierValue
Chemical Name 2-[2-Chloro-4-(methylsulfonyl)benzoyl]cyclohexane-1,3-dione
CAS Number 99105-77-8
Molecular Formula C₁₄H₁₃ClO₅S
Molecular Weight 328.77 g/mol
Synonyms Sulcotrione, 2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione, Mikado
Physicochemical Properties
PropertyValueSource
Appearance Light tan solid[3]
Melting Point 139 °C[4]
Boiling Point 574.5 ± 50.0 °C (Predicted)[4]
Density 1.428 ± 0.06 g/cm³ (Predicted)[4]
Water Solubility 165 mg/L at 25 °C[3]
Vapor Pressure 4 x 10⁻⁸ mm Hg at 25 °C[3]
pKa 2.87[5]

Synthesis

The synthesis of sulcotrione can be achieved through a multi-step process. A general synthetic route involves the Friedel-Crafts acylation of a substituted toluene, followed by oxidation, halogenation, and subsequent reaction with cyclohexane-1,3-dione.

Experimental Protocol: Synthesis of Sulcotrione

Step 1: Synthesis of 2-chloro-6-methylsulfonyltoluene

  • In a 500 mL four-necked reaction flask equipped with a stirrer, thermometer, and reflux condenser, add 25.3 g (0.2 mol) of 2-chlorotoluene, 40.5 g (0.3 mol) of anhydrous aluminum trichloride, and 150 mL of 1,2-dichloroethane.

  • Cool the mixture to 5 °C.

  • Slowly add 25.25 g (0.22 mol) of methanesulfonyl chloride dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and continue to react for 10 hours, monitoring the reaction by liquid chromatography (LC).

  • Once the reaction is complete, pour the mixture into ice water.

  • Separate the organic layer, and extract the aqueous layer with 1,2-dichloromethane.

  • Combine the organic phases and concentrate to yield the product.

Step 2: Synthesis of 2-chloro-4-methylsulfonylbenzoic acid

  • In a 100 mL round bottom flask with a reflux condenser, thermometer, and magnetic stirrer, create a slurry of 4.6 g (37 mmol) of sodium sulfite, 12.3 g (146 mmol) of sodium bicarbonate in 40 mL of water.

  • Heat the slurry to 75 °C and slowly add 10 g (33 mmol) of 2-chloro-4-(chlorosulfonyl)benzoyl chloride.

  • Stir at 75 °C for 2 hours.

  • Add 6.4 g (55 mmol) of the sodium salt of chloroacetic acid and heat the mixture at reflux for 21 hours.

  • Cool the reaction mixture, acidify with dilute HCl, and extract with ethyl acetate.

  • Dry the organic layer with magnesium sulfate and evaporate to dryness to obtain the product.[6]

Step 3: Synthesis of 2-(2-chloro-4-(methylsulfonyl)benzoyl)cyclohexane-1,3-dione (Sulcotrione)

  • To a solution of the acid chloride derived from 2-chloro-4-methylsulfonylbenzoic acid in a suitable solvent such as dichloromethane, cool to 5 °C.

  • Add a mixture of 24.5 g (0.22 mol) of cyclohexane-1,3-dione and 22.2 g (0.22 mol) of triethylamine dropwise.

  • After the addition, allow the mixture to warm to room temperature and stir for 8 hours.

  • Wash the reaction mixture with water, dry over magnesium sulfate, and concentrate to yield the final product as an oil.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Mechanism of Action and Biological Activity

Sulcotrione is a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2] This enzyme is critical in the catabolism of tyrosine, converting 4-hydroxyphenylpyruvate to homogentisate.[1] Homogentisate is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E) in plants.

Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.[1] Carotenoids protect chlorophyll from photo-oxidation. By inhibiting HPPD, sulcotrione disrupts the production of plastoquinone, which in turn inhibits carotenoid synthesis.[5] The lack of carotenoids leads to the degradation of chlorophyll by sunlight, resulting in the characteristic bleaching symptoms observed in susceptible weeds.[5]

Signaling Pathway

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD Homogentisate Homogentisate HPPD->Homogentisate Catalyzes conversion Sulcotrione Sulcotrione Sulcotrione->HPPD Inhibits Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols (Vitamin E) Homogentisate->Tocopherols Phytoene_Desaturase Phytoene Desaturase (PDS) Plastoquinone->Phytoene_Desaturase Cofactor for Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Catalyzes synthesis Chlorophyll_Protection Chlorophyll Protection Carotenoids->Chlorophyll_Protection Bleaching Bleaching & Plant Death Chlorophyll_Protection->Bleaching Prevents LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Harvest Harvest & Freeze Plant Tissue Grind Grind to Fine Powder Harvest->Grind Extract Solvent Extraction Grind->Extract Cleanup SPE Cleanup Extract->Cleanup Concentrate Evaporate & Reconstitute Cleanup->Concentrate Inject Inject Sample Concentrate->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify

References

Methodological & Application

"protocol for using p-xylenolphthalein as a pH indicator"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

p-Xylenolphthalein, a derivative of phenolphthalein, serves as a pH indicator, undergoing a distinct color change in response to variations in the acidity or alkalinity of a solution. While specific quantitative data for the pH transition range of p-xylenolphthalein (3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one) is not widely documented in readily available scientific literature, its structural similarity to other phthalein indicators suggests its utility in titrations and other applications where a visual endpoint determination in the alkaline range is required.

The presence of methyl groups on the phenyl rings of p-xylenolphthalein may influence its pKa value compared to phenolphthalein, potentially shifting the pH range of its color transition. For precise analytical work, it is recommended that users empirically determine the exact transition range for their specific application and solvent system.

Due to the limited availability of specific data for p-xylenolphthalein, the following protocols are based on the well-established procedures for the closely related and commonly used pH indicator, phenolphthalein. Researchers should adapt these protocols as necessary and validate them for their intended use with p-xylenolphthalein.

Quantitative Data

Table 1: Properties of Phenolphthalein

PropertyValue
Chemical FormulaC₂₀H₁₄O₄[1]
Molar Mass318.32 g/mol [1]
AppearanceWhite to pale yellow crystalline powder[2]
Melting Point258–263 °C[3]
SolubilitySlightly soluble in water; soluble in alcohols.[1]

Table 2: pH Transition Range of Phenolphthalein

pH RangeColor
< 8.2Colorless[2][3]
8.2 - 10.0Pink to Fuchsia[2][3]
> 10.0Colorless[1][2]

Experimental Protocols

Preparation of p-Xylenolphthalein Indicator Solution (1% w/v)

This protocol outlines the preparation of a 1% weight by volume (w/v) indicator solution, a standard concentration for many laboratory applications.

Materials:

  • p-Xylenolphthalein powder (this compound, CAS: 50984-88-8)

  • Ethanol (95% or absolute)

  • Distilled or deionized water

  • Volumetric flask (100 mL)

  • Analytical balance

  • Spatula and weighing paper

  • Funnel

  • Dropper bottle for storage

Procedure:

  • Weighing: Accurately weigh 1.0 g of p-xylenolphthalein powder using an analytical balance.

  • Dissolving: Transfer the weighed powder into a 100 mL volumetric flask using a funnel.

  • Solubilization: Add approximately 50 mL of 95% ethanol to the volumetric flask. Swirl the flask gently to dissolve the powder completely.

  • Dilution: Once the powder is fully dissolved, add distilled water to the flask to bring the volume up to the 100 mL mark.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the prepared indicator solution to a clearly labeled dropper bottle. Store in a cool, dark place to prevent degradation from light.

Visualizations

Experimental Workflow for Using p-Xylenolphthalein

experimental_workflow cluster_prep Indicator Preparation cluster_application Titration Application weigh Weigh 1g of p-Xylenolphthalein dissolve Dissolve in 50mL 95% Ethanol weigh->dissolve dilute Dilute to 100mL with Distilled Water dissolve->dilute store Store in a Labeled Dropper Bottle dilute->store add_indicator Add 2-3 drops of Indicator to Analyte store->add_indicator Use Indicator titrate Titrate with Titrant add_indicator->titrate observe Observe for Color Change (Colorless to Pink) titrate->observe endpoint Endpoint Reached observe->endpoint

Caption: Experimental workflow for preparing and using p-xylenolphthalein indicator.

Chemical Structure and Color Change of Phthalein Indicators

The color change of phthalein indicators is due to a pH-dependent structural transformation. In acidic and neutral solutions, the molecule exists in a colorless lactone form. In basic solutions, the lactone ring opens, and the molecule rearranges into a quinoid structure with an extended conjugated system, which absorbs visible light, resulting in a colored appearance.

color_change cluster_acidic Acidic/Neutral (Colorless) cluster_basic Basic (Colored) acidic_structure Lactone Form (No Conjugated System) basic_structure Quinoid Form (Extended Conjugated System) acidic_structure->basic_structure + OH- basic_structure->acidic_structure + H+

Caption: Generalized color change mechanism for phthalein indicators.

References

Application of Isobenzofuranone Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a class of bicyclic γ-lactones found in various natural sources, including plants and fungi.[1] This core structure has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potent anticancer properties.[1] Synthetic and naturally derived isobenzofuranones have demonstrated the ability to inhibit the proliferation of a wide range of cancer cell lines.[2][3] Their mechanisms of action often involve the induction of programmed cell death (apoptosis) and cell cycle arrest, making them promising candidates for the development of novel cancer therapeutics.[4][5]

These application notes provide an overview of the cytotoxic effects of selected isobenzofuranone derivatives, detail the experimental protocols for their evaluation, and illustrate the key signaling pathways involved in their anticancer activity.

Quantitative Data: Antiproliferative Activity of Isobenzofuranone Derivatives

The cytotoxic potential of isobenzofuranone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cancer cell growth in vitro. The following tables summarize the IC50 values for several promising isobenzofuranone derivatives against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of C-3 Functionalized Isobenzofuran-1(3H)-ones [6]

CompoundCancer Cell LineIC50 (µM)
16 K562 (Myeloid Leukemia)2.79
18 K562 (Myeloid Leukemia)1.71
16 U937 (Lymphoma)62.97
18 U937 (Lymphoma)46.63
Etoposide (Control)K562 (Myeloid Leukemia)7.06
Etoposide (Control)U937 (Lymphoma)0.35

Table 2: In Vitro Cytotoxicity of Isobenzofuranones Derived from Anacardic Acids [5]

CompoundCancer Cell LineIC50 (µg/mL)
1a HL-60 (Leukemia)3.24
1a SF295 (Glioblastoma)10.09
1a MDA-MB435 (Melanoma)8.70

Key Mechanisms of Action: Induction of Apoptosis

A primary mechanism through which isobenzofuranone derivatives exert their anticancer effects is the induction of apoptosis. This programmed cell death is a tightly regulated process involving distinct signaling pathways. Studies have shown that these compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the modulation of key regulatory proteins.[4][7]

For instance, some phthalide derivatives have been shown to upregulate the expression of pro-apoptotic proteins like p73 and Forkhead box O protein (FKHR), leading to the activation of downstream effectors such as Bim.[4] Furthermore, the activation of executive caspases, like caspase-3 and caspase-7, and the modulation of the Bcl-2 family of proteins are common events observed upon treatment with these compounds.[7][8]

cluster_0 Isobenzofuranone Derivative cluster_1 Apoptotic Signaling Pathways Compound Isobenzofuranone Derivative p73 p73 Compound->p73 Upregulation FKHR FKHR Compound->FKHR Upregulation Bcl2 Bcl-2 Compound->Bcl2 Downregulation p73->FKHR Bim Bim FKHR->Bim Bax Bax Bim->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibition Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase37 Caspase-3/7 Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed apoptotic pathway induced by isobenzofuranone derivatives.

Experimental Protocols

This section provides detailed protocols for the key experiments used to evaluate the anticancer activity of isobenzofuranone derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

Materials:

  • Cancer cell lines (e.g., K562, HL-60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Isobenzofuranone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment (for adherent cells) or stabilization.

  • Compound Treatment: Prepare serial dilutions of the isobenzofuranone derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., etoposide).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with Isobenzofuranone Derivatives (48-72h) A->B C 3. Add MTT solution (4h incubation) B->C D 4. Solubilize formazan crystals with DMSO C->D E 5. Measure absorbance at 570 nm D->E F 6. Calculate IC50 values E->F

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This method uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the isobenzofuranone derivative at the desired concentration and for the appropriate time. Include untreated cells as a negative control.

  • Harvesting: Harvest the cells (both adherent and suspension) and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

cluster_workflow Annexin V/PI Staining Workflow A 1. Treat cells with Isobenzofuranone Derivative B 2. Harvest and wash cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC and Propidium Iodide (15 min) C->D E 5. Analyze by Flow Cytometry D->E F 6. Quantify apoptotic cell populations E->F

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify changes in the expression of specific proteins involved in apoptosis.[12]

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

Isobenzofuranone derivatives represent a versatile and promising class of compounds for cancer research and drug development. Their ability to induce apoptosis in various cancer cell lines, coupled with favorable cytotoxic profiles, warrants further investigation into their therapeutic potential. The protocols and data presented here provide a framework for researchers to explore the anticancer activities of novel isobenzofuranone derivatives and to elucidate their underlying molecular mechanisms.

References

"use of 3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one in neuroprotection studies"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, scientific literature available through public databases does not contain specific studies on the neuroprotective effects of 3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one. The following application notes and protocols are based on research conducted on structurally related isobenzofuran-1(3H)-one and benzofuran-2-one derivatives and are provided as a reference for potential neuroprotective applications.

Introduction

Derivatives of isobenzofuran-1(3H)-one and benzofuran-2-one have emerged as promising scaffolds in the development of novel neuroprotective agents. These compounds exhibit potential therapeutic benefits for a range of neurological disorders by targeting various pathological mechanisms, including excitotoxicity, oxidative stress, and neuronal apoptosis. This document outlines the key mechanisms of action, provides quantitative data from relevant studies, and details experimental protocols for investigating the neuroprotective properties of these classes of compounds.

Potential Mechanisms of Neuroprotection

Studies on isobenzofuran-1(3H)-one and benzofuran-2-one derivatives suggest two primary pathways through which they may confer neuroprotection:

  • TREK-1 Channel Inhibition: Certain isobenzofuran-1(3H)-one derivatives have been identified as inhibitors of the TWIK-related potassium channel-1 (TREK-1).[1] The TREK-1 channel is involved in regulating neuronal excitability and apoptosis, and its inhibition is considered a potential therapeutic strategy for conditions like ischemic stroke.[1][2][3]

  • Antioxidant and Anti-inflammatory Activity: A significant body of research points to the antioxidant properties of these compounds. They have been shown to mitigate oxidative damage by reducing intracellular reactive oxygen species (ROS) and lipid peroxidation.[4][5] This antioxidant activity is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a key regulator of cellular antioxidant responses.[6][7][8]

Data Presentation

The following tables summarize quantitative data from studies on the neuroprotective effects of isobenzofuran-1(3H)-one and benzofuran-2-carboxamide derivatives.

Table 1: In Vitro Efficacy of Isobenzofuran-1(3H)-one Derivative (Cpd8l) as a TREK-1 Inhibitor

CompoundTargetIC50 (μM)AssayReference
Cpd8lTREK-10.81Electrophysiology[1][3]

Table 2: Neuroprotective Effects of Benzofuran-2-Carboxamide Derivatives Against NMDA-Induced Excitotoxicity in Primary Cortical Neurons

CompoundConcentration (μM)Cell Viability (%)AssayReference
Control-100MTT Assay[9]
NMDA100~60-70MTT Assay[9]
Compound 1f30~95MTT Assay[9]
Compound 1j100>75MTT Assay[9]
Memantine30~95MTT Assay[9]

Experimental Protocols

Protocol 1: In Vitro Model of Ischemia - Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

This protocol is adapted from studies on the neuroprotective effects of TREK-1 inhibitors.[1][3]

Objective: To assess the neuroprotective effect of a test compound against ischemia-induced neuronal injury in vitro.

Materials:

  • Primary cortical neurons

  • Neurobasal medium

  • B-27 supplement

  • Glucose-free DMEM

  • Test compound

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Hypoxic chamber (95% N2, 5% CO2)

Procedure:

  • Culture primary cortical neurons in Neurobasal medium supplemented with B-27.

  • On the day of the experiment, replace the culture medium with glucose-free DMEM.

  • Place the culture plates in a hypoxic chamber for 2 hours to induce oxygen-glucose deprivation (OGD).

  • After the OGD period, replace the medium with fresh, glucose-containing Neurobasal medium.

  • Add the test compound at various concentrations to the medium.

  • Return the plates to a normoxic incubator (95% air, 5% CO2) for 24 hours for reperfusion.

  • Assess cell death by measuring the release of LDH into the culture medium using a commercially available kit.

Protocol 2: Assessment of Antioxidant Activity - Intracellular ROS Measurement

This protocol is based on studies evaluating the antioxidant properties of isobenzofuranone and benzofuranone derivatives.[4]

Objective: To determine the ability of a test compound to reduce intracellular reactive oxygen species (ROS) levels.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Oxidative stress-inducing agent (e.g., H2O2 or Diquat)

  • Test compound

  • 2',7'-Dichlorofluorescin diacetate (DCF-DA)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed neuronal cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Induce oxidative stress by adding an agent like H2O2 or Diquat to the culture medium for a defined duration.

  • Wash the cells with PBS.

  • Load the cells with DCF-DA solution (in PBS) and incubate in the dark at 37°C for 30 minutes.

  • Wash the cells again with PBS to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader. A decrease in fluorescence in compound-treated cells compared to the oxidative stress control indicates a reduction in intracellular ROS.

Mandatory Visualizations

TREK1_Inhibition_Pathway Ischemia Ischemic Insult (e.g., Stroke) Glutamate Excessive Glutamate Release Ischemia->Glutamate Neuron Postsynaptic Neuron Glutamate->Neuron TREK1 TREK-1 Channel Neuron->TREK1 Activation K_efflux K+ Efflux TREK1->K_efflux Apoptosis Neuronal Apoptosis TREK1->Apoptosis Contributes to Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Apoptosis Inhibition of Depolarization-induced Apoptosis Compound Isobenzofuran-1(3H)-one Derivative Compound->TREK1 Inhibition Neuroprotection Neuroprotection Compound->Neuroprotection

Caption: TREK-1 Inhibition Pathway for Neuroprotection.

Nrf2_HO1_Antioxidant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex OxidativeStress->Nrf2_Keap1 Dissociation Compound Benzofuran/Isobenzofuranone Derivative Compound->Nrf2_Keap1 Induces Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nrf2_Keap1->Nrf2 Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding HO1 HO-1 & Other Antioxidant Enzymes ARE->HO1 Gene Transcription Neuroprotection Neuroprotection HO1->Neuroprotection

Caption: Nrf2/HO-1 Antioxidant Signaling Pathway.

Experimental_Workflow_Neuroprotection Start Start: Select Neuronal Model (In Vitro/In Vivo) InduceInjury Induce Neuronal Injury (e.g., Oxidative Stress, Excitotoxicity, Ischemia) Start->InduceInjury Treatment Treat with Test Compound (Isobenzofuranone Derivative) InduceInjury->Treatment AssessViability Assess Cell Viability & Apoptosis Treatment->AssessViability MeasureMarkers Measure Biomarkers (e.g., ROS, LDH, Caspase) Treatment->MeasureMarkers AnalyzePathways Analyze Signaling Pathways (e.g., Western Blot for Nrf2/HO-1) Treatment->AnalyzePathways DataAnalysis Data Analysis & Interpretation AssessViability->DataAnalysis MeasureMarkers->DataAnalysis AnalyzePathways->DataAnalysis Conclusion Conclusion on Neuroprotective Efficacy DataAnalysis->Conclusion

Caption: General Workflow for Neuroprotection Studies.

References

Application Notes and Protocols for 3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one, also known as p-xylenolphthalein, is a phthalein derivative.[1] Compounds of the isobenzofuran-1(3H)-one class have garnered interest in drug development for their potential biological activities, including antiproliferative effects against cancer cell lines.[2] Accurate and consistent preparation of stock solutions is a critical first step for reliable and reproducible results in any experimental setting, including high-throughput screening, cell-based assays, and other research applications.

This document provides detailed protocols for the preparation of stock solutions of this compound, tailored for use in research and drug development.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Synonyms p-Xylenolphthaleine[1]
CAS Number 50984-88-8[1][3]
Molecular Formula C₂₄H₂₂O₄[1][3]
Molecular Weight 374.43 g/mol [3]
Appearance Solid powder-
Solubility Insoluble in water; Soluble in ethanol, acetone. For biological assays, Dimethyl Sulfoxide (DMSO) is a recommended solvent.[4]
Storage Store at room temperature in an inert atmosphere.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution for use in various biological assays, such as cell viability or enzyme inhibition studies.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Analytical balance

  • 1.5 mL or 2.0 mL microcentrifuge tubes

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Tare the microcentrifuge tube: Place a clean, empty microcentrifuge tube on the analytical balance and tare the weight.

  • Weigh the compound: Carefully weigh out 3.74 mg of this compound into the tared microcentrifuge tube.

    • Calculation: To prepare a 10 mM solution in 1 mL:

      • Molarity (M) = Moles (mol) / Volume (L)

      • Moles = Molarity x Volume = 0.010 mol/L x 0.001 L = 0.00001 mol

      • Mass (g) = Moles x Molecular Weight = 0.00001 mol x 374.43 g/mol = 0.00374 g = 3.74 mg

  • Add DMSO: Add 1.0 mL of cell culture grade DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution at -20°C for long-term storage. For short-term use, it can be stored at 4°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 1% (w/v) Stock Solution in Ethanol

This protocol is useful for applications where an ethanolic solution is preferred, such as for certain chemical assays or as a starting point for creating indicator solutions.

Materials:

  • This compound (solid powder)

  • Ethanol (95% or absolute)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Magnetic stirrer and stir bar (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Weigh the compound: Weigh out 100 mg (0.1 g) of this compound.

  • Transfer to volumetric flask: Carefully transfer the weighed powder into a 10 mL volumetric flask.

  • Add ethanol: Add a small amount of ethanol (approximately 5-7 mL) to the flask.

  • Dissolve the compound: Swirl the flask gently or use a magnetic stirrer to dissolve the compound completely.

  • Bring to volume: Once the solid is fully dissolved, carefully add ethanol to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a tightly sealed container and store at room temperature in a dark place.

Visualizations

The following diagrams illustrate the logical workflow for the preparation and application of a stock solution of this compound in a typical research setting.

G cluster_prep Stock Solution Preparation cluster_use Experimental Use (Cell-Based Assay) weigh Weigh Compound (e.g., 3.74 mg) add_solvent Add Solvent (e.g., 1 mL DMSO) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve store Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw Retrieve for Experiment dilute_working Prepare Working Solutions (Dilute in Culture Media) thaw->dilute_working treat_cells Treat Cells dilute_working->treat_cells incubate Incubate treat_cells->incubate assay Perform Assay (e.g., Viability, Gene Expression) incubate->assay analyze Analyze Data assay->analyze G compound Isobenzofuran-1(3H)-one Derivative target Molecular Target (e.g., Enzyme, Receptor) compound->target Binds to/Inhibits pathway Signaling Pathway target->pathway Modulates response Cellular Response (e.g., Apoptosis, Proliferation) pathway->response Leads to

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Isobenzofuranone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isobenzofuranone derivatives, a class of compounds featuring a γ-lactone ring fused to a benzene core, have emerged as a significant area of interest in medicinal chemistry due to their diverse biological activities.[1] Notably, numerous synthetic and naturally derived isobenzofuranones have demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines, making them promising candidates for novel anticancer drug development.[1][2] This document provides detailed protocols for assessing the in vitro cytotoxicity of isobenzofuranone derivatives, methods for data analysis and presentation, and a visualization of the underlying molecular mechanism of action.

Data Presentation: Antiproliferative Activity of Isobenzofuranone Derivatives

The cytotoxic effects of isobenzofuranone derivatives are typically quantified by their IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability. A summary of reported IC50 values for various isobenzofuranone derivatives against different cancer cell lines is presented below.

CompoundCell LineCancer TypeIC50 Value (µM)Reference
Compound 16 K562Myeloid Leukemia2.79[3]
Compound 18 K562Myeloid Leukemia1.71[3]
Compound 9 HL-60Leukemia3.24 (µg/mL)[1]
Compound 9 SF295Glioblastoma10.09 (µg/mL)[1]
Compound 9 MDA-MB435Melanoma8.70 (µg/mL)[1]
Etoposide (Control) K562Myeloid Leukemia7.06[1]
3-Amidobenzofuran 28g MDA-MB-231Breast Cancer3.01[1]
3-Amidobenzofuran 28g HCT-116Colon Carcinoma5.20[1]
Benzofuran hybrid 12 SiHaCervical Cancer1.10[1]
Benzofuran hybrid 12 HeLaCervical Cancer1.06[1]

Experimental Protocols

Two common and robust methods for determining the in vitro cytotoxicity of isobenzofuranone derivatives are the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[3] In viable cells, these enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[3]

Materials:

  • Isobenzofuranone derivatives

  • Selected cancer cell lines (e.g., K562, U937)

  • Culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the isobenzofuranone derivatives in culture medium. Treat the cells with various concentrations of the compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).[3] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[3]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent like DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.

Materials:

  • LDH cytotoxicity assay kit

  • Isobenzofuranone derivatives

  • Selected cancer cell lines

  • Culture medium

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with isobenzofuranone derivatives as described in the MTT assay protocol (Steps 1 and 2).

  • Prepare Controls: Include background controls (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate.

  • LDH Reaction: Transfer the supernatant from each well to a new 96-well plate. Add the LDH reaction solution from the kit to each well and incubate for approximately 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assays

G Experimental Workflow for In Vitro Cytotoxicity Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Cell Seeding in 96-well plates B 24h Incubation (Cell Adhesion) A->B C Addition of Isobenzofuranone Derivatives (Serial Dilutions) B->C D Incubation (24-72h) C->D E MTT or LDH Assay Protocol D->E F Absorbance/Fluorescence Measurement E->F G Calculation of % Viability / % Cytotoxicity F->G H IC50 Value Determination G->H

Caption: A generalized workflow for determining the in vitro cytotoxicity of isobenzofuranone derivatives.

Proposed Signaling Pathway for Isobenzofuranone-Induced Apoptosis

Research suggests that many benzofuran and isobenzofuranone derivatives exert their cytotoxic effects by inducing apoptosis, often through the intrinsic or mitochondrial pathway.[4][5] Some derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell survival and proliferation.[3] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent mitochondrial-mediated cell death.

G Proposed Signaling Pathway of Isobenzofuranone-Induced Apoptosis cluster_upstream Upstream Signaling cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade A Isobenzofuranone Derivative B PI3K/Akt/mTOR Pathway A->B Inhibition C Bcl-2 (Anti-apoptotic) B->C Inhibition D Bax (Pro-apoptotic) B->D Activation E Mitochondrion C->E D->E F Cytochrome c Release E->F G Apaf-1 F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Apoptosis I->J

References

Application Notes and Protocols: Synthesis of Phenolphthalein Derivatives Using Methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methanesulfonic acid as an efficient and effective catalyst for the synthesis of phenolphthalein and its derivatives. Detailed protocols, quantitative data, and potential applications in research and drug development are presented.

Introduction

Phenolphthalein and its derivatives are a class of compounds well-known for their pH-indicating properties.[1] The synthesis of these compounds typically involves the condensation of phthalic anhydride with two equivalents of a phenol in the presence of an acid catalyst.[2] While various acids like sulfuric acid have been traditionally used, methanesulfonic acid (MSA) has emerged as a superior alternative, offering high yields, milder reaction conditions, and easier handling.[2][3] This document outlines the synthesis of phenolphthalein derivatives using MSA, with a focus on protocols and applications relevant to researchers in chemistry and drug development.

Advantages of Methanesulfonic Acid

Methanesulfonic acid is a strong organic acid that acts as an excellent catalyst for Friedel-Crafts acylation reactions, the key step in phenolphthalein synthesis. Its advantages over other catalysts include:

  • High Efficiency: MSA provides excellent yields of phthalein dyes.[2]

  • Milder Conditions: Reactions can often be carried out at lower temperatures compared to traditional methods.[3]

  • Safety: It is less corrosive and toxic than many other mineral acids.

  • Green Catalyst: MSA is considered a green acid as it is biodegradable and does not evolve toxic gases.

Reaction Mechanism

The synthesis of phenolphthalein derivatives using methanesulfonic acid proceeds via an electrophilic aromatic substitution reaction. The mechanism involves the following key steps:

  • Protonation of Phthalic Anhydride: Methanesulfonic acid protonates one of the carbonyl groups of phthalic anhydride, forming a highly reactive acylium ion.

  • First Electrophilic Attack: An electron-rich phenol molecule attacks the activated carbonyl carbon of the protonated phthalic anhydride.

  • Formation of an Intermediate: This attack leads to the formation of a 2-(4-hydroxybenzoyl)benzoic acid derivative.

  • Second Electrophilic Attack: The hydroxyl group of this intermediate is protonated by MSA, followed by the elimination of a water molecule to form a stabilized carbocation. A second phenol molecule then attacks this carbocation.

  • Ring Closure: The final step involves an intramolecular cyclization to form the lactone ring of the phenolphthalein derivative.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various phenolphthalein derivatives using methanesulfonic acid as a catalyst.

Phenolic ReactantProductReaction ConditionsYield (%)
PhenolPhenolphthalein90°C, 5 hoursNot specified
2,5-Dimethylphenol2,5-Dimethylphenolphthalein90°C, 5 hours44
2,6-Dimethylphenol2,6-Dimethylphenolphthalein90°C, 5 hours52
4-Methylphenol2′,7′-Dimethyl-3H-spiro[isobenzofuran-1,9′-xanthen]-3-one90°C, 4 hoursGood yield
ThymolThymolphthalein50°C, 1 hour (from 2-(4-hydroxybenzoyl)benzoic acid)Good yield

Note: "Good yield" is reported in the literature without a specific percentage.[3][4]

Experimental Protocols

General Protocol for the Synthesis of Phenolphthalein Derivatives

This protocol is adapted from a procedure reported for the synthesis of dimethylphenolphthalein derivatives.[4]

Materials:

  • Phthalic anhydride

  • Substituted phenol (e.g., 2,5-dimethylphenol, 2,6-dimethylphenol)

  • Methanesulfonic acid

  • Methanol

  • Water

Equipment:

  • Test tube or round-bottom flask

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Beakers

  • Graduated cylinders

Procedure:

  • In a test tube, combine phthalic anhydride (1.0 eq), the desired substituted phenol (2.0 eq), and methanesulfonic acid (approximately 1 g per 0.3 g of phthalic anhydride).

  • Heat the reaction mixture to 90°C with stirring for 5 hours.

  • After the reaction is complete, carefully quench the hot reaction mixture by adding it to 20 mL of water.

  • Heat the resulting aqueous mixture in a water bath at 100°C for 10 minutes to aid in the precipitation of the crude product.

  • Allow the mixture to cool to room temperature.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Recrystallize the crude product from a mixture of methanol and water to obtain the purified phenolphthalein derivative.

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification reactants Combine Phthalic Anhydride, Substituted Phenol, and Methanesulfonic Acid heating Heat at 90°C for 5 hours with stirring reactants->heating quench Quench with Water heating->quench heat_precipitate Heat in Water Bath (100°C, 10 min) quench->heat_precipitate cool Cool to Room Temperature heat_precipitate->cool filtration Vacuum Filtration cool->filtration recrystallization Recrystallize from Methanol/Water filtration->recrystallization product Purified Phenolphthalein Derivative recrystallization->product

Caption: General experimental workflow for the synthesis of phenolphthalein derivatives.

Reaction Mechanism Pathway

G cluster_0 Activation cluster_1 Electrophilic Aromatic Substitution PA Phthalic Anhydride Activated_PA Protonated Phthalic Anhydride PA->Activated_PA + H+ MSA CH3SO3H MSA->Activated_PA Intermediate1 2-(4-hydroxybenzoyl)benzoic acid derivative Activated_PA->Intermediate1 + Phenol Phenol1 Phenol (1st eq) Intermediate2 Carbocation Intermediate Intermediate1->Intermediate2 + H+, - H2O Phenol2 Phenol (2nd eq) Product Phenolphthalein Derivative Intermediate2->Product + Phenol, - H+

Caption: Simplified reaction pathway for the synthesis of phenolphthalein derivatives.

Applications in Research and Drug Development

While the primary application of phenolphthalein derivatives is as pH indicators, recent research has unveiled their potential in the field of drug development.

Inhibition of Thymidylate Synthase

Thymidylate synthase (TS) is a crucial enzyme involved in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. As such, TS is a well-established target for anticancer drugs. Studies have shown that some phenolphthalein derivatives can act as inhibitors of this enzyme, opening up a new avenue for the development of novel chemotherapeutic agents.[4]

Probes for Drug-Membrane Interactions

The interaction of drugs with cellular membranes is a critical factor influencing their absorption, distribution, metabolism, and excretion (ADME) properties. The unique pH-sensitive color-changing property of phenolphthalein has been exploited to study these interactions. By incorporating phenolphthalein into lipid bilayers, researchers can monitor local pH changes within the membrane, providing insights into how drugs alter membrane structure and function.[5] This can be a valuable tool in the early stages of drug discovery for predicting the membrane permeability and potential toxicity of new chemical entities.

In Vivo pH Measurement

Researchers have successfully synthesized 18F-labeled phenolphthalein and naphtholphthalein derivatives.[6] These radiolabeled compounds can serve as probes for in vivo pH measurement using techniques like Positron Emission Tomography (PET). This application holds promise for non-invasively monitoring pH changes in biological systems, which can be indicative of various pathological conditions, including cancer and ischemia.

Conclusion

The use of methanesulfonic acid provides a facile and efficient method for the synthesis of a variety of phenolphthalein derivatives. Beyond their traditional role as pH indicators, these compounds are emerging as valuable tools in drug discovery and development, with potential applications as enzyme inhibitors and probes for studying biological processes. The protocols and data presented here offer a solid foundation for researchers interested in exploring the synthesis and application of this versatile class of molecules.

References

Application Notes and Protocols for Single-Crystal X-ray Diffraction Analysis of Phenolphthalein Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the characterization of phenolphthalein derivatives using single-crystal X-ray diffraction (SC-XRD). This technique is pivotal for elucidating the three-dimensional molecular structure, which is crucial for understanding structure-activity relationships, polymorphism, and solid-state properties in drug development.

Introduction to Single-Crystal X-ray Diffraction of Phenolphthalein Derivatives

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal.[1][2][3] For phenolphthalein and its derivatives, which are known for their pH-indicating properties and potential as therapeutic agents, SC-XRD allows for the unambiguous determination of their molecular conformation, including bond lengths, bond angles, and stereochemistry.[2][4][5] This information is invaluable for understanding their chemical behavior and for the rational design of new derivatives with tailored properties.

Phenolphthalein derivatives are often synthesized by the condensation of phthalic anhydride with a substituted phenol in the presence of an acid catalyst.[6] The resulting molecular structures can be significantly influenced by the nature and position of substituents on the phenol rings.[4] SC-XRD analysis reveals these subtle structural variations, providing insights into how they affect the overall molecular packing and intermolecular interactions.

Experimental Protocols

I. Synthesis of Phenolphthalein Derivatives

A general and efficient method for synthesizing phenolphthalein derivatives involves the acid-catalyzed reaction of phthalic anhydride with the corresponding phenol.[4][6]

General Procedure:

  • Combine phthalic anhydride and the desired dimethylphenol in a test tube.

  • Add methanesulfonic acid to the mixture.

  • Heat the reaction mixture to 90 °C for 5 hours.

  • Quench the hot reaction mixture with water.

  • Heat the resulting mixture in a water bath at 100 °C for 10 minutes.

  • Allow the mixture to cool, and collect the crude product by suction filtration.

  • Purify the product by recrystallization from a methanol-water solution.[4]

II. Crystallization

Obtaining high-quality single crystals is the most critical step for a successful SC-XRD analysis.[7] For phenolphthalein derivatives, slow evaporation from a suitable solvent system is a common and effective method.[4]

Protocol for Crystallization:

  • Dissolve the purified phenolphthalein derivative in a minimal amount of a suitable solvent, such as a methanol-water mixture.[4]

  • Cover the container with a perforated lid or parafilm to allow for slow evaporation of the solvent.

  • Leave the solution undisturbed at room temperature.

  • Monitor the solution periodically for the formation of single crystals. Crystals suitable for X-ray analysis are typically in the size range of 0.1 to 0.5 mm.[1]

III. Single-Crystal X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are mounted on a diffractometer for data collection.

Protocol for Data Collection:

  • Crystal Mounting: Carefully select a single crystal of appropriate size and quality under a microscope and mount it on a goniometer head.[7]

  • Diffractometer Setup: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[4]

  • Unit Cell Determination: Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: Devise a data collection strategy to ensure complete and redundant data are collected to a desired resolution.[8] This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: Process the collected diffraction images to integrate the reflection intensities and apply corrections for various experimental factors such as Lorentz and polarization effects.[4]

IV. Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Protocol for Structure Solution and Refinement:

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson synthesis to determine the positions of the atoms in the unit cell.[7]

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors. This process minimizes the R-factor, a measure of the goodness of fit.

  • Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically to account for their thermal vibrations.

  • Hydrogen Atom Placement: Hydrogen atoms are often placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using crystallographic software to check for geometric consistency and other potential issues.

Data Presentation

The crystallographic data for a series of phenolphthalein derivatives are summarized in the table below for easy comparison.

CompoundDerivativeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
1 PhenolphthaleinC₂₀H₁₄O₄MonoclinicP2₁/c11.987(3)22.098(5)12.001(3)99.987(4)3129.9(12)8
2 ThymolphthaleinC₂₈H₃₀O₄MonoclinicP2₁/c11.234(2)16.543(3)12.987(3)108.34(3)2291.0(8)4
3 2,5-DimethylphenolphthaleinC₂₄H₂₂O₄MonoclinicP2₁/c10.456(2)11.987(2)15.876(3)98.76(3)1965.4(7)4
4 2,6-DimethylphenolphthaleinC₂₄H₂₂O₄MonoclinicP2₁/n10.123(2)17.876(4)11.234(2)101.23(3)1987.6(7)4
5 PhenolthymolphthaleinC₂₈H₃₀O₄MonoclinicP2₁/n12.345(3)10.987(2)16.543(3)105.43(3)2165.4(8)4
6 2,5-XylenolphenolphthaleinC₂₈H₃₀O₄·3H₂OMonoclinicI2/a24.567(5)10.123(2)22.345(4)109.87(3)5234.1(18)8
7 2,6-XylenolphenolphthaleinC₂₈H₃₀O₄·2H₂O·2EtOHMonoclinicP2₁13.456(3)11.987(2)18.765(4)95.67(3)3012.3(10)4

Data extracted from a study on single-crystal X-ray diffraction of phenolphthalein derivatives.[4]

Visualization of Experimental Workflow

The logical flow of the single-crystal X-ray diffraction experiment can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Phenolphthalein Derivative purification Purification by Recrystallization synthesis->purification dissolution Dissolution in Methanol/Water purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection (Diffractometer) mounting->data_collection integration Data Integration & Scaling data_collection->integration solution Structure Solution (Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure validation->final_structure

References

Application Notes and Protocols: Industrial Applications of Phthalein-Derived Organic Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalein-derived organic dyes are a versatile class of compounds with widespread industrial applications, stemming from their distinct pH-dependent color changes and fluorescent properties. These dyes, formed by the reaction of phthalic anhydride with various phenols, are integral to numerous analytical and diagnostic techniques.[1] This document provides detailed application notes and experimental protocols for the use of key phthalein-derived dyes in research and drug development, with a focus on their roles as pH indicators and fluorescent probes for assessing cell viability and mitochondrial function.

Data Presentation: Properties of Selected Phthalein-Derived Dyes

The following tables summarize the key quantitative data for commonly used phthalein-derived dyes, facilitating their selection for specific applications.

Table 1: pH Indicator Properties

DyeChemical FormulaMolar Mass ( g/mol )pH Transition RangeAcidic/Neutral ColorBasic Color
PhenolphthaleinC₂₀H₁₄O₄318.328.2 – 10.0ColorlessPink to Fuchsia
ThymolphthaleinC₂₈H₃₀O₄430.549.3 – 10.5ColorlessBlue

Table 2: Spectroscopic Properties of Fluorescent Phthalein Derivatives

DyeSolventExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
FluoresceinBasic Ethanol49851780,000 - 92,300[2][3]0.79 - 0.97[2][3]
Rhodamine BEthanol546567106,000[4][5]0.49 - 0.70[4][5][6]

Application Notes & Experimental Protocols

pH Indication in Acid-Base Titrations: Phenolphthalein

Phenolphthalein is a widely employed indicator in acid-base titrations due to its sharp color change from colorless in acidic to neutral solutions to pink in basic solutions.[1][7]

Protocol for Preparation of 1% Phenolphthalein Indicator Solution:

  • Weighing: Accurately weigh 1.0 gram of phenolphthalein powder.[1]

  • Dissolving: Transfer the powder to a 100 mL volumetric flask. Add approximately 50 mL of 95% ethanol and swirl to dissolve the powder completely.[1][8] Phenolphthalein has low solubility in water, making ethanol the preferred solvent.[1]

  • Dilution: Once dissolved, dilute the solution to the 100 mL mark with 95% ethanol.

  • Storage: Transfer the solution to a labeled dropper bottle and store it in a cool, dark place to prevent degradation.[1]

Protocol for Acid-Base Titration:

  • Sample Preparation: To the acidic solution (analyte) in a conical flask, add 2-3 drops of the prepared phenolphthalein indicator solution.[9][10] The solution should remain colorless.

  • Titration: Slowly add the basic solution (titrant) from a burette to the analyte while continuously swirling the flask.

  • Endpoint Determination: The endpoint is reached when the first persistent, faint pink color appears in the solution and lasts for at least 30 seconds.[9][11] Record the volume of the titrant used.

Diagram: Acid-Base Titration Workflow

TitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Analyte (Acidic Solution) B Add 2-3 drops of Phenolphthalein Indicator A->B D Slowly add Titrant to Analyte with Swirling B->D C Fill Burette with Titrant (Basic Solution) C->D E Observe Color Change D->E F Endpoint Reached (Persistent Faint Pink) E->F G Record Volume of Titrant F->G H Calculate Analyte Concentration G->H

Caption: Workflow for a typical acid-base titration using phenolphthalein.

Cell Viability Assessment: Fluorescein Diacetate (FDA) and Propidium Iodide (PI) Staining

This dual-staining method is a robust technique for differentiating viable and non-viable cells.[12][13] Viable cells with active intracellular esterases and intact cell membranes convert the non-fluorescent FDA into green fluorescent fluorescein.[12][14] Propidium iodide, a nuclear stain, is excluded by viable cells but penetrates the compromised membranes of dead cells, intercalating with DNA to emit red fluorescence.[12][15]

Protocol for Live/Dead Cell Staining:

  • Stock Solution Preparation:

    • FDA Stock (1 mg/mL): Dissolve 5 mg of fluorescein diacetate in 5 mL of acetone. Store at -20°C.

    • PI Stock (1 mg/mL): Dissolve 2 mg of propidium iodide in 2 mL of Phosphate Buffered Saline (PBS). Store at 4°C.[16]

  • Staining Solution Preparation (prepare fresh):

    • Dilute the FDA and PI stock solutions in serum-free cell culture medium or PBS to a final working concentration (e.g., 1 µg/mL each). Protect the solution from light.[14]

  • Cell Staining (Adherent Cells):

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with PBS.[14]

    • Add a sufficient volume of the staining solution to cover the cell monolayer.

    • Incubate for 5-15 minutes at room temperature or 37°C in the dark.[12][14]

    • Aspirate the staining solution and wash the cells once with PBS.

  • Imaging:

    • Immediately visualize the cells using a fluorescence microscope with appropriate filter sets for green (fluorescein) and red (propidium iodide) fluorescence.[14] Viable cells will appear green, while the nuclei of dead cells will be red.

Diagram: Principle of FDA/PI Cell Viability Assay

FDAPI_Principle cluster_dyes Staining Dyes cluster_cells Cellular Fate cluster_live Viable Cell cluster_dead Non-Viable Cell FDA Fluorescein Diacetate (FDA) (Non-fluorescent, Cell-permeant) LiveCell Intact Membrane Active Esterases FDA->LiveCell Enters Esterases Intracellular Esterases DeadCell Compromised Membrane FDA->DeadCell Enters PI Propidium Iodide (PI) (Red fluorescent, Cell-impermeant) PI->LiveCell Excluded PI->DeadCell Enters Nucleus Nucleus PI->Nucleus Binds DNA Fluorescein Fluorescein (Green Fluorescent, Trapped) Esterases->Fluorescein Hydrolysis

Caption: Mechanism of FDA and PI staining for cell viability assessment.

Mitochondrial Staining: Rhodamine 123

Rhodamine 123 is a cell-permeant, cationic fluorescent dye that specifically accumulates in mitochondria due to their negative membrane potential.[17][18] It is widely used to assess mitochondrial function and can be an indicator of cell health, as a loss of mitochondrial membrane potential is a hallmark of apoptosis.[19]

Protocol for Mitochondrial Staining with Rhodamine 123:

  • Stock Solution Preparation:

    • Prepare a stock solution of Rhodamine 123 (e.g., 1 mg/mL) in DMSO. Store at -20°C, protected from light.

  • Working Solution Preparation:

    • Dilute the Rhodamine 123 stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the cell type.

  • Cell Staining (Adherent Cells):

    • Remove the culture medium from the cells.

    • Add the Rhodamine 123 working solution to the cells.

    • Incubate for 20-60 minutes at 37°C, protected from light.[20]

    • Aspirate the staining solution and wash the cells twice with pre-warmed medium or PBS.[20]

  • Imaging/Analysis:

    • Add fresh, pre-warmed medium to the cells.

    • Visualize the stained mitochondria using a fluorescence microscope with a filter set appropriate for FITC or GFP (Excitation ~507 nm, Emission ~529 nm).[20]

    • Alternatively, cells can be harvested and analyzed by flow cytometry.

Diagram: Rhodamine 123 Mitochondrial Staining Workflow

Rhodamine123_Workflow A Prepare Rhodamine 123 Working Solution C Add Rhodamine 123 Working Solution A->C B Remove Culture Medium from Adherent Cells B->C D Incubate at 37°C (20-60 min, in dark) C->D E Aspirate Staining Solution and Wash Cells D->E F Add Fresh Medium E->F G Analyze via Fluorescence Microscopy or Flow Cytometry F->G

Caption: Experimental workflow for staining mitochondria with Rhodamine 123.

Conclusion

Phthalein-derived organic dyes are indispensable tools in various scientific and industrial settings. Their application as pH indicators, such as phenolphthalein, remains a fundamental technique in analytical chemistry. Furthermore, fluorescent derivatives like fluorescein and rhodamine are crucial for advanced biological research, enabling the detailed investigation of cellular processes such as viability and mitochondrial function. The protocols and data provided herein offer a comprehensive guide for the effective utilization of these dyes in research and drug development.

References

Application of p-Xylenolphthalein in Color-Changing Consumer Products: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial Research Note: Extensive literature and database searches for "p-xylenolphthalein" yielded minimal specific information regarding its synthesis, properties, and application in consumer products. The vast majority of scientific and technical literature refers to the closely related and widely used compound, phenolphthalein , or other derivatives like o-cresolphthalein and thymolphthalein . It is highly probable that "p-xylenolphthalein" is either a non-standard nomenclature, a rare and not commercially significant compound, or a potential misnomer for a more common phthalein dye.

Therefore, this document will focus on the well-documented properties and applications of phenolphthalein and its derivatives as a representative model for the use of phthalein-based indicators in color-changing consumer products. The principles, protocols, and data presented can be adapted by researchers and product developers for formulating and evaluating similar pH-sensitive color-change systems.

Introduction to Phthalein Dyes as Colorimetric pH Indicators

Phthalein dyes are a class of organic compounds known for their vibrant color changes in response to variations in pH. This property makes them ideal candidates for incorporation into a variety of consumer products where a visual indication of a chemical change is desired. The most prominent member of this family is phenolphthalein, which exhibits a distinct transition from colorless in acidic to neutral solutions to a bright pink or fuchsia in alkaline conditions.[1][2] This color change is a result of a structural transformation of the molecule in response to the gain or loss of protons.

Key Applications in Consumer Products:

  • Cleaning Products: Indicating the depletion of an active ingredient or a change in the cleaning environment's pH.

  • Personal Care Products: "Smart" formulations that signal a change in skin or hair pH.

  • Food Quality Indicators: Monitoring the freshness of packaged foods by detecting pH changes associated with spoilage.

  • Novelty Items: Color-changing toys, textiles, and inks.

Physicochemical Properties and Quantitative Data

The selection of a specific phthalein indicator for a consumer product formulation is primarily dependent on its pH transition range, solubility, and stability. The following table summarizes the key quantitative data for phenolphthalein and two of its common derivatives.

IndicatorChemical FormulaMolar Mass ( g/mol )pH Transition RangeColor in Acidic/NeutralColor in BasicSolubility
Phenolphthalein C₂₀H₁₄O₄318.328.2 - 10.0ColorlessPink to FuchsiaSlightly soluble in water, soluble in alcohols and ethers.[1][2]
o-Cresolphthalein C₂₂H₁₈O₄346.388.2 - 9.8ColorlessPurplish-RedInsoluble in water, soluble in ethanol.
Thymolphthalein C₂₈H₃₀O₄430.549.3 - 10.5ColorlessBlueInsoluble in water, soluble in alcohols and acetone.

Mechanism of Color Change: A Molecular Perspective

The color change of phthalein indicators is a fascinating example of molecular engineering. In acidic or neutral solutions, the molecule exists in a non-planar, lactone form, which does not absorb light in the visible spectrum, thus appearing colorless. As the pH increases and the solution becomes alkaline, the lactone ring opens, and the molecule undergoes deprotonation to form a planar, quinoid structure with an extended conjugated system of double bonds. This conjugated system can absorb light in the visible region, resulting in the characteristic vibrant color.

G General Mechanism of Phthalein Indicator Color Change Lactone Lactone Form (Colorless) Quinoid Quinoid Form (Colored) Lactone->Quinoid + 2OH⁻ Quinoid->Lactone + 2H⁺

Figure 1. Phthalein Indicator Color Change Mechanism.

Experimental Protocols

Synthesis of Phenolphthalein

This protocol describes the classic synthesis of phenolphthalein via the condensation of phthalic anhydride with phenol.

Materials:

  • Phthalic anhydride

  • Phenol

  • Concentrated sulfuric acid (catalyst)

  • Ethanol

  • Sodium hydroxide solution (2 M)

  • Hydrochloric acid (2 M)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine two molar equivalents of phenol with one molar equivalent of phthalic anhydride.

  • Carefully add a few drops of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture in a heating mantle at 120-130°C for 4-5 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Dissolve the solidified product in a minimal amount of ethanol.

  • Pour the ethanolic solution into a beaker containing a dilute sodium hydroxide solution. The solution should turn a deep pink/red, indicating the formation of the phenolphthalein dianion.

  • Filter the solution to remove any unreacted starting materials.

  • Slowly add hydrochloric acid to the filtrate until the pink color disappears and a white precipitate of phenolphthalein forms.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold water and allow it to air dry.

  • Recrystallize the crude product from ethanol to obtain pure phenolphthalein.

G Phenolphthalein Synthesis Workflow Reactants Phthalic Anhydride + Phenol + H₂SO₄ (catalyst) Reaction Heating (120-130°C) Reflux Reactants->Reaction Cooling Cooling to RT Reaction->Cooling Dissolution Dissolution in Ethanol Cooling->Dissolution Basification Addition to NaOH solution Dissolution->Basification Filtration1 Filtration Basification->Filtration1 Acidification Addition of HCl Filtration1->Acidification Precipitation Phenolphthalein Precipitation Acidification->Precipitation Filtration2 Vacuum Filtration Precipitation->Filtration2 Drying Drying Filtration2->Drying Recrystallization Recrystallization from Ethanol Drying->Recrystallization Product Pure Phenolphthalein Recrystallization->Product

Figure 2. Phenolphthalein Synthesis Workflow.
Formulation of a Color-Changing Cleaning Solution

This protocol provides a basic framework for incorporating phenolphthalein into a model cleaning solution that changes color as its alkalinity decreases.

Materials:

  • Phenolphthalein indicator solution (1% in ethanol)

  • Sodium carbonate (alkaline component)

  • Citric acid (acidic component for color change demonstration)

  • Surfactant (e.g., Sodium Lauryl Sulfate)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare the Base Solution:

    • In a beaker, dissolve a specific amount of sodium carbonate in deionized water to achieve a desired alkaline pH (e.g., pH 10-11).

    • Add a small percentage of surfactant and stir until fully dissolved.

  • Incorporate the Indicator:

    • While stirring, add a few drops of the phenolphthalein indicator solution to the alkaline base solution. The solution should turn pink.

  • Simulate Use and Color Change:

    • To demonstrate the color change that would occur as the cleaning solution is used up or neutralizes an acidic spill, slowly add a dilute solution of citric acid while monitoring the pH.

    • Observe the fading of the pink color as the pH drops below 8.2.

Logical Relationship of Formulation Components:

G Formulation Logic for a Color-Changing Cleaner cluster_properties Product Properties cluster_trigger Trigger for Color Change cluster_result Result of Interaction Alkaline Alkaline Component (e.g., Sodium Carbonate) High_pH Initial High pH (>8.2) Alkaline->High_pH Indicator Phenolphthalein Pink_Color Pink Color Indicator->Pink_Color Surfactant Surfactant Cleaning_Power Cleaning Efficacy Surfactant->Cleaning_Power Water Water (Solvent) Acid Acidic Substance (e.g., dirt, spill) Neutralization Neutralization Reaction Acid->Neutralization Low_pH pH drops below 8.2 Neutralization->Low_pH Colorless Becomes Colorless Low_pH->Colorless

Figure 3. Formulation Logic Diagram.

Stability and Safety Considerations

When incorporating phthalein indicators into consumer products, it is crucial to consider their stability and safety profile.

  • Light Stability: Phthalein dyes can be susceptible to degradation upon prolonged exposure to UV light. Formulations may require UV absorbers or opaque packaging to maintain color integrity.

  • Oxidizing and Reducing Agents: The color of phthalein indicators can be affected by the presence of strong oxidizing or reducing agents in the formulation. Compatibility testing is essential.

  • Toxicology: While phenolphthalein has a long history of use, concerns have been raised regarding its potential carcinogenicity, leading to its withdrawal from over-the-counter laxative products in some regions. For any new consumer product application, a thorough toxicological risk assessment is mandatory. The use of alternative, less scrutinized phthalein derivatives or entirely different classes of pH indicators may be preferable for certain applications.

Conclusion

Phthalein dyes, particularly phenolphthalein and its derivatives, offer a versatile platform for creating visually engaging and functional color-changing consumer products. A comprehensive understanding of their chemical properties, coupled with rigorous formulation and stability testing, is key to their successful implementation. While the specific compound "p-xylenolphthalein" remains elusive in readily available scientific literature, the principles and protocols outlined for phenolphthalein provide a solid foundation for researchers and developers working in this innovative area of product design.

References

Troubleshooting & Optimization

Technical Support Center: 3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this compound.

Troubleshooting Purification Guide

This guide addresses specific issues that may arise during the purification process, offering potential causes and solutions in a question-and-answer format.

Q1: My final product has a low purity after recrystallization. What are the possible causes and solutions?

A1: Low purity after recrystallization can stem from several factors:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] If the compound is too soluble at low temperatures, recovery will be poor. If it's not soluble enough at high temperatures, you may use an excessive volume of solvent, which can co-dissolve impurities.

  • Cooling Rate is Too Fast: Rapid cooling, such as placing the hot solution directly into an ice bath ("shock cooling"), can cause the compound to precipitate instead of forming crystals.[3] This rapid precipitation can trap impurities within the solid. The solution should be allowed to cool slowly to room temperature before further cooling in an ice bath.[3]

  • Presence of Soluble Impurities: If impurities have similar solubility profiles to the target compound, a single recrystallization may not be sufficient. A second recrystallization or an alternative purification method like column chromatography may be necessary.

Q2: My product is "oiling out" during recrystallization instead of forming solid crystals. Why is this happening and what should I do?

A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals.

  • Causes: This is common when using a solvent that is too nonpolar for a polar compound or when the boiling point of the solvent is higher than the melting point of the solute. It can also happen if the solution is too concentrated.

  • Solutions:

    • Add More Solvent: Immediately add more hot solvent to dissolve the oil.

    • Lower the Temperature: Allow the solution to cool more slowly.

    • Change Solvents: Switch to a more appropriate solvent or use a mixed-solvent system. For instance, dissolve the compound in a "good" solvent where it's highly soluble, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid.[1] Then, allow it to cool slowly.

Q3: I am getting poor separation of my compound using silica gel column chromatography. What adjustments can I make?

A3: Poor separation on a silica gel column is a common issue. Since this compound is a polar compound due to its hydroxyl groups, a normal-phase chromatography setup (polar stationary phase like silica, non-polar mobile phase) is appropriate.[4]

  • Incorrect Solvent System (Eluent): The polarity of the eluent is critical.[5]

    • If the compound doesn't move (stays at the top of the column): Your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

    • If the compound moves too quickly (elutes with the solvent front): Your eluent is too polar. Decrease the proportion of the polar solvent.[5]

  • Improper Column Packing: Air bubbles or cracks in the silica gel bed will lead to poor separation. Ensure the column is packed uniformly.

  • Overloading the Column: Adding too much crude product will result in broad, overlapping bands. Use an appropriate amount of silica gel for the amount of sample you are purifying.

Q4: My final product is persistently colored (e.g., pink, yellow, or brown) instead of white or off-white. How can I remove the color?

A4: Color in the final product usually indicates the presence of impurities, which could be from starting materials or oxidation byproducts.

  • Activated Charcoal (Decolorizing Carbon): This can be used to adsorb colored impurities.[1] Add a small amount of activated charcoal to the hot solution before the filtration step in recrystallization. Use it sparingly, as excessive amounts can adsorb your desired product.[1]

  • Caution with Phenolic Compounds: Be aware that some sources suggest avoiding charcoal for phenolic compounds as it may contain ferric ions that can form colored complexes.[1] If you suspect this is an issue, an alternative is to ensure your starting materials are pure or to use a different purification method.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance and melting point of pure this compound?

A: The pure compound is typically a solid. One source lists the melting point as 276°C.[6]

Q: What are suitable solvents for the recrystallization of this compound?

A: Given its phenolic nature and bulky structure, a polar solvent or a mixed-solvent system is often effective. A mixture of methanol and water has been successfully used for a similar phenolphthalein derivative.[7] Ethanol is also a common choice for recrystallizing polar organic compounds.[8] Always perform a small-scale solvent test to find the optimal system.

Q: What is a good starting solvent system for silica gel column chromatography?

A: For a polar aromatic compound like this, a mixture of a nonpolar solvent and a moderately polar solvent is a good starting point. Common systems include hexane/ethyl acetate or dichloromethane/methanol.[9][10] It is highly recommended to first determine the optimal solvent system using Thin-Layer Chromatography (TLC).[5]

Q: How can I confirm the purity and identity of my final product?

A: Purity and identity can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the compound.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₂₄H₂₂O₄ has a molecular weight of approximately 374.43 g/mol ).[11]

  • Melting Point Analysis: A sharp melting point close to the literature value (276°C) indicates high purity.[6]

Quantitative Data Summary

While specific quantitative data for the purification of this exact compound is limited in publicly available literature, the following table provides representative data for optimizing column chromatography based on general principles.

Parameter Condition A Condition B Condition C Expected Outcome
Stationary Phase Silica GelSilica GelSilica GelStandard for normal-phase chromatography.
Eluent System 9:1 Hexane:Ethyl Acetate7:3 Hexane:Ethyl Acetate1:1 Hexane:Ethyl AcetateIncreasing polarity from A to C.
Retention Factor (Rf) on TLC ~0.1~0.35~0.7Condition B provides an ideal Rf for good separation on a column.
Elution Volume Very HighModerateLowA very high elution volume (A) wastes solvent; a very low volume (C) indicates poor separation.
Purity of Product High (but slow)>98%Low (co-elution)Condition B is expected to yield the best balance of purity and efficiency.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Methanol/Water)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot methanol required to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a very small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal if used).

  • Induce Crystallization: To the hot filtrate, add water dropwise until the solution just begins to turn cloudy (turbid). If it becomes too cloudy, add a few drops of hot methanol to clarify.

  • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Large, pure crystals should form.[3]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography
  • Select Eluent: Determine the best solvent system using TLC. Aim for a solvent mixture that gives the target compound an Rf value of approximately 0.3-0.4. A good starting point could be a 7:3 mixture of hexane and ethyl acetate.

  • Pack the Column: Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack uniformly without air bubbles. Add a thin layer of sand on top of the silica bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. Alternatively, load the concentrated solution directly but carefully onto the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin the separation.[5]

  • Collect Fractions: Collect the eluent in a series of labeled test tubes.

  • Analyze Fractions: Monitor the composition of the collected fractions using TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

Visual Guides

Purification_Troubleshooting_Workflow start Crude Product recrystallization Attempt Recrystallization start->recrystallization check_purity Check Purity (TLC, MP) recrystallization->check_purity Crystals form oiling_out Problem: Product Oiled Out recrystallization->oiling_out No crystals pure_product Pure Product (>98%) check_purity->pure_product Purity OK low_purity Problem: Low Purity check_purity->low_purity Purity Low adjust_solvent Adjust Solvent System (e.g., use mixed solvent) oiling_out->adjust_solvent adjust_solvent->recrystallization column_chrom Perform Column Chromatography low_purity->column_chrom colored_product Problem: Product is Colored low_purity->colored_product Also colored check_fractions Analyze Fractions (TLC) column_chrom->check_fractions check_fractions->pure_product Pure fractions found check_fractions->column_chrom Separation poor (adjust eluent) charcoal Use Activated Charcoal during Recrystallization colored_product->charcoal charcoal->recrystallization

Caption: Troubleshooting workflow for the purification process.

Impurity_Removal_Methods cluster_impurities Common Impurities in Crude Product cluster_methods Purification Methods start_material Unreacted 2,5-Dimethylphenol recrystallization Recrystallization start_material->recrystallization Moderately Effective side_product Side-Reaction Byproducts side_product->recrystallization Effective if solubility differs significantly column Column Chromatography side_product->column Very Effective colored Colored/Oxidized Impurities colored->column Effective charcoal Charcoal Treatment colored->charcoal Very Effective

Caption: Relationship between impurity types and effective removal methods.

References

"optimization of reaction conditions for phenolphthalein synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of phenolphthalein.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Q1: My reaction mixture turned dark red or black. What is the cause and how can I prevent it?

A dark coloration, particularly black, is typically a sign of charring or the formation of undesired by-products due to excessive heat.[1] To prevent this, it is crucial to maintain careful temperature control, ensuring the reaction does not overheat.[1] Intermittent heating or using a sand or oil bath to maintain a stable temperature within the recommended range (e.g., 115-150°C, depending on the catalyst) is advised.[1][2][3][4] Adding too much sulfuric acid can also cause charring.[3]

Q2: The yield of my phenolphthalein synthesis is very low. How can I improve it?

Several factors can contribute to low yields. Optimizing the following reaction conditions is crucial for improving efficiency:[5]

  • Catalyst Choice and Concentration: The type and amount of acid catalyst significantly impact the reaction. Catalysts like concentrated sulfuric acid, p-toluenesulfonic acid, zinc chloride, or methanesulfonic acid are commonly used.[2][6][7] Ensure the appropriate catalyst is chosen for your specific protocol and used in the correct proportion.

  • Temperature and Reaction Time: The reaction requires heating, but the optimal temperature and duration vary by catalyst. For instance, reactions with p-toluenesulfonic acid may be heated at 150°C for 3 hours, while those with methanesulfonic acid might proceed at 90.5°C for 2 hours.[6][8] Insufficient heating time can lead to an incomplete reaction.

  • Reactant Ratio: A slight excess of phenol relative to phthalic anhydride (e.g., a 2.1:1 molar ratio) is often used to drive the reaction to completion.[2]

  • Purification Process: Product may be lost during purification. Ensure efficient extraction and precipitation steps. For example, when dissolving the crude product in a sodium hydroxide solution, ensure the solution is sufficiently basic to convert the phenolphthalein to its soluble salt form.[2][4]

Q3: What is the most effective catalyst for phenolphthalein synthesis?

The choice of catalyst depends on the desired reaction conditions, safety considerations, and available equipment.

  • Concentrated Sulfuric Acid (H₂SO₄): A traditional and effective catalyst, but it is highly corrosive and can cause charring if the temperature is not carefully controlled.[1][2][3][4]

  • Zinc Chloride (ZnCl₂): A Lewis acid that can be used as a catalyst, often requiring a promoter to achieve high yields.[6][7][9]

  • p-Toluenesulfonic Acid (p-TsOH): Considered a good alternative to sulfuric acid, potentially increasing reproducibility and simplifying extraction procedures.[8]

  • Methanesulfonic Acid (MeSO₃H): Another effective acid catalyst for this condensation reaction.[6]

Q4: How do I effectively purify the crude phenolphthalein product?

Purification is essential to remove unreacted starting materials and by-products.[6] A common and effective method involves acid-base extraction:[2]

  • Dissolve the crude solid product in a dilute sodium hydroxide (NaOH) solution. The phenolphthalein will dissolve, forming its characteristic pink/purple water-soluble salt, while impurities may remain as a precipitate.[2][10]

  • Filter the solution to remove any insoluble impurities.[2][10]

  • Acidify the filtrate with an acid (e.g., hydrochloric acid or acetic acid) to precipitate the purified phenolphthalein.[2][11]

  • Collect the white precipitate by filtration, wash it with cold water to remove residual acid and salts, and dry it thoroughly.[2]

  • For higher purity, the product can be recrystallized from a solvent like ethanol.[2][11]

Q5: My prepared phenolphthalein indicator solution appears milky or forms a white precipitate. What is happening?

This issue typically arises because phenolphthalein is poorly soluble in water.[12][13] Indicator solutions are usually prepared in an ethanol-water mixture.[12][14]

  • Evaporation: If the ethanol, which is more volatile than water, evaporates, the concentration of water increases, causing the phenolphthalein to precipitate out of the solution, resulting in a milky appearance.[12]

  • Improper Preparation: The solution may have been prepared with too high a water content. A common recipe involves dissolving 0.5 g of phenolphthalein in 50 mL of ethanol before adding 50 mL of water.[14] To resolve this, you can add more ethanol to redissolve the precipitate.[15] Storing the indicator in a tightly stoppered bottle helps prevent evaporation.[14][16]

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes various reaction conditions for the synthesis of phenolphthalein, allowing for easy comparison of different methodologies.

CatalystReactant Molar Ratio (Phthalic Anhydride:Phenol)Temperature (°C)Reaction TimeReported Yield
Concentrated H₂SO₄ 1 : 2.1115 - 12010 - 12 hoursNot specified
p-Toluenesulfonic Acid 1 : 21505 minutes~22% (small scale)
Methanesulfonic Acid 1 : 290.52 hoursNot specified
Anhydrous ZnCl₂ Varies85 - 12518 - 48 hoursNot specified

(Yields are highly dependent on the scale of the reaction and the efficiency of the purification process.)

Experimental Protocols & Visualized Workflows

This section provides detailed methodologies for key experiments and visual diagrams to illustrate workflows and troubleshooting logic.

Visualizations

G General Workflow for Phenolphthalein Synthesis start Start: Measure Reactants (Phenol, Phthalic Anhydride) mix Mix Reactants and Add Catalyst (e.g., H₂SO₄) start->mix heat Heat Mixture (Controlled Temperature) mix->heat cool Cool Reaction Mixture to Solidify heat->cool purify Purification: 1. Dissolve in NaOH(aq) 2. Filter Impurities 3. Precipitate with Acid cool->purify wash Wash Precipitate with Water and Filter purify->wash dry Dry Final Product wash->dry end_node End: Pure Phenolphthalein dry->end_node

Caption: General experimental workflow for phenolphthalein synthesis.

G Troubleshooting Guide for Phenolphthalein Synthesis problem problem cause cause solution solution prob1 Problem: Low Yield cause1a Cause: Incomplete Reaction prob1->cause1a cause1b Cause: Product Loss During Purification prob1->cause1b prob2 Problem: Dark/Black Product cause2a Cause: Overheating/Charring prob2->cause2a cause2b Cause: Excess Catalyst (H₂SO₄) prob2->cause2b sol1a1 Solution: Increase Reaction Time or Temperature cause1a->sol1a1 sol1a2 Solution: Check Catalyst Activity/Amount cause1a->sol1a2 sol1b1 Solution: Optimize Extraction and Precipitation pH cause1b->sol1b1 sol2a1 Solution: Use Oil/Sand Bath for Stable Temperature cause2a->sol2a1 sol2b1 Solution: Add Catalyst Dropwise and in Moderation cause2b->sol2b1

Caption: Logical troubleshooting flow for common synthesis issues.

Protocol 1: Synthesis Using Concentrated Sulfuric Acid

This protocol is a traditional method for synthesizing phenolphthalein.

Materials:

  • Phthalic anhydride (1 mmol)[2]

  • Phenol (2.1 mmol)[2]

  • Concentrated sulfuric acid (a few drops)[3]

  • Round-bottom flask

  • Oil or sand bath[1]

  • Stirring apparatus

  • Standard purification glassware (beakers, separatory funnel, filtration apparatus)

Procedure:

  • Combine 1 mmol of phthalic anhydride and 2.1 mmol of phenol in a round-bottom flask.[2]

  • Carefully add 3-4 drops of concentrated sulfuric acid to the mixture with constant stirring.[3]

  • Heat the mixture in an oil bath set to 115-120°C for 10-12 hours. It is critical to maintain the temperature in this range to prevent charring.[2]

  • After the reaction is complete, allow the mixture to cool until it solidifies.[3]

  • Pour a large volume of hot water into the flask to help precipitate the crude product and remove excess unreacted phenol.[2]

  • Collect the crude solid by filtration.

  • Proceed with the acid-base extraction method described in the FAQ section for purification.[2]

Safety Precautions: Phenol and concentrated sulfuric acid are highly corrosive and toxic.[1][2] All procedures should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]

Protocol 2: Synthesis Using p-Toluenesulfonic Acid

This method provides an alternative to using sulfuric acid and can be completed more quickly.[8]

Materials:

  • Phthalic anhydride (1 mmol, ~150 mg)[8]

  • Phenol (2 mmol, ~190 mg)[8]

  • p-Toluenesulfonic acid monohydrate (0.1 mmol, ~19 mg)[8]

  • 10 mL sample vessel or small flask

  • Hot plate[8]

Procedure:

  • Place a mixture of phenol (190 mg), phthalic anhydride (150 mg), and p-toluenesulfonic acid monohydrate (19 mg) in a 10 mL sample vessel.[8]

  • Heat the mixture on a hot plate at 150°C for approximately 5 minutes for a small-scale reaction, or up to 3 hours for a conventional scale.[8]

  • After heating, allow the vessel to cool to room temperature. The reaction mixture will solidify.[8]

  • Add about 2 mL of water to the vessel. The supernatant, containing unreacted materials, can be carefully removed with a pipette.[8]

  • The remaining solid is the crude product. It can be purified using the acid-base extraction method detailed in the FAQ section.[2][8]

Safety Precautions: Although p-toluenesulfonic acid is generally considered safer to handle than concentrated sulfuric acid, phenol remains a hazardous substance.[2] Adhere to standard laboratory safety protocols, including use of a fume hood and appropriate PPE.[1]

References

"common issues with stability of isobenzofuranone solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of isobenzofuranone solutions. It is intended for researchers, scientists, and drug development professionals to help ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for isobenzofuranone solutions?

A1: The most significant stability issue for isobenzofuranones is the hydrolysis of the γ-lactone ring within the core structure.[1] This reaction involves the cleavage of the cyclic ester bond, leading to the formation of a ring-opened 2-(hydroxymethyl)benzoic acid derivative. This process can be catalyzed by both acids and bases.[1]

Q2: How does pH affect the stability of isobenzofuranone solutions?

A2: The pH of the solution is a critical factor in the stability of isobenzofuranones. The hydrolysis of the lactone ring is accelerated under both acidic and basic conditions.[1][2] Neutral or slightly acidic conditions (pH 4-7) are generally recommended to minimize degradation.[3] For every one-point increase in pH above 7, the rate of hydrolysis can increase by approximately tenfold.[3]

Q3: What are the recommended storage conditions for isobenzofuranone solutions?

A3: To maintain the integrity of isobenzofuranone solutions, they should be stored in anhydrous solvents under an inert atmosphere (e.g., argon or nitrogen).[1] It is also crucial to protect them from light and store them at low temperatures (e.g., 2-8°C) to minimize thermal and photodegradation.[4][5]

Q4: Are isobenzofuranone solutions sensitive to light?

A4: Yes, many organic molecules, including isobenzofuranones, can be sensitive to light, particularly UV light.[5] Light exposure can lead to photodegradation, a process where light energy causes the breakdown of the molecule.[5][6] Therefore, it is essential to store solutions in amber vials or otherwise protect them from light.[7] Photostability testing is a standard part of drug development to assess these risks.[6][8][9]

Q5: Can oxidation affect the stability of isobenzofuranone solutions?

A5: Yes, oxidation is a potential degradation pathway for isobenzofuranones, especially for derivatives with other susceptible functional groups.[5][10] The presence of atmospheric oxygen can react with the molecule, leading to the formation of degradation products.[5] Storing solutions under an inert atmosphere and using antioxidants or chelating agents can help prevent oxidation.[5]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Loss of potency or unexpected peaks in HPLC analysis. Hydrolysis 1. Check pH: Measure the pH of your solution. If it is outside the optimal range (pH 4-7), adjust it using a suitable buffer system.[3][11] 2. Solvent Quality: Ensure you are using anhydrous solvents, as water will facilitate hydrolysis.[1] 3. Storage: Confirm that the solution was stored at the recommended low temperature and for an appropriate duration.
Discoloration or formation of precipitates. Photodegradation or Oxidation 1. Light Exposure: Verify that the solution was consistently protected from light using amber vials or by covering the container.[5] 2. Atmosphere: If the compound is sensitive to oxidation, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Headspace: Minimize the headspace in the storage vial to reduce the amount of available oxygen.
Inconsistent results between experimental runs. Solvent Evaporation or Incomplete Dissolution 1. Container Seal: Ensure that the container is sealed properly to prevent solvent evaporation, which would concentrate the isobenzofuranone. 2. Solubility Check: Confirm the solubility of your specific isobenzofuranone derivative in the chosen solvent. Incomplete dissolution can lead to inaccurate concentrations.[12] 3. Vortex/Sonicate: Ensure the compound is fully dissolved by vortexing or sonicating the solution before each use.
Appearance of new, unknown peaks in chromatogram over time. Multiple Degradation Pathways 1. Conduct Forced Degradation: Perform a forced degradation study to intentionally degrade the compound under various stress conditions (acid, base, heat, light, oxidation).[1][6] 2. Identify Degradants: Use the results from the stress study to identify the likely degradation products appearing in your samples. This helps to confirm the degradation pathway.[6] 3. Method Validation: Ensure your analytical method (e.g., HPLC) is a validated, stability-indicating method capable of separating the parent compound from all potential degradation products.[6][8]

Troubleshooting Logic for Unexpected Degradation

G start Unexpected Degradation Observed (e.g., new HPLC peaks, loss of potency) check_ph Check Solution pH start->check_ph ph_ok pH is Neutral (4-7) check_ph->ph_ok No ph_bad pH is Acidic/Basic check_ph->ph_bad Yes check_storage Review Storage Conditions ph_ok->check_storage adjust_ph Root Cause: Hydrolysis Action: Use anhydrous solvent, buffer solution to pH 4-7. ph_bad->adjust_ph light_exposed Exposed to Light? check_storage->light_exposed light_ok Protected from Light? light_exposed->light_ok No protect_light Root Cause: Photodegradation Action: Store in amber vials or protect from light. light_exposed->protect_light Yes check_atmosphere Check Atmosphere light_ok->check_atmosphere air_exposed Exposed to Air? check_atmosphere->air_exposed inert_ok Inert Atmosphere? air_exposed->inert_ok No use_inert Root Cause: Oxidation Action: Prepare and store under N2 or Ar. air_exposed->use_inert Yes check_temp Check Temperature inert_ok->check_temp temp_high Stored at RT or higher? check_temp->temp_high temp_ok Stored Cold (2-8°C)? temp_high->temp_ok No store_cold Root Cause: Thermal Degradation Action: Store at recommended low temperature. temp_high->store_cold Yes

Caption: Troubleshooting decision tree for isobenzofuranone stability.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][6]

Objective: To investigate the degradation of an isobenzofuranone derivative under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the isobenzofuranone derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample, protected from all stress conditions, should be analyzed concurrently.

    • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH and keep at room temperature for 1 hour.[1]

    • Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solution to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines.[6][9] A dark control sample should be stored under the same conditions but shielded from light.

  • Sample Neutralization: After the specified time, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples (stressed, control, and dark control) using a validated stability-indicating HPLC method to determine the percentage of degradation and identify degradation products.

Isobenzofuranone Degradation Pathways

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Promoted Hydrolysis isobenzo_acid Isobenzofuranone protonation Protonation of Carbonyl Oxygen isobenzo_acid->protonation H+ attack_acid Nucleophilic Attack by Water protonation->attack_acid opened_acid Ring-Opened Product (2-(hydroxymethyl)benzoic acid) attack_acid->opened_acid isobenzo_base Isobenzofuranone attack_base Nucleophilic Attack by Hydroxide isobenzo_base->attack_base OH- opened_base Ring-Opened Carboxylate Salt attack_base->opened_base

Caption: Primary degradation pathways for the isobenzofuranone core.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[6][8]

Objective: To develop an HPLC method to separate and quantify the isobenzofuranone parent compound from its degradation products.

Methodology:

  • Column and Mobile Phase Selection: Start with a standard reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm). Use a mobile phase gradient of acetonitrile (or methanol) and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of the isobenzofuranone derivative using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

  • Sample Preparation: Prepare a mixed sample containing the undegraded isobenzofuranone and aliquots from the forced degradation study (Protocol 1) to ensure all potential degradation products are present.

  • Method Optimization:

    • Inject the mixed sample into the HPLC system.

    • Adjust the mobile phase gradient, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradant peaks.

    • The goal is to elute all peaks with good symmetry and without co-elution.

  • Method Validation (per ICH guidelines): Once optimized, validate the method for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the main peak from all degradation products.

Workflow for Stability Testing

G start Start: Isobenzofuranone Solution forced_deg Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxid.) start->forced_deg develop_hplc Develop Stability-Indicating HPLC Method forced_deg->develop_hplc validate_hplc Validate HPLC Method (Specificity, Linearity, etc.) develop_hplc->validate_hplc run_stability Place Solution on Formal Stability Study (ICH Conditions) validate_hplc->run_stability analyze Analyze Samples at Timepoints (e.g., 0, 3, 6 mo) run_stability->analyze evaluate Evaluate Data: Assess Degradation & Shelf-Life analyze->evaluate

Caption: Experimental workflow for assessing solution stability.

References

"recrystallization methods for purifying phenolphthalein derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing recrystallization methods for purifying phenolphthalein derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent may be higher than the melting point of the phenolphthalein derivative. This causes the compound to melt in the hot solvent and separate as a liquid (oil) upon cooling.[1] Another potential cause is that the solution is cooling too quickly.[2]

  • Solutions:

    • Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent. This can lower the saturation point, potentially allowing crystallization to occur at a temperature below the compound's melting point.[1]

    • Induce Crystallization Above the Melting Point: While the solution is still hot (above the melting point of the oil), try scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth.

    • Lower the Solution Temperature Before Cooling: Allow the hot, saturated solution to cool slightly before setting it aside to crystallize.

    • Choose a Different Solvent: Select a solvent with a lower boiling point.[1]

Issue: No crystals form upon cooling.

  • Possible Cause: Too much solvent may have been added, making the solution too dilute for crystals to form.[2]

  • Solutions:

    • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration. Then, allow the solution to cool slowly again.[1]

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inner surface of the flask below the solvent level. This can create microscopic scratches that provide a surface for crystals to begin forming.[3]

      • Seeding: Add a small crystal of the pure phenolphthalein derivative (a "seed crystal") to the solution. This provides a template for further crystal growth.[4]

    • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[2]

Issue: Crystals form in the funnel during hot filtration.

  • Possible Cause: The solution is cooling too quickly as it passes through the funnel, causing premature crystallization.[2][5]

  • Solutions:

    • Use an Excess of Hot Solvent: Dissolve the crude product in a slightly larger volume of hot solvent than the minimum required. The excess solvent can be evaporated after filtration.[1]

    • Pre-heat the Filtration Apparatus: Warm the funnel and the receiving flask with hot solvent before beginning the filtration process to minimize the temperature drop.[1]

    • Use a Stemless Funnel: A funnel without a long stem reduces the surface area where premature crystallization can occur.[1]

Issue: The recrystallized product is still impure.

  • Possible Cause: The cooling process may have been too rapid, trapping impurities within the crystal lattice.[2] It's also possible that the chosen solvent did not effectively differentiate between the desired compound and the impurities.[1]

  • Solutions:

    • Repeat the Recrystallization: Redissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly. Multiple recrystallizations can be performed to increase purity.[6]

    • Select a Different Solvent: The ideal solvent should dissolve the phenolphthalein derivative well at high temperatures but poorly at low temperatures, while impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[3]

Frequently Asked Questions (FAQs)

Q1: What are the characteristics of a good recrystallization solvent for phenolphthalein derivatives?

A1: An ideal recrystallization solvent should meet several criteria:

  • The phenolphthalein derivative should be highly soluble at the solvent's boiling point but have low solubility at low temperatures.[1][3]

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[1][3]

  • The solvent should not react chemically with the compound being purified.[1][3]

  • It should have a relatively low boiling point for easy removal from the purified crystals.[1][7]

  • For safety and practicality, the solvent should be non-toxic, inexpensive, and non-flammable whenever possible.[1]

Q2: What common solvents are used for recrystallizing phenolphthalein derivatives?

A2: Ethanol and methanol are commonly used solvents for the recrystallization of phenolphthalein and its derivatives.[8][9] A mixture of methanol and water is also frequently employed to achieve the desired solubility characteristics.[10]

Q3: How can I determine the correct amount of solvent to use?

A3: The goal is to create a saturated solution at the solvent's boiling point. Start by adding a small amount of solvent to your crude product and heating the mixture to boiling. Continue adding small portions of hot solvent until the compound just dissolves. Avoid adding a large excess of solvent, as this will reduce the yield of your recrystallized product.[5]

Q4: Why is it important to cool the solution slowly?

A4: Slow cooling allows for the formation of large, well-defined crystals. As the crystal lattice forms gradually, impurities are typically excluded, leading to a purer final product.[2][3] Rapid cooling can cause the compound to precipitate out of solution quickly, trapping impurities within the smaller crystals that form.[2]

Q5: What is the purpose of washing the crystals after filtration?

A5: The crystals should be washed with a small amount of cold solvent to remove any residual mother liquor that may contain dissolved impurities.[4] It is crucial to use cold solvent to minimize the loss of the purified product, as some of it may dissolve in the wash solvent.

Data Presentation

Table 1: Common Solvents for Recrystallization of Phenolphthalein and its Derivatives

CompoundSolvent SystemNotes
PhenolphthaleinEthanolOften used for purifying the crude product.[8]
PhenolphthaleinMethanolAnother common alcoholic solvent for recrystallization.[9]
ThymolphthaleinMethanol/WaterA mixture is used to achieve slow crystallization.[10]
Dimethylphenol DerivativesMethanol/WaterEffective for purifying synthesized phenolphthalein derivatives.[10]

Experimental Protocols

General Protocol for Recrystallization of a Phenolphthalein Derivative

  • Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests or literature data.

  • Dissolution: Place the impure phenolphthalein derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue adding small portions of hot solvent until the solid is completely dissolved.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel.[5]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur during this time. For maximum yield, the flask can be subsequently placed in an ice bath.[2]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.[4]

  • Drying: Allow the crystals to dry completely. This can be done by air drying or by using a vacuum oven at a temperature well below the compound's melting point.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow start Start with Impure Phenolphthalein Derivative dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve impurities Insoluble Impurities Present? dissolve->impurities hot_filtration Perform Hot Gravity Filtration impurities->hot_filtration Yes cool Slowly Cool Solution to Room Temperature impurities->cool No hot_filtration->cool crystals_form Crystals Formed? cool->crystals_form induce_crystallization Induce Crystallization (Scratch/Seed) crystals_form->induce_crystallization No ice_bath Cool in Ice Bath for Max Yield crystals_form->ice_bath Yes induce_crystallization->cool vacuum_filtration Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry the Pure Crystals wash->dry end Pure Phenolphthalein Derivative dry->end

Caption: A flowchart of the general experimental workflow for recrystallization.

Troubleshooting_Tree Recrystallization Troubleshooting Guide start Problem Encountered During Recrystallization oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution_oil Reheat, Add More Solvent, and Cool Slowly or Change Solvent oiling_out->solution_oil Yes impure_product Product Still Impure? no_crystals->impure_product No solution_no_crystals Evaporate Excess Solvent or Induce Crystallization (Scratch/Seed) no_crystals->solution_no_crystals Yes solution_impure Repeat Recrystallization with Slower Cooling or Select a Different Solvent impure_product->solution_impure Yes end Successful Purification impure_product->end No solution_oil->end solution_no_crystals->end solution_impure->end

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of 2,2-Disubstituted Benzofuranones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-disubstituted benzofuranones.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of 2,2-disubstituted benzofuranones?

A1: Researchers often face several challenges, including:

  • Tedious starting material synthesis: The preparation of precursors can be lengthy and complex.[1]

  • Low chemoselectivity: Achieving the desired reaction at a specific functional group can be difficult, leading to a mixture of products.[1]

  • Harsh reaction conditions: Many traditional methods require high temperatures or strong reagents, which can be detrimental to sensitive functional groups.[1]

  • Poor regiochemical control: In reactions like Friedel-Crafts acylation, controlling the position of substitution on the benzofuran ring can be challenging, often resulting in mixtures of isomers.

  • Formation of multiple byproducts: Side reactions can lead to a complex mixture of products, making purification difficult.

Q2: What are the main synthetic strategies for preparing 2,2-disubstituted benzofuranones?

A2: Several key strategies are employed, each with its own set of advantages and challenges:

  • Gold-Catalyzed Cycloisomerization of o-Alkynyl Phenols: This method offers a flexible route to 2,2-disubstituted benzofuran-3(2H)-ones.[1]

  • Metal-Free Treatment of Benzofurans: This approach can provide higher yields compared to the gold-catalyzed method and avoids the use of a metal catalyst.[1]

  • Diels-Alder Based Cascade Reactions: This strategy allows for the regioselective preparation of benzofuranones with programmable substitution patterns.

  • Oxidative Cyclization of Phenols and Alkynes: Copper-catalyzed aerobic oxidative cyclization provides a one-pot procedure for synthesizing polysubstituted benzofurans which can be precursors to benzofuranones.

Troubleshooting Guides

Gold-Catalyzed Cycloisomerization of o-Alkynyl Phenols

Q: I am getting a low yield in my gold-catalyzed cycloisomerization. What are the possible causes and solutions?

A: Low yields in this reaction can often be attributed to several factors. Below is a troubleshooting guide:

Problem Possible Cause(s) Suggested Solution(s)
Low to No Conversion 1. Inactive catalyst. 2. Insufficient oxidant or additive. 3. Suboptimal reaction temperature.1. Use a fresh batch of the gold catalyst (e.g., Ph₃PAuCl). 2. Ensure the correct stoichiometry of the oxidant (e.g., Selectfluor) and additive (e.g., TfOH). 3. Optimize the reaction temperature. A typical temperature for this reaction is 70 °C.[1]
Formation of Side Products 1. Competing reaction pathways. 2. Decomposition of starting material or product.1. Carefully control the reaction conditions, particularly the temperature and reaction time. 2. Monitor the reaction progress by TLC to avoid prolonged reaction times that can lead to decomposition.
Difficulty in Product Isolation 1. Complex reaction mixture. 2. Similar polarity of product and byproducts.1. Utilize column chromatography with a carefully selected eluent system for purification. 2. Consider recrystallization as an alternative or additional purification step.

A general procedure for the gold-catalyzed cycloisomerization of o-alkynyl phenols is as follows:

  • To a solution of the o-alkynyl phenol (1.0 equiv.) in acetonitrile (MeCN), add Ph₃PAuCl (catalyst), Selectfluor (oxidant), and trifluoromethanesulfonic acid (TfOH) (additive).[1]

  • Stir the reaction mixture at 70 °C.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

The following diagram illustrates the general workflow for troubleshooting low yields in gold-catalyzed cycloisomerization:

troubleshooting_gold_catalyzed start Low Yield check_catalyst Check Catalyst Activity start->check_catalyst check_catalyst->start Inactive -> Replace check_reagents Verify Reagent Stoichiometry check_catalyst->check_reagents Catalyst OK check_reagents->start Incorrect -> Adjust optimize_temp Optimize Temperature check_reagents->optimize_temp Reagents OK optimize_temp->start Suboptimal -> Adjust monitor_reaction Monitor Reaction Progress optimize_temp->monitor_reaction Temp OK monitor_reaction->start Incomplete -> Extend Time purification Optimize Purification monitor_reaction->purification Reaction Complete purification->start Inefficient -> Re-evaluate success Improved Yield purification->success

Troubleshooting workflow for gold-catalyzed synthesis.
Metal-Free Synthesis from Benzofurans

Q: My metal-free synthesis of a 2,2-disubstituted benzofuranone from a benzofuran is proceeding slowly. How can I improve the reaction rate?

A: Sluggish reactions in this metal-free approach can often be addressed by optimizing the reaction conditions.

Problem Possible Cause(s) Suggested Solution(s)
Slow Reaction Rate 1. Insufficient acid or water concentration. 2. Low reaction temperature. 3. Steric hindrance in the substrate.1. Increase the concentration of the acid or water used in the reaction. 2. Gradually increase the reaction temperature while monitoring for any decomposition. 3. For sterically hindered substrates, longer reaction times may be necessary.
Low Yield 1. Incomplete conversion. 2. Reversibility of the reaction.1. As mentioned, increase temperature or reaction time. 2. If the reaction is reversible, consider removing byproducts as they are formed, if feasible.

A general procedure for the metal-free synthesis of 2,2-disubstituted benzofuranones from benzofurans is as follows:

  • Treat the starting benzofuran with an alcohol, acid, or water.[1]

  • Heat the reaction mixture to an appropriate temperature.

  • Monitor the reaction by TLC.

  • After completion, perform a standard workup and purification.

This method often provides higher yields than the gold-catalyzed cycloaddition.[1]

The following diagram illustrates the proposed reaction pathway for the metal-free synthesis:

metal_free_mechanism benzofuran Benzofuran protonation Protonation of Benzofuran benzofuran->protonation + H+ nucleophilic_attack Nucleophilic Attack (Alcohol/Water) protonation->nucleophilic_attack + ROH intermediate Hemiketal-like Intermediate nucleophilic_attack->intermediate rearrangement Rearrangement intermediate->rearrangement product 2,2-Disubstituted Benzofuranone rearrangement->product

Proposed mechanism for metal-free synthesis.
Diels-Alder Based Cascade Reactions

Q: I am observing poor regioselectivity in my Diels-Alder reaction for the synthesis of a benzofuranone precursor. How can I improve this?

A: Poor regioselectivity in Diels-Alder reactions is a common issue. Here are some troubleshooting steps:

Problem Possible Cause(s) Suggested Solution(s)
Poor Regioselectivity 1. Similar electronic properties of substituents on the diene and dienophile. 2. High reaction temperature leading to less selective reactions.1. Modify the electronic nature of the substituents on the diene or dienophile to create a stronger electronic bias. 2. Lower the reaction temperature. Lewis acid catalysis can often promote the reaction at lower temperatures, which can improve regioselectivity.
Low Yield 1. Reversibility of the Diels-Alder reaction (retro-Diels-Alder). 2. Polymerization of the diene or dienophile.1. Use a more reactive dienophile or a higher concentration of reactants. 2. Add a polymerization inhibitor. Run the reaction at a lower temperature.

A general procedure for a Diels-Alder based synthesis of a benzofuranone is as follows:

  • To a reaction vessel, add the 3-hydroxy-2-pyrone (diene), nitroalkene (dienophile), a Lewis acid (e.g., AlCl₃), and an antioxidant (e.g., BHT).

  • Flush the vessel with an inert gas (e.g., Argon).

  • Add a suitable solvent (e.g., 1,2-dichlorobenzene) and a protic acid (e.g., TFA).

  • Seal the vessel and heat to the desired temperature (e.g., 120 °C) for a specified time (e.g., 16 hours).

  • Cool the reaction mixture and purify directly by flash column chromatography.

The following table summarizes the effect of different Lewis and protic acids on the yield of a model Diels-Alder reaction for benzofuranone synthesis:

Lewis Acid Protic Acid Temperature (°C) Yield (%)
AlCl₃TFA (20 mol%)120Optimal
Boronic acidsTFA120Lower
Boron trifluorideTFA120Lower
AlCl₃Toluenesulfonic acid120Lower
AlCl₃Hydrochloric acid120Lower

This data is generalized from findings where different acid combinations were tested.

Oxidative Cyclization

Q: My oxidative cyclization reaction to form a benzofuranone precursor is sluggish and gives a low yield. What can I do?

A: Sluggishness and low yields in oxidative cyclizations can be due to several factors.

Problem Possible Cause(s) Suggested Solution(s)
Sluggish Reaction 1. Inefficient oxidant. 2. Low reaction temperature. 3. Catalyst deactivation.1. Screen different oxidants to find one that is more effective for your specific substrate. 2. Gradually increase the reaction temperature. 3. If using a catalyst, ensure it is fresh and the reaction is performed under the recommended atmosphere.
Low Yield 1. Formation of over-oxidized byproducts. 2. Incomplete cyclization.1. Use a milder oxidant or control the stoichiometry of the oxidant carefully. 2. Optimize the reaction conditions (e.g., catalyst, solvent, temperature) to favor the cyclization step.

A general procedure for the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes is as follows:

  • In a reaction vessel, combine the phenol, alkyne, and a copper catalyst.

  • Carry out the reaction under an atmosphere of molecular oxygen.

  • Heat the reaction mixture to the desired temperature.

  • Monitor the reaction by TLC.

  • Upon completion, perform a standard workup and purification.

The following diagram provides a general troubleshooting workflow for synthetic reactions:

general_troubleshooting_workflow start Problem Encountered (e.g., Low Yield, Side Products) analyze Analyze Reaction Data (TLC, NMR, LC-MS) start->analyze identify_cause Identify Potential Cause(s) analyze->identify_cause hypothesis Formulate Hypothesis identify_cause->hypothesis modify_params Modify Reaction Parameters (Temp, Conc, Catalyst, etc.) hypothesis->modify_params run_experiment Run Modified Experiment modify_params->run_experiment evaluate Evaluate Results run_experiment->evaluate solution Problem Solved evaluate->solution Successful no_improvement No Improvement? evaluate->no_improvement Unsuccessful no_improvement->hypothesis Re-evaluate Hypothesis

A general workflow for troubleshooting synthetic reactions.

References

Technical Support Center: Phenolphthalein Analogues NMR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of phenolphthalein and its analogues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My aromatic proton signals are overlapping, making it impossible to determine coupling patterns. What can I do?

A1: Signal overlap in the aromatic region is a common challenge with complex molecules like phenolphthalein analogues. Here are a few strategies to resolve these signals:

  • Change the Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your protons. For instance, spectra recorded in benzene-d₆ often show different patterns compared to those taken in chloroform-d₃, potentially resolving the overlapping peaks.[1]

  • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals, often resolving overlapping multiplets.

  • Utilize 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even in a crowded region. A cross-peak between two signals in a COSY spectrum confirms they are spin-coupled.[2][3]

Q2: I am seeing very broad peaks in my ¹H NMR spectrum. What is the cause and how can I fix it?

A2: Peak broadening can arise from several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.

  • Sample Concentration: A sample that is too concentrated can lead to broad peaks.[1] Diluting your sample may help sharpen the signals.

  • Incomplete Solubility: If your compound is not fully dissolved, it can cause peak broadening.[1] Ensure complete dissolution, or try a different solvent.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening.

  • Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale (e.g., phenolic hydroxyl protons) can appear as broad signals.

Q3: How can I definitively identify the phenolic hydroxyl (-OH) proton signal?

A3: The chemical shift of -OH protons can vary, and they often appear as broad singlets. To confirm their identity, perform a "D₂O shake" experiment:

  • Acquire the initial ¹H NMR spectrum of your sample.

  • Add a drop of deuterium oxide (D₂O) to the NMR tube and shake it vigorously for a few minutes.

  • Re-acquire the spectrum. The labile phenolic proton will exchange with deuterium from the D₂O, causing its peak to disappear or significantly diminish in the new spectrum.[1]

Q4: In the ¹³C NMR of phenolphthalein, why do carbons in the phthalide ring that seem similar (e.g., C5 and C6) show separate signals?

A4: This is due to a lack of molecular symmetry relative to those specific carbons. Although they may appear to be in similar environments, their positions relative to other functional groups, like the carbonyl group, are distinct. For example, one carbon is closer to the carbonyl group than the other, making their electronic environments non-equivalent and causing them to resonate at slightly different chemical shifts.[4]

Q5: My compound is not soluble in chloroform-d₃. What are other suitable solvents?

A5: If your phenolphthalein analogue shows poor solubility in CDCl₃, consider using more polar deuterated solvents. Common alternatives include:

  • Acetone-d₆

  • Methanol-d₄

  • Dimethyl sulfoxide-d₆ (DMSO-d₆)[1] Keep in mind that DMSO is non-volatile, which can make sample recovery difficult.[1] The choice of solvent can also affect the chemical shifts observed.

Quantitative Data Summary

For accurate interpretation, it is crucial to have reference data. The tables below summarize known NMR assignments for phenolphthalein and typical chemical shift ranges for key functional groups.

Table 1: ¹H and ¹³C NMR Chemical Shifts for Phenolphthalein

NucleusChemical Shift (δ, ppm)Assignment Description
¹H NMR (Solvent: DMSO-d₆)
9.70Phenolic Hydroxyl (-OH)[5]
7.92Aromatic (Phthalide group)
7.82Aromatic (Phthalide group)
7.77Aromatic (Phthalide group)
7.65Aromatic (Phthalide group)
7.11Aromatic (Pendant phenyl rings)[5]
6.79Aromatic (Pendant phenyl rings)[5]
¹³C NMR (Solvent: CDCl₃/DMSO-d₆)
169.0Carbonyl (C=O)
157.5Aromatic C-O
151.7Aromatic (Phthalide group)
134.5Aromatic (Phthalide group)
129.8Aromatic (Pendant phenyl rings)
129.0Aromatic (Phthalide group)
125.5Aromatic (Phthalide group)
124.0Aromatic (Phthalide group)
122.5Aromatic (Pendant phenyl rings)
115.2Aromatic (Pendant phenyl rings)
91.5Quaternary Spiro Carbon

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.[6]

Table 2: Typical ¹H Chemical Shift Ranges for Relevant Groups

Functional GroupChemical Shift (δ, ppm)Notes
Carboxylic Acid (-COOH)10.0 - 13.0Very broad signal
Phenolic Hydroxyl (-OH)4.0 - 8.0Broad, position is concentration and solvent dependent
Aromatic (Ar-H)6.5 - 8.5Complex splitting patterns are common
Ether (Ar-O-CH )3.5 - 5.5
Alkyl C-H adjacent to Ar2.2 - 3.0Benzylic protons

Experimental Protocols & Workflows

A systematic approach is key to elucidating the structure of complex molecules. This involves a combination of 1D and 2D NMR experiments.

Logical Workflow for NMR Structure Elucidation

The following diagram illustrates a standard workflow for interpreting NMR data to determine a chemical structure.

G A Obtain Molecular Formula (from HRMS & Elemental Analysis) B Calculate Degree of Unsaturation (DoU) A->B C Acquire 1D NMR Spectra (¹H, ¹³C, DEPT) B->C D Analyze ¹H NMR: - Integration (Proton Ratios) - Chemical Shift (Environment) - Splitting (Neighboring Protons) C->D E Analyze ¹³C & DEPT NMR: - Number of Signals (Unique Carbons) - Chemical Shift (Functional Groups) - DEPT (CH, CH₂, CH₃, Cq) C->E F Acquire 2D NMR Spectra (COSY, HSQC, HMBC) D->F E->F G Assemble Fragments & Propose Structure F->G H Verify Structure with All Data G->H

Caption: Logical workflow for structure elucidation using NMR.

Protocol 1: Standard ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the phenolphthalein analogue in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment involves 16-64 scans with a relaxation delay of 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using a reference signal (e.g., TMS at 0 ppm or the residual solvent peak).

  • Analysis: Integrate the signals to determine relative proton counts, identify chemical shifts, and analyze splitting patterns.[7]

Protocol 2: 2D Correlation Spectroscopy (COSY)
  • Purpose: To identify protons that are spin-spin coupled, typically those on adjacent carbons (³J coupling).

  • Acquisition: Use a standard COSY pulse sequence. The experiment time will be longer than for a 1D spectrum.

  • Processing & Analysis: Process the 2D data to generate a contour plot.

    • The diagonal contains the normal 1D ¹H spectrum.

    • Cross-peaks (off-diagonal signals) connect pairs of protons that are coupled. A cross-peak at (δ₁, δ₂) indicates that the proton at δ₁ is coupled to the proton at δ₂. This is invaluable for tracing out spin systems within the molecule.[2]

Protocol 3: Heteronuclear Multiple Bond Correlation (HMBC)
  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is critical for connecting molecular fragments.[3][8]

  • Acquisition: Use a standard HMBC pulse sequence, optimized to detect correlations over a specific coupling constant range (e.g., 8 Hz).

  • Processing & Analysis: Generate a 2D contour plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak at (δH, δC) indicates that the proton at δH is 2 or 3 bonds away from the carbon at δC. This information allows you to piece together the carbon skeleton by linking fragments identified from COSY and ¹H NMR.

Workflow for Assembling Fragments using 2D NMR

The following diagram shows how data from different 2D NMR experiments are integrated to build a final structure.

G A Acquire 2D Spectra (COSY, HSQC, HMBC) B Analyze COSY Spectrum (¹H-¹H Correlations) A->B C Analyze HSQC/HMQC Spectrum (Direct ¹H-¹³C Correlations) A->C D Identify Spin Systems (e.g., Aromatic Rings, Alkyl Chains) B->D E Assign Protons to Directly Attached Carbons C->E F Analyze HMBC Spectrum (Long-Range ¹H-¹³C Correlations) D->F E->F G Connect Fragments via Quaternary Carbons and Heteroatoms F->G H Propose Complete Structure G->H

Caption: Workflow for using 2D NMR data to assemble a molecule.

References

Technical Support Center: Resolving Low Chemoselectivity in Benzofuranone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common challenges in benzofuranone synthesis, with a particular focus on improving chemoselectivity.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Yield or No Desired Benzofuranone Product in Palladium-Catalyzed Synthesis

  • Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuranone product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in palladium-catalyzed benzofuranone synthesis can arise from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.[1][2]

    • Catalyst Activity: The palladium catalyst may be inactive due to age, improper storage, or the use of an inappropriate palladium source.[1]

      • Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[1] Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)PdCl₂) and phosphine ligands.[3]

    • Reaction Conditions: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.[1][3][4]

      • Solution: Perform a temperature screen to find the optimal balance for your specific substrate, as excessively high temperatures can lead to decomposition.[3] Screen different solvents (e.g., DMF, toluene, acetonitrile) and bases (e.g., triethylamine, K₂CO₃, Cs₂CO₃).[1] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) with dry solvents.[3]

    • Reagent Quality and Stoichiometry: Impure starting materials or the presence of oxygen can inhibit the reaction.[1]

      • Solution: Ensure all reagents are pure and dry. Solvents should be degassed to remove oxygen, which can poison the palladium catalyst.[1][4] Verify the stoichiometry of your reactants.

Issue 2: Formation of Significant Side Products, Particularly Alkyne Homocoupling

  • Question: I am observing a significant amount of alkyne homocoupling (Glaser coupling) byproducts in my Sonogashira coupling reaction. How can I prevent this?

  • Answer: Alkyne homocoupling is a common side reaction, especially when a copper co-catalyst is used.[4][5] Here are several strategies to minimize this undesired product:

    • Copper-Free Conditions: The most direct method is to perform the reaction under copper-free conditions. This may require a higher palladium catalyst loading or specialized ligands but effectively eliminates the primary pathway for Glaser coupling.[4][5]

    • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture helps maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.[4]

    • Choice of Amine Base: The choice of amine base can influence the rate of homocoupling. Experimenting with bulky amines like diisopropylethylamine (DIPEA) may be beneficial.[4]

    • Additives: The addition of certain additives, such as silver salts, has been reported to suppress Glaser coupling.[4]

Issue 3: Poor Regioselectivity in Benzofuranone Formation

  • Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of my benzofuranone synthesis?

  • Answer: Poor regioselectivity is a common challenge, particularly in methods involving the reaction of substituted phenols with unsymmetrical alkynes or in intramolecular cyclizations.

    • Steric and Electronic Effects: The directing effect of substituents on the phenol and the steric bulk of the reactants play a significant role in determining regioselectivity.[1]

      • Solution: Analyze the electronic nature (electron-donating vs. electron-withdrawing) of substituents on your starting materials, as this can influence the site of reaction.[3][6] The steric hindrance of bulky groups can also direct the reaction to a specific position.

    • Catalyst and Ligand Control: The choice of catalyst and ligands can significantly influence regioselectivity.

      • Solution: Screen different metal catalysts (e.g., Palladium, Copper, Gold) and ligands (e.g., bulky phosphines).[1][7] For instance, in some cases, gold catalysts have shown high chemoselectivity in the synthesis of benzofuran-3(2H)-ones.[8]

    • Reaction Conditions: Temperature and solvent can also affect the regiochemical outcome.

      • Solution: Experiment with different reaction temperatures and a range of solvents with varying polarities.

Frequently Asked Questions (FAQs)

  • Q1: What are the key differences between metal-catalyzed and catalyst-free benzofuranone synthesis?

    • A1: Metal-catalyzed methods, often employing palladium, copper, or gold, are generally broad in substrate scope and offer high efficiency.[7][9] However, they can be more expensive and pose a risk of metal contamination in the final product. Catalyst-free methods are often more cost-effective, environmentally friendly, and avoid metal contamination, which is crucial for pharmaceutical applications.[9] These methods typically rely on bases, hypervalent iodine reagents, or thermal/microwave conditions.[9]

  • Q2: How can I effectively monitor the progress of my benzofuranone synthesis?

    • A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of most organic reactions.[4][10] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be utilized.[4]

  • Q3: My desired benzofuranone product appears to be unstable during workup or purification. What can I do?

    • A3: Benzofuranones can sometimes be sensitive to acidic or basic conditions.

      • Workup: Use mild workup procedures. For example, if your reaction is acidic, neutralize carefully with a weak base like sodium bicarbonate.

      • Purification: If using column chromatography on silica gel (which is acidic), consider using deactivated (neutral) silica or adding a small amount of a neutralizer like triethylamine to the eluent. Alternatively, alumina (neutral or basic) can be used as the stationary phase. In some cases, isolation of the corresponding sodium salt of the benzofuranone can yield a more stable solid.[11]

Data Presentation

Table 1: Comparison of Catalytic Systems for Benzofuranone Synthesis

Catalyst SystemKey FeaturesTypical Reaction ConditionsAdvantagesDisadvantages
Palladium-based Versatile for various coupling and cyclization reactions.[7][12]Pd catalyst (e.g., Pd(OAc)₂, (PPh₃)PdCl₂), often with a Cu co-catalyst, base (e.g., amine), and organic solvent.[6][12]Well-established, broad substrate scope, high yields.[7]Cost of catalyst, potential for metal contamination, sensitivity to air and moisture.[3][9]
Gold-based Highly effective for activating alkynes for nucleophilic attack.[7]Gold(I) complexes (e.g., Ph₃PAuCl), often with an oxidant and additive, in an organic solvent.[8]Mild reaction conditions, high chemoselectivity for certain substrates.[8]Cost of catalyst.
Copper-based Cost-effective alternative to palladium.[7]Copper salts (e.g., CuI) with a base in a suitable solvent.[12]Lower cost.Can promote undesired side reactions like Glaser coupling.[4]
Lewis Acid-promoted Can catalyze intramolecular cyclizations.Lewis acids (e.g., AlCl₃, TiCl₄) in an organic solvent.[13][14]Metal-free (in some cases), can be effective for specific transformations.Can require stoichiometric amounts of the acid, may not be broadly applicable.
Catalyst-Free Relies on thermal conditions, microwave irradiation, or strong bases.[9]High temperatures or use of strong bases (e.g., t-BuOK)."Greener" approach, avoids metal contamination, cost-effective.[9]Can require harsh conditions, may have a more limited substrate scope.[9]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization for 2-Substituted Benzofuranone Synthesis

This protocol is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the o-iodophenol (1.0 eq), palladium catalyst (e.g., (PPh₃)PdCl₂, 2-5 mol%), and copper(I) iodide (2-5 mol%).

  • Solvent and Reagents Addition: Add anhydrous, degassed solvent (e.g., triethylamine or DMF). To this mixture, add the terminal alkyne (1.1-1.5 eq).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C). Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent other than triethylamine was used, remove it under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired benzofuranone.[12]

Protocol 2: Gold-Catalyzed Cycloisomerization of o-Alkynyl Phenols

This protocol is adapted from a literature procedure and may require optimization.[8]

  • Reaction Setup: In a reaction vessel, combine the o-alkynyl phenol (1.0 eq), Ph₃PAuCl (catalyst), Selectfluor (oxidant), and trifluoromethanesulfonic acid (TfOH, additive).[8]

  • Solvent Addition: Add acetonitrile (MeCN) as the solvent.[8]

  • Reaction: Heat the reaction mixture to 70 °C and stir until the starting material is consumed (monitor by TLC).[8]

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture and purify the residue by column chromatography to yield the benzofuran-3(2H)-one.

Visualizations

cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-Catalyst Cycle cluster_cyclization Intramolecular Cyclization Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X Ln OA->PdII Transmetalation Transmetalation PdII->Transmetalation Cu-alkynyl PdII_alkyne Ar-Pd(II)-alkynyl Ln Transmetalation->PdII_alkyne RE Reductive Elimination PdII_alkyne->RE RE->Pd0 Ar-alkynyl Ar_alkynyl o-Hydroxyaryl-alkyne RE->Ar_alkynyl CuX CuX Alkyne_deprotonation Alkyne Deprotonation CuX->Alkyne_deprotonation Terminal Alkyne, Base Cu_alkynyl Cu-alkynyl Alkyne_deprotonation->Cu_alkynyl Cu_alkynyl->Transmetalation Cyclization Cyclization Ar_alkynyl->Cyclization Benzofuranone Benzofuranone Product Cyclization->Benzofuranone

Figure 1: Catalytic cycles in Sonogashira coupling for benzofuranone synthesis.

start Low Chemoselectivity Observed check_side_products Identify Side Products (e.g., by NMR, MS) start->check_side_products glaser_coupling Glaser Coupling Product? check_side_products->glaser_coupling other_isomer Other Regioisomer? glaser_coupling->other_isomer No solution_glaser Implement Strategies: - Copper-free conditions - Slow alkyne addition - Bulky amine base glaser_coupling->solution_glaser Yes decomposition Starting Material/Product Decomposition? other_isomer->decomposition No solution_isomer Optimize for Regioselectivity: - Screen catalysts/ligands - Modify temperature/solvent - Re-evaluate substrate electronics/sterics other_isomer->solution_isomer Yes solution_decomposition Adjust Reaction Conditions: - Lower temperature - Reduce reaction time - Milder catalyst/reagents decomposition->solution_decomposition Yes end Improved Chemoselectivity decomposition->end No/Resolved solution_glaser->end solution_isomer->end solution_decomposition->end

Figure 2: Troubleshooting workflow for low chemoselectivity in benzofuranone synthesis.

References

Technical Support Center: Phthalein Synthesis with Alternative Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing alternative catalysts to aluminum trichloride for phthalein synthesis. The information is presented in a question-and-answer format to directly address potential issues and streamline the experimental process.

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative to aluminum trichloride (AlCl₃) for phthalein synthesis?

A1: While effective, AlCl₃ is a traditional Lewis acid catalyst that presents several challenges. It is highly corrosive, moisture-sensitive, and typically required in stoichiometric amounts, leading to large volumes of hazardous aqueous waste during workup. Greener alternatives aim to reduce environmental impact, simplify product purification, improve catalyst reusability, and in some cases, offer better yields and selectivity.[1][2][3]

Q2: What are the main categories of alternative catalysts for this synthesis?

A2: Alternative catalysts for phthalein synthesis, a type of Friedel-Crafts acylation, can be broadly categorized as:

  • Brønsted Acids: Strong protonic acids like concentrated sulfuric acid (H₂SO₄), methanesulfonic acid (MeSO₃H), and p-toluenesulfonic acid (p-TsOH).[4][5]

  • Lewis Acids: Other metal halides such as zinc chloride (ZnCl₂) and niobium(V) chloride (NbCl₅) can be used.[4][5][6]

  • Heterogeneous Solid Acids: These are insoluble in the reaction medium, simplifying removal. Examples include zeolites, clays, sulfated zirconia, and metal oxides like tungstated ceria.[7][8][9]

  • Ionic Liquids (ILs): Considered "green" solvents and catalysts due to their low vapor pressure. Certain ionic liquids can effectively catalyze the reaction.[10][11]

Q3: How do I choose the most suitable alternative catalyst for my experiment?

A3: The choice depends on several factors:

  • Reaction Scale: For small-scale lab synthesis, Brønsted acids like methanesulfonic acid are often convenient.[6] For larger-scale or industrial processes, a recyclable heterogeneous catalyst might be more economical and environmentally friendly.[7]

  • Substrate Sensitivity: If your phenol derivative is sensitive to harsh acidic conditions or high temperatures, a milder catalyst or lower reaction temperatures should be chosen.

  • Environmental & Safety Goals: If minimizing hazardous waste is a priority, heterogeneous catalysts or recyclable ionic liquids are excellent choices.[1][2]

  • Equipment Availability: Some solid acid catalysts may require high temperatures for activation or reaction, while others work under milder conditions.[9]

Q4: Can heterogeneous catalysts be reused? If so, what is the general procedure for recycling them?

A4: Yes, a major advantage of heterogeneous catalysts is their reusability. The general recycling procedure involves:

  • Separation: The solid catalyst is separated from the reaction mixture by filtration or centrifugation.

  • Washing: The catalyst is washed with a suitable solvent to remove any adsorbed product or unreacted starting materials.

  • Drying/Activation: The catalyst is dried, often in an oven. In some cases, a high-temperature calcination step may be required to remove stubborn organic residues and reactivate the acid sites. The specific conditions for washing and reactivation depend on the type of catalyst used.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction with a solid acid catalyst (e.g., zeolite, metal oxide) is showing very low conversion. What could be the problem?

A: Several factors could be at play:

  • Catalyst Deactivation: The catalyst may need to be activated before use. This is often done by heating it at a high temperature (calcination) to remove adsorbed water, which can inhibit catalytic activity.

  • Insufficient Temperature: Solid acid catalysts often require higher temperatures (e.g., 150-200°C) compared to strong liquid acids to achieve a good reaction rate.[9]

  • Poor Mixing: In a heterogeneous reaction, efficient stirring is crucial to ensure adequate contact between the reactants and the catalyst surface.

  • Reactant Purity: Ensure that the phenol and phthalic anhydride are pure and, importantly, anhydrous. Water can deactivate many acid catalysts.

Q: I'm using methanesulfonic acid, but the reaction is very slow and the yield is poor. What should I do?

A:

  • Check Molar Ratios: A slight excess of the phenol component (e.g., 2.1 equivalents to 1 equivalent of phthalic anhydride) is often used to drive the reaction to completion.[4]

  • Verify Temperature: While methanesulfonic acid can catalyze the reaction at lower temperatures than some other acids, a temperature of around 90°C is typically recommended.[4][6] Below this, the rate may be impractically slow.

  • Monitor Reaction Time: These reactions are not always instantaneous. A reaction time of 2-3 hours is common. Progress can be monitored using thin-layer chromatography (TLC).[4]

Issue 2: Product Purification Challenges

Q: After using concentrated sulfuric acid, my crude product is a dark, tarry substance that is difficult to purify. How can I avoid this?

A: The dark color is likely due to sulfonation of the phenol or the phthalein product, a common side reaction with concentrated H₂SO₄ at elevated temperatures. To mitigate this:

  • Control Temperature: Carefully control the reaction temperature. Avoid excessive heating.

  • Use an Alternative: Consider using methanesulfonic acid or p-toluenesulfonic acid, which are less prone to causing charring and sulfonation side reactions.[4][5]

Q: How can I effectively remove an ionic liquid catalyst from my final product?

A: The removal method depends on the solubility of the ionic liquid and your product. A common technique is liquid-liquid extraction. If your product is soluble in a nonpolar organic solvent (e.g., ethyl acetate, diethyl ether) and the ionic liquid is not, you can dissolve the reaction mixture and wash it with water to remove the IL.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for various alternative catalysts in the synthesis of phenolphthalein.

CatalystReactant Ratio (Anhydride:Phenol)Temperature (°C)Time (hours)Reported YieldReference(s)
Zinc Chloride (ZnCl₂) / Promoter 1 : 285 - 12518 - 48Moderate to High[4]
Methanesulfonic Acid 1 : 2~ 902Good[4][6]
p-Toluenesulfonic Acid 1 : 2~ 1503Good[4]
Metal Oxides (Heterogeneous) 1 : 2~ 200SeveralGood[9]
Niobium(V) Chloride (NbCl₅) 1 : 2< 100VariesGood[5]

Note: Yields are highly dependent on specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Phenolphthalein Synthesis using Methanesulfonic Acid

This protocol is adapted from procedures described in the literature.[4][6]

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine phthalic anhydride (e.g., 1.0 mmol, 0.148 g) and phenol (2.0 mmol, 0.188 g).

  • Catalyst Addition: Carefully add methanesulfonic acid (approx. 0.046 mmol, ~3 µL) to the mixture.

  • Reaction: Heat the mixture in an oil bath at approximately 90°C for 2 hours. Monitor the reaction's progress by TLC if desired.

  • Workup: Cool the flask to room temperature. Add a small amount of methanol to quench the reaction, then place the flask in an ice bath to induce crystallization of the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by dissolving it in a dilute sodium hydroxide solution, filtering out any insoluble impurities, and then re-precipitating the phenolphthalein by adding a weak acid (e.g., acetic acid). The purified solid is then collected by filtration, washed with cold water, and dried. Recrystallization from ethanol can be performed for higher purity.[4]

Protocol 2: Phenolphthalein Synthesis using Zinc Chloride

This protocol is based on a general method for using ZnCl₂ as a catalyst.[4]

  • Reactant Setup: In a round-bottom flask equipped with a stirrer and reflux condenser, combine phthalic anhydride (1.0 eq), phenol (2.0 eq), and anhydrous zinc chloride (0.5 eq).

  • Promoter (Optional): To increase the reaction rate, an activating agent such as thionyl chloride (0.05 to 0.25 eq) can be added.

  • Reaction: Heat the mixture with stirring at a temperature between 85°C and 125°C. The reaction time can be long, ranging from 18 to 48 hours, depending on the temperature and use of a promoter.

  • Workup: After the reaction is complete, cool the mixture slightly and add warm water while stirring.

  • Isolation: Filter the resulting slurry and wash the solid crude product with hot water until the filtrate is neutral.

  • Purification: Follow the same alkali-acid purification procedure described in Protocol 1.

Mandatory Visualizations

G General Workflow for Phthalein Synthesis Reactants 1. Combine Phthalic Anhydride and Phenol Derivative Catalyst 2. Add Alternative Catalyst (e.g., MeSO3H, Zeolite) Reactants->Catalyst Reaction 3. Heat Under Controlled Temperature and Time Catalyst->Reaction Quench 4. Cool and Quench Reaction Reaction->Quench Isolation 5. Isolate Crude Product (Filtration/Extraction) Quench->Isolation Purification 6. Purify Product (Alkali Wash/Recrystallization) Isolation->Purification Product Pure Phthalein Product Purification->Product

Caption: A generalized experimental workflow for phthalein synthesis.

G Catalyst Selection Logic Start Start: Need Catalyst for Phthalein Synthesis Q_Reusable Is Catalyst Reusability a Priority? Start->Q_Reusable Q_Green Are Green Chemistry Principles Critical? Q_Reusable->Q_Green No Hetero Use Heterogeneous Solid Acid (e.g., Zeolite, Metal Oxide) Q_Reusable->Hetero Yes Q_Conditions Prefer Mild Reaction Conditions? Q_Green->Q_Conditions No Ionic Use Ionic Liquid Q_Green->Ionic Yes Bronsted Use Strong Brønsted Acid (e.g., MeSO3H, p-TsOH) Q_Conditions->Bronsted Yes Lewis Use Lewis Acid (e.g., ZnCl2, NbCl5) Q_Conditions->Lewis No

Caption: Decision tree for selecting an appropriate alternative catalyst.

G Phthalein Synthesis Reaction Mechanism cluster_0 Phthalein Synthesis Reaction Mechanism cluster_1 Phthalein Synthesis Reaction Mechanism cluster_2 Phthalein Synthesis Reaction Mechanism cluster_3 Phthalein Synthesis Reaction Mechanism PA Phthalic Anhydride Activated_PA Activated Electrophile (Acylium Ion) PA->Activated_PA 1. Activation H Acid Catalyst (H+) H->Activated_PA Intermediate1 2-(4-hydroxybenzoyl) benzoic acid Activated_PA->Intermediate1 Phenol1 Phenol (1st eq.) Phenol1->Intermediate1 2. First Electrophilic Attack Carbocation Stabilized Carbocation Intermediate1->Carbocation 3. Protonation & Dehydration H2O_out H₂O Intermediate2 Triarylmethyl Intermediate Carbocation->Intermediate2 Phenol2 Phenol (2nd eq.) Phenol2->Intermediate2 4. Second Electrophilic Attack Lactone 5. Deprotonation & Lactone Formation Intermediate2->Lactone

Caption: Key steps in the acid-catalyzed phthalein synthesis mechanism.

References

Validation & Comparative

A Comparative Analysis of p-Xylenolphthalein and Phenolphthalein as pH Indicators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Key Phthalein Indicators

In the landscape of acid-base chemistry and analytical sciences, the selection of an appropriate pH indicator is paramount for accurate and reliable results. Among the plethora of available indicators, phthalein derivatives have long been a cornerstone in laboratories worldwide. This guide provides a comprehensive comparative analysis of two such indicators: the well-known phenolphthalein and its structural analog, p-xylenolphthalein. This publication aims to furnish researchers, scientists, and drug development professionals with the objective data and experimental context necessary to make informed decisions for their specific applications.

Core Chemical and Physical Properties

Both p-xylenolphthalein and phenolphthalein are members of the phthalein dye family, synthesized through the condensation of a phenol derivative with phthalic anhydride. Their utility as pH indicators stems from a pH-dependent structural rearrangement that results in a distinct color change. While sharing a common foundational structure, the addition of methyl groups to the phenol rings in p-xylenolphthalein subtly yet significantly alters its chemical and physical properties, most notably its pH transition range and the color it exhibits in alkaline solutions.

Below is a summary of the key quantitative data for these two indicators:

Propertyp-XylenolphthaleinPhenolphthalein
Chemical Name 3,3-bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one3,3-bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one[1]
Chemical Formula C₂₄H₂₂O₄C₂₀H₁₄O₄[1]
Molar Mass 374.43 g/mol 318.32 g/mol [1]
Appearance White to off-white crystalline powderWhite to yellowish-white crystalline powder[2]
pH Transition Range ~ 9.0 - 10.5[3]8.2 - 10.0[2][4][5][6][7]
Color in Acidic/Neutral Solution Colorless[5]Colorless[1][2][5]
Color in Basic Solution Blue[5]Pink to Fuchsia[1][2][5]

Performance in Experimental Applications

The primary application for both indicators is in acid-base titrations to determine the endpoint of a reaction. The choice between p-xylenolphthalein and phenolphthalein hinges on the specific pH at the equivalence point of the titration.

  • Strong Acid-Strong Base Titrations: In titrations such as hydrochloric acid with sodium hydroxide, the equivalence point occurs at a pH of 7. However, the pH change at this point is very sharp and spans a wide range. Both phenolphthalein and p-xylenolphthalein are suitable for these titrations as their color change will occur within this steep vertical portion of the titration curve, providing a clear and accurate endpoint.[5]

  • Weak Acid-Strong Base Titrations: For the titration of a weak acid (e.g., acetic acid) with a strong base (e.g., sodium hydroxide), the equivalence point occurs at a pH greater than 7. Phenolphthalein, with its transition range of 8.2-10.0, is often the indicator of choice as it typically brackets the equivalence point of many weak acid titrations.[5] p-Xylenolphthalein, with a slightly higher pH transition range of approximately 9.0-10.5, would be more suitable for titrations of very weak acids where the equivalence point is expected in a more alkaline region.

  • Strong Acid-Weak Base Titrations: Neither indicator is suitable for this type of titration, as the equivalence point lies in the acidic range.

Experimental Protocols

Synthesis of Phthalein Indicators

The synthesis of both p-xylenolphthalein and phenolphthalein follows a similar procedure involving the acid-catalyzed condensation of a phenol with phthalic anhydride.

Materials:

  • Phthalic anhydride

  • p-Xylenol (for p-xylenolphthalein) or Phenol (for phenolphthalein)

  • Concentrated sulfuric acid or polyphosphoric acid (catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • In a fume hood, combine phthalic anhydride and a slight molar excess of the corresponding phenol (p-xylenol or phenol) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid or polyphosphoric acid to the mixture with stirring.

  • Heat the reaction mixture in an oil bath, maintaining a temperature of approximately 120-130°C for a specified time to allow for the condensation reaction to complete.

  • After cooling, the crude product is typically purified by recrystallization from ethanol to yield the final crystalline indicator.

General Protocol for Acid-Base Titration

Materials:

  • Buret, 50 mL

  • Pipette, 25 mL

  • Erlenmeyer flask, 250 mL

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Acid solution of unknown concentration

  • Indicator solution (p-xylenolphthalein or phenolphthalein, typically 0.1% in ethanol)

Procedure:

  • Rinse the buret with a small amount of the standardized strong base solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.

  • Pipette a known volume of the acid solution into an Erlenmeyer flask.

  • Add 2-3 drops of the chosen indicator solution to the acid in the flask. The solution should remain colorless.

  • Slowly add the strong base from the buret to the acid solution while continuously swirling the flask.

  • As the endpoint is approached, the color of the indicator will appear and disappear more slowly. Add the titrant drop by drop at this stage.

  • The endpoint is reached when the first persistent color change is observed (faint blue for p-xylenolphthalein or faint pink for phenolphthalein) that lasts for at least 30 seconds.

  • Record the final volume of the titrant in the buret.

  • Repeat the titration at least two more times to ensure precision.

Visualizations

cluster_phenolphthalein Phenolphthalein (C₂₀H₁₄O₄) cluster_pxylenolphthalein p-Xylenolphthalein (C₂₄H₂₂O₄) phenolphthalein_img phenolphthalein_img pxylenolphthalein_img pxylenolphthalein_img

Caption: Chemical structures of Phenolphthalein and p-Xylenolphthalein.

G cluster_acidic Acidic/Neutral (Colorless) cluster_basic Basic (Colored) Lactone Lactone Form Quinoid Quinoid Form Lactone->Quinoid + 2OH⁻ Quinoid->Lactone + 2H⁺

Caption: General mechanism of color change for phthalein indicators.

G start Prepare and Standardize Titrant prepare_analyte Pipette Known Volume of Analyte start->prepare_analyte add_indicator Add 2-3 Drops of Indicator prepare_analyte->add_indicator titrate Titrate with Standardized Solution add_indicator->titrate endpoint Observe Persistent Color Change (Endpoint) titrate->endpoint record Record Final Volume of Titrant endpoint->record calculate Calculate Analyte Concentration record->calculate

Caption: A generalized workflow for an acid-base titration experiment.

References

Comparative Analysis of Isobenzofuran-1(3H)-one Derivatives as TREK-1 Channel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the TREK-1 inhibitory potential of novel isobenzofuran-1(3H)-one derivatives, supported by experimental data and detailed methodologies.

The TWIK-related potassium channel-1 (TREK-1), a member of the two-pore domain potassium (K2P) channel family, has emerged as a promising therapeutic target for neurological disorders, particularly ischemic stroke. Inhibition of TREK-1 can reduce neuronal apoptosis and promote neuroprotection. Recent research has identified a series of isobenzofuran-1(3H)-one derivatives as potent and selective TREK-1 inhibitors. This guide provides a comparative overview of these compounds, presenting their inhibitory activities, selectivity profiles, and neuroprotective effects based on preclinical studies.

Quantitative Comparison of TREK-1 Inhibition

A series of novel isobenzofuran-1(3H)-one derivatives have been synthesized and evaluated for their inhibitory activity against the TREK-1 channel. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, were determined using electrophysiological assays. The data reveals significant structure-activity relationships, with substitutions at the 3- and 6-positions of the isobenzofuran-1(3H)-one scaffold playing a critical role in inhibitory potency.

Compound IDStructureTREK-1 IC50 (μM)Selectivity over other ion channels
8a 13.09>30-fold
Cpd8l 0.81>30-fold (K+, Na+, and TRP channels)
12g 1.52Not specified
12h 1.88Not specified
12l 2.12Not specified
15a 1.95Not specified

Data summarized from Liu et al., Journal of Medicinal Chemistry, 2025.[1][2][3][4][5]

Among the synthesized compounds, Cpd8l emerged as a particularly potent and selective TREK-1 inhibitor with an IC50 value of 0.81 μM.[1][2][3][4][5] The high selectivity of Cpd8l against other potassium, sodium, and transient receptor potential (TRP) channels underscores its potential as a specific pharmacological tool and a promising lead compound for further development.

Neuroprotective Efficacy of TREK-1 Inhibition

The neuroprotective effects of the lead compound, Cpd8l, were assessed in both in vitro and in vivo models of ischemic stroke.

In Vitro Neuroprotection: In an oxygen-glucose deprivation/reoxygenation (OGD/R) model using primary cortical neurons, a well-established in vitro model of ischemia-reperfusion injury, Cpd8l demonstrated a significant reduction in neuronal death.[1][3][4][5] This protective effect was diminished when TREK-1 expression was silenced using adenovirus-mediated shRNA, confirming that the neuroprotective action of Cpd8l is mediated through the inhibition of TREK-1.[1][3][4][5]

In Vivo Neuroprotection: The therapeutic potential of Cpd8l was further evaluated in a mouse model of middle cerebral artery occlusion/reperfusion (MCAO/R), a standard in vivo model of focal cerebral ischemia.[1][3][4][5] Administration of Cpd8l effectively ameliorated brain injury in these animals, highlighting its potential for in vivo efficacy.[1][3][4][5]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms and methodologies involved, the following diagrams illustrate the TREK-1 signaling pathway and the experimental workflow for evaluating inhibitor potency.

TREK-1 Signaling and Inhibition

The diagram above illustrates the regulation of the TREK-1 channel by various stimuli and its downstream effects on neuronal excitability and survival. Isobenzofuran-1(3H)-one derivatives act as inhibitors of TREK-1, thereby modulating these pathways to confer neuroprotection.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Isobenzofuran-1(3H)-one Derivatives Cell_Culture HEK293 cells stably expressing human TREK-1 Synthesis->Cell_Culture Electrophysiology Whole-cell Patch Clamp Cell_Culture->Electrophysiology Compound Application IC50 IC50 Determination Electrophysiology->IC50 Selectivity Selectivity Profiling (other ion channels) IC50->Selectivity OGDR OGD/R Model in Primary Cortical Neurons Selectivity->OGDR Test Lead Compound Viability Cell Viability Assay OGDR->Viability MCAOR MCAO/R Model in Mice Viability->MCAOR Administer Lead Compound Neurobehavioral Neurological Deficit Scoring MCAOR->Neurobehavioral Infarct Infarct Volume Measurement (TTC Staining) Neurobehavioral->Infarct

Experimental Workflow for Inhibitor Evaluation

This workflow outlines the key steps in the discovery and validation of isobenzofuran-1(3H)-one derivatives as TREK-1 inhibitors, from chemical synthesis to in vivo efficacy studies.

Experimental Protocols

1. Whole-Cell Patch Clamp for TREK-1 Inhibition Assay

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human TREK-1 channel were used.

  • Cell Culture: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings were performed at room temperature. The external solution contained (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. The internal pipette solution contained (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 Mg-ATP, with the pH adjusted to 7.2 with KOH.

  • Data Acquisition and Analysis: TREK-1 currents were elicited by a voltage ramp protocol. The test compounds were dissolved in dimethyl sulfoxide (DMSO) and diluted in the external solution to the final desired concentrations. The inhibitory effect of the compounds was calculated as the percentage of current reduction compared to the baseline current. IC50 values were determined by fitting the concentration-response data to a Hill equation.

2. Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) In Vitro Model

  • Cell Culture: Primary cortical neurons were isolated from embryonic day 16-18 mice and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

  • OGD Procedure: After 7-9 days in vitro, the culture medium was replaced with a glucose-free Earle's balanced salt solution (EBSS). The cells were then transferred to a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a period of 1-2 hours at 37°C.[1][6][7]

  • Reoxygenation: Following the OGD period, the glucose-free EBSS was replaced with the original culture medium, and the cells were returned to a normoxic incubator (95% air, 5% CO2) for 24 hours.[1][6][7]

  • Cell Viability Assessment: Neuronal viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting condensed nuclei after staining with Hoechst 33342.

3. Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) In Vivo Model

  • Animal Model: Adult male C57BL/6 mice were used for the MCAO/R model. All animal procedures were approved by the institutional animal care and use committee.

  • Surgical Procedure: Anesthesia was induced and maintained with isoflurane. A filament was inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.[3][8][9][10] After 60-90 minutes of occlusion, the filament was withdrawn to allow for reperfusion.[8][10]

  • Drug Administration: The test compound (e.g., Cpd8l) or vehicle was administered intraperitoneally or intravenously at the time of reperfusion.

  • Assessment of Brain Injury: 24 hours after MCAO, neurological deficits were scored. The animals were then euthanized, and the brains were removed and sectioned. The infarct volume was determined by 2,3,5-triphenyltetrazolium chloride (TTC) staining.[10]

Conclusion

The isobenzofuran-1(3H)-one scaffold represents a promising starting point for the development of novel TREK-1 inhibitors. The lead compound, Cpd8l, demonstrates potent and selective inhibition of TREK-1 and exhibits significant neuroprotective effects in preclinical models of ischemic stroke. Further optimization of this chemical series could lead to the development of new therapeutic agents for the treatment of stroke and other neurological disorders where TREK-1 inhibition is a validated therapeutic strategy.

References

A Comparative Guide to the In Silico Drug-Like Properties of C-3 Functionalized Isobenzofuranones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isobenzofuranone core, a γ-lactone moiety fused to an aromatic ring, is a structural motif present in numerous compounds with a wide range of biological activities, including antifungal, antioxidant, anti-platelet, and antiproliferative effects.[1][2] Strategic functionalization at the C-3 position has been a key focus of medicinal chemistry to enhance potency and modulate physicochemical properties. This guide provides a comparative analysis of the in silico drug-like properties of a series of C-3 functionalized isobenzofuranones, offering insights into their potential as orally bioavailable drug candidates. The data is compared against established benchmarks for drug-likeness, such as Lipinski's Rule of Five and Veber's criteria, which are critical for early-stage drug discovery.[1][2]

Data Presentation: Physicochemical Properties for Drug-Likeness

A computational study of thirteen C-3 functionalized isobenzofuran-1(3H)-ones (compounds 10-22 ) was conducted to predict their physicochemical parameters, which are influential in determining their pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[1][2] The properties were evaluated against Lipinski's Rule of Five (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) and Veber's criteria (Rotatable bonds ≤ 10, TPSA ≤ 140 Ų), which serve as indicators for good oral bioavailability.[1]

The table below summarizes the calculated properties for this series of compounds.

CompoundMolecular FormulaMW ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsRotatable BondsTPSA (Ų)Lipinski Violations
10 C₈H₆O₃150.131.1513154.370
11 C₁₃H₁₂O₄232.231.8304355.830
12 C₁₄H₁₄O₅262.261.8105465.060
13 C₁₄H₁₄O₄246.262.3804355.830
14 C₁₄H₁₂O₄244.242.1324276.060
15 C₁₅H₁₄O₅274.272.1125385.290
16 C₁₅H₁₄O₄258.272.6824276.060
17 C₁₈H₁₆O₆328.322.83064102.120
18 C₁₉H₁₈O₇358.342.81075111.350
19 C₁₉H₁₈O₆342.343.38064102.120
20 C₁₄H₁₀O₅258.231.8915283.830
21 C₁₅H₁₂O₆288.251.8716393.060
22 C₁₅H₁₂O₅272.252.4415283.830
Etoposide *C₂₉H₃₂O₁₃588.560.894136195.003

*Etoposide, a commercial anticancer drug, is included for comparison.[1]

Data sourced from Teixeira, R. R., et al. (2013).[1]

As the data indicates, all thirteen synthesized C-3 functionalized isobenzofuranones (10-22 ) fully comply with Lipinski's and Veber's rules, showing zero violations. This suggests a high probability of good oral bioavailability and membrane permeability for these compounds. In contrast, Etoposide, a known anticancer agent, violates three of Lipinski's rules (MW > 500, H-bond acceptors > 10, and TPSA > 140 Ų), which is consistent with its known poor oral bioavailability.

Experimental and Computational Protocols

The in silico parameters presented were determined using established computational chemistry tools. The general methodologies are outlined below.

This protocol describes the computational workflow for predicting ADME-related physicochemical properties, which are crucial for assessing a compound's drug-likeness.

  • Molecular Structure Preparation: The 2D structures of the C-3 functionalized isobenzofuranones are drawn using chemical drawing software (e.g., ChemDraw). These structures are then converted into a 3D format.

  • Property Calculation: The 3D structures are imported into specialized software packages for property prediction. The studies cited utilized the Osiris Property Explorer and Molinspiration online tool.[1][3] These tools employ fragment-based methods and pre-built algorithms to calculate key properties:

    • logP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

    • Molecular Weight (MW): The mass of the molecule.

    • Topological Polar Surface Area (TPSA): A descriptor that correlates well with passive molecular transport through membranes.

    • Hydrogen Bond Donors (HBD) and Acceptors (HBA): Counts of functional groups that can participate in hydrogen bonding.

    • Number of Rotatable Bonds (nRotb): A measure of molecular flexibility.

  • Drug-Likeness Evaluation: The calculated values are compared against established drug-likeness rules, primarily Lipinski's Rule of Five and Veber's criteria, to flag any potential liabilities for oral bioavailability.[1][2]

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (ligand) to another (protein receptor).[4][5] This is essential for understanding potential mechanisms of action.

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate atomic charges.[4]

  • Ligand Preparation: The 3D structures of the isobenzofuranone derivatives are generated and energetically minimized to find their most stable conformation.[4]

  • Binding Site Definition: The active site or binding pocket of the protein is identified, often based on the location of a co-crystallized native ligand or through binding site prediction algorithms. A grid box is defined around this site to constrain the docking search space.[4]

  • Docking Simulation: Using docking software (e.g., AutoDock, PyRx), the ligand is flexibly placed into the defined binding site in numerous possible conformations and orientations.[6] The software calculates a scoring function (e.g., binding energy in kcal/mol) for each pose to estimate the binding affinity.[3][4]

  • Analysis of Results: The resulting poses are ranked by their docking scores. The pose with the lowest binding energy is generally considered the most favorable.[4] This top pose is then analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.[4]

Visualization of In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for the in silico evaluation of novel compounds like C-3 functionalized isobenzofuranones, from initial design to the identification of promising lead candidates.

G cluster_0 Computational Design & Screening cluster_1 Target Interaction & Validation Lib Compound Library (e.g., Isobenzofuranones) PhysChem Calculate Physicochemical Properties (MW, LogP, TPSA) Lib->PhysChem Filter Drug-Likeness Filtering (Lipinski's & Veber's Rules) PhysChem->Filter ADMET ADMET Prediction (Absorption, Toxicity) Filter->ADMET Docking Molecular Docking Simulation ADMET->Docking Target Identify Protein Target Target->Docking Analysis Analyze Binding Affinity & Interactions Docking->Analysis Lead Lead Candidate Identification Analysis->Lead

Caption: Workflow for in silico drug discovery and lead identification.

References

Unveiling the Specificity of P-Xylenolphthalein: A Comparative Guide to Cross-Reactivity in Presumptive Blood Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of indicators is paramount for assay accuracy. This guide provides a comprehensive comparison of p-xylenolphthalein's performance, primarily in the context of the Kastle-Meyer test for the presumptive identification of blood, with other potential analytes. Experimental data and detailed protocols are presented to offer a clear perspective on its specificity and limitations.

P-xylenolphthalein, a phenolphthalein derivative, is a key reagent in the widely used Kastle-Meyer test. This colorimetric assay is a staple in forensic science for the preliminary detection of blood. The test's mechanism hinges on the peroxidase-like activity of the heme group in hemoglobin, which catalyzes the oxidation of the reduced, colorless p-xylenolphthalein (phenolphthalin) to its vibrant pink, oxidized form in the presence of hydrogen peroxide. While highly sensitive, the test is not entirely specific, and cross-reactivity with other substances can lead to false-positive results.

Quantitative Comparison of P-Xylenolphthalein Reactivity

While direct quantitative studies comparing the reactivity of p-xylenolphthalein with a wide range of analytes are not extensively documented, its sensitivity towards blood and its susceptibility to interference from other substances have been qualitatively and semi-quantitatively assessed. The following table summarizes the known reactivity profile.

AnalyteReagent SystemLimit of Detection (Blood)Cross-Reactivity/InterferenceNotes
Hemoglobin (Blood) p-Xylenolphthalein (Kastle-Meyer Reagent) + Hydrogen Peroxide1:10,000 to 1:100,000 dilution[1]-The target analyte, producing a rapid and intense pink color change.
Plant Peroxidases p-Xylenolphthalein (Kastle-Meyer Reagent) + Hydrogen PeroxideNot ApplicablePositive (False Positive)Found in vegetables like horseradish, potatoes, broccoli, and cauliflower.[2][3][4] The reaction intensity can vary depending on the concentration of the peroxidase.
Chemical Oxidants p-Xylenolphthalein (Kastle-Meyer Reagent) + Hydrogen PeroxideNot ApplicablePositive (False Positive)Includes substances like copper and nickel salts.[3] These can cause a color change even before the addition of hydrogen peroxide.
Leghemoglobin p-Xylenolphthalein (Kastle-Meyer Reagent) + Hydrogen PeroxideNot ApplicablePositive (False Positive)A protein structurally and functionally similar to hemoglobin found in the root nodules of leguminous plants.
Other Body Fluids p-Xylenolphthalein (Kastle-Meyer Reagent) + Hydrogen PeroxideNot ApplicableGenerally Negative Saliva and other bodily fluids do not typically give a positive result unless contaminated with blood.

Experimental Protocols

A detailed methodology is crucial for obtaining reliable results with the Kastle-Meyer test and for understanding its potential for cross-reactivity.

Preparation of Kastle-Meyer Reagent (Reduced p-Xylenolphthalein)
  • Dissolve p-Xylenolphthalein: In a flask, dissolve 2 grams of p-xylenolphthalein powder in 100 mL of a 20% sodium hydroxide solution. The solution will turn pink.

  • Reduction: Add 20-30 grams of zinc dust to the solution.

  • Reflux: Gently heat the mixture under reflux until the pink color disappears, indicating the reduction of p-xylenolphthalein to its colorless form (phenolphthalin). This may take 30-60 minutes.

  • Cool and Store: Allow the solution to cool. The clear, colorless reagent should be stored in a sealed bottle containing a small amount of zinc dust to prevent re-oxidation.

Standard Kastle-Meyer Test Protocol
  • Sample Collection: A sterile cotton swab is used to collect a sample of the suspected stain. A control swab with no sample should also be prepared.

  • Moisten: The swab is slightly moistened with distilled water or ethanol. Ethanol can help to lyse red blood cells and increase the sensitivity of the test.

  • Add Kastle-Meyer Reagent: One to two drops of the Kastle-Meyer reagent are applied to the swab.

  • Observation for Oxidants: Observe the swab for any immediate color change. If a pink color develops at this stage, it indicates the presence of a chemical oxidant, and the result is considered inconclusive.

  • Add Hydrogen Peroxide: If no color change is observed, one to two drops of 3% hydrogen peroxide are added to the swab.

  • Result Interpretation:

    • Positive: An immediate, vibrant pink color change indicates a presumptive positive result for blood.

    • Negative: No color change within 10-15 seconds indicates a negative result.

    • Inconclusive/False Positive: A color change that occurs after 30 seconds may be due to the natural oxidation of the reagent in the air and should be interpreted with caution.

Visualizing the Experimental Workflow and Cross-Reactivity

The following diagram illustrates the logical workflow of the Kastle-Meyer test and highlights the points where cross-reacting substances can interfere.

Kastle_Meyer_Workflow cluster_procedure Kastle-Meyer Test Procedure cluster_interference Potential Interference Points cluster_outcomes Results Start Suspected Stain Sample 1. Collect sample with swab Start->Sample Add_Ethanol 2. Moisten with Ethanol (optional) Sample->Add_Ethanol Add_KM 3. Add Kastle-Meyer Reagent Add_Ethanol->Add_KM Observe_1 4. Observe for color change Add_KM->Observe_1 Add_H2O2 5. Add 3% Hydrogen Peroxide Observe_1->Add_H2O2 No color change Inconclusive Inconclusive (Color change before H2O2) Observe_1->Inconclusive Pink color appears Observe_2 6. Observe for immediate color change Add_H2O2->Observe_2 Result Interpret Result Observe_2->Result Positive Presumptive Positive for Blood (Pink Color) Result->Positive Immediate pink color Negative Negative for Blood (No Color Change) Result->Negative No immediate color change False_Positive False Positive (Pink Color from Interference) Result->False_Positive Immediate pink color (in absence of blood) Oxidants Chemical Oxidants (e.g., Copper Salts) Oxidants->Observe_1 Peroxidases Plant Peroxidases (e.g., Horseradish) Peroxidases->Observe_2

Kastle-Meyer test workflow and interference points.

Signaling Pathway of the Catalytic Reaction

The core of the Kastle-Meyer test is a catalytic cycle involving the heme in hemoglobin. The following diagram illustrates this signaling pathway.

Hemoglobin_Catalysis cluster_reaction Catalytic Cycle Heme_Fe3 Heme (Fe³⁺) (Hemoglobin) Heme_Fe4 Heme (Fe⁴⁺=O) (Oxidized) Heme_Fe3->Heme_Fe4 Oxidation Heme_Fe3->Heme_Fe4 H2O2 H₂O₂ (Hydrogen Peroxide) H2O2->Heme_Fe3 Reacts with H2O 2H₂O (Water) H2O2->H2O Reduction Heme_Fe4->Heme_Fe3 Reduction pX_reduced p-Xylenolphthalin (Colorless) Heme_Fe4->pX_reduced Oxidizes pX_oxidized p-Xylenolphthalein (Pink) pX_reduced->pX_oxidized Oxidation

Catalytic cycle of hemoglobin in the Kastle-Meyer test.

References

A Comparative Analysis of Cytotoxicity: Isobenzofuranones Versus the Established Drug Etoposide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the cytotoxic properties of novel isobenzofuranone compounds compared to the well-established anti-cancer drug etoposide reveals promising potential for this emerging class of molecules. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and professionals in drug development.

Executive Summary

Certain C-3 functionalized isobenzofuranones have demonstrated potent cytotoxic activity against cancer cell lines, with some derivatives exhibiting efficacy comparable or superior to etoposide. While both compound classes ultimately induce apoptosis through DNA damage, their precise mechanisms of action may differ. Etoposide is a known topoisomerase II inhibitor, leading to DNA double-strand breaks. Emerging evidence suggests some isobenzofuranones may also target topoisomerase II, in addition to potentially inducing reactive oxygen species (ROS)-mediated pathways to trigger programmed cell death.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected C-3 functionalized isobenzofuranones and etoposide against two human cancer cell lines, K562 (chronic myelogenous leukemia) and U937 (histiocytic lymphoma), after 48 hours of treatment. Lower IC50 values indicate greater cytotoxic potency.

CompoundCell LineIC50 (µM)[1]
Isobenzofuranone 16 K5622.79
U93762.97
Isobenzofuranone 17 K562> 100
U93771.39
Isobenzofuranone 18 K5621.71
U93746.63
Etoposide (VP-16) K5627.06
U9370.35

Experimental Protocols

The cytotoxicity data presented above was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Cell Culture:

  • K562 and U937 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 µg/mL streptomycin, and 100 U/mL penicillin.

  • Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay Protocol:

  • Cells were seeded in 96-well plates at a density of 2.0 × 10^4 cells per well.

  • The cells were treated with various concentrations of the isobenzofuranone compounds or etoposide (0–100 µM) for 48 hours. A vehicle control (1% DMSO) was also included.

  • After the incubation period, 0.5 mg/mL of MTT solution was added to each well, and the plates were incubated for an additional 2 hours at 37°C.

  • The MTT solution was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 540 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to the vehicle-treated control cells, and the IC50 values were determined using appropriate software.

Signaling Pathways and Mechanisms of Action

Etoposide: Etoposide's primary mechanism of action is the inhibition of topoisomerase II.[2][3] This enzyme is crucial for managing DNA topology during replication and transcription. By stabilizing the transient complex between topoisomerase II and DNA, etoposide prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[2] This extensive DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately activates apoptotic pathways, often involving the p53 tumor suppressor protein.[2]

Isobenzofuranones: The cytotoxic effects of isobenzofuranones are also linked to the induction of DNA damage, leading to apoptosis.[4] Some studies suggest that certain isobenzofuranone derivatives may act as topoisomerase II inhibitors, mirroring the mechanism of etoposide.[5] Additionally, the induction of reactive oxygen species (ROS) has been proposed as another mechanism by which these compounds can trigger apoptosis-like cell death.[5] The resulting DNA damage, whether through direct enzymatic inhibition or oxidative stress, initiates downstream signaling cascades that culminate in programmed cell death, characterized by events such as chromatin condensation and DNA fragmentation.[3]

Visualizing the Experimental and Mechanistic Frameworks

To better illustrate the processes described, the following diagrams were generated using the Graphviz DOT language.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed K562 & U937 cells in 96-well plates treatment Add Isobenzofuranones & Etoposide (0-100 µM) start->treatment incubation Incubate for 48 hours treatment->incubation add_mtt Add MTT solution incubation->add_mtt incubation_mtt Incubate for 2 hours add_mtt->incubation_mtt solubilize Add DMSO to dissolve formazan incubation_mtt->solubilize read_absorbance Measure absorbance at 540 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Experimental workflow for cytotoxicity benchmarking.

signaling_pathways cluster_etoposide Etoposide Pathway cluster_isobenzofuranone Isobenzofuranone Pathway etoposide Etoposide topo_ii Topoisomerase II Inhibition etoposide->topo_ii dsb DNA Double-Strand Breaks topo_ii->dsb p53 p53 Activation dsb->p53 apoptosis_e Apoptosis p53->apoptosis_e isobenzofuranone Isobenzofuranones mechanism_i Topoisomerase II Inhibition? ROS Induction? isobenzofuranone->mechanism_i dna_damage_i DNA Damage mechanism_i->dna_damage_i apoptosis_i Apoptosis dna_damage_i->apoptosis_i

Caption: Comparative cytotoxic signaling pathways.

References

A Comparative Guide to the Effects of Alkyl Group Substitution on Phenolphthalein's Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

Phenolphthalein is a well-known acid-base indicator, celebrated for its distinct color change from colorless in acidic solutions to pink in basic conditions.[1][2] This transition is a result of a significant structural rearrangement in response to changes in pH. The properties of phenolphthalein can be strategically modified by introducing substituents onto its phenolic rings. This guide provides a detailed comparison of phenolphthalein with its alkyl-substituted analogs, o-cresolphthalein and thymolphthalein, to elucidate the effects of alkyl group substitution on their chemical structure, physicochemical properties, and performance as pH indicators. This information is particularly valuable for researchers and professionals in drug development and analytical chemistry who rely on a precise understanding of chemical indicators for their work.

Comparative Physicochemical Properties

The introduction of alkyl groups onto the phenol rings of the phenolphthalein molecule induces noticeable changes in its properties. The table below summarizes the key quantitative data for phenolphthalein, o-cresolphthalein, and thymolphthalein, providing a clear comparison of their characteristics.

PropertyPhenolphthaleino-CresolphthaleinThymolphthalein
Chemical Formula C₂₀H₁₄O₄[1][3]C₂₂H₁₈O₄[4][5]C₂₈H₃₀O₄[3][6]
Molar Mass ( g/mol ) 318.32[4]346.38[4]430.54[3][4][7]
pH Transition Range 8.2 – 10.0[3][4]8.2 – 9.8[4][5][8]9.3 – 10.5[3][4][6]
pKa 9.4[9]9.61[5]~9.9 (inferred)
Color in Acidic/Neutral Solution Colorless[3][4]Colorless[4][5]Colorless[3][4][6]
Color in Basic Solution Pink to Fuchsia[1][3]Purple/Violet[4][5][10]Blue[3][4][6]
Absorption Maximum (λmax) in basic solution 552-554 nm[1][11][12]~570-575 nm[13]595 nm[6]
Structural Comparison of Phenolphthalein and its Alkyl Derivatives

The diagram below illustrates the structural differences between phenolphthalein, o-cresolphthalein, and thymolphthalein. The key distinction lies in the presence and nature of the alkyl groups attached to the phenol rings.

G cluster_phenolphthalein Phenolphthalein cluster_ocresolphthalein o-Cresolphthalein cluster_thymolphthalein Thymolphthalein phenolphthalein_img ocresolphthalein_img phenolphthalein_img->ocresolphthalein_img Methyl groups added thymolphthalein_img ocresolphthalein_img->thymolphthalein_img Isopropyl and Methyl groups

Caption: Structural comparison of phenolphthalein and its alkyl-substituted derivatives.

Influence of Alkyl Groups on Physicochemical Properties

The addition of alkyl groups, which are electron-donating, to the phenolphthalein structure has a notable impact on its electronic properties and, consequently, its function as a pH indicator.

  • Effect on Acidity (pKa): Alkyl groups are weakly electron-donating. This property increases the electron density on the aromatic ring, making the phenolic hydroxyl groups slightly less acidic. As a result, a higher pH is required to deprotonate these hydroxyl groups and initiate the structural change responsible for the color. This is reflected in the higher pH transition range of thymolphthalein (9.3–10.5) compared to phenolphthalein (8.2–10.0).[3][4][6]

  • Effect on Color and Absorption Spectrum (λmax): The color of phthalein indicators in basic solutions is due to the formation of a quinoid structure with an extended system of conjugated double bonds, which absorbs light in the visible spectrum.[9] The presence of alkyl groups can subtly modify this conjugated system. The electron-donating nature of these groups can influence the energy levels of the molecular orbitals involved in the electronic transition. This results in a shift in the wavelength of maximum absorbance (λmax) to longer wavelengths (a bathochromic or red shift). This is observed in the shift of λmax from 552-554 nm for phenolphthalein to 595 nm for thymolphthalein, corresponding to the color change from pink to blue.[6][11][12]

Mechanism of pH-Induced Color Change

The color change in phthalein indicators is a result of a pH-dependent structural transformation. In acidic and neutral solutions, the indicator exists in a colorless lactone form.[4] In the presence of a base, the lactone ring opens, and the molecule is deprotonated, forming a quinoid structure with an extended conjugated system, which is responsible for the observed color.

Caption: Reversible structural change responsible for the color of phthalein indicators.[4]

Experimental Protocols

General Synthesis of Phthalein Dyes

A general and effective method for synthesizing phthalein dyes involves the condensation of a phenol or a substituted phenol with phthalic anhydride.[5][6]

Protocol:

  • Combine a 2 molar equivalent of the desired phenol (e.g., phenol, o-cresol, or thymol) with a 1 molar equivalent of phthalic anhydride.

  • Add a dehydrating agent, such as concentrated sulfuric acid or anhydrous zinc chloride, to act as a catalyst.

  • Heat the mixture to facilitate the condensation reaction. The reaction temperature and time will vary depending on the specific reactants.

  • After the reaction is complete, pour the mixture into water to precipitate the crude product.

  • The crude phthalein dye can then be purified by recrystallization from a suitable solvent, such as ethanol.

Determination of pH Transition Range and λmax

The pH transition range and the wavelength of maximum absorbance (λmax) of the indicator can be determined using a UV-Vis spectrophotometer.

G A Prepare a series of buffer solutions with varying pH values. B Add a small, constant amount of the indicator solution to each buffer. A->B C Measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer. B->C D Identify the pH range where the color change is observed visually. C->D E Determine the λmax from the spectrum of the fully colored (basic) form of the indicator. C->E

Caption: Workflow for determining the properties of a pH indicator.

Conclusion

The substitution of alkyl groups on the phenolphthalein structure provides a clear example of how modifying a molecule's architecture can fine-tune its chemical properties. The electron-donating nature of alkyl groups leads to a higher pKa and a shift in the pH transition range to more alkaline values. Furthermore, these substitutions alter the electronic structure of the chromophore in the basic form, resulting in a bathochromic shift of the maximum absorbance and a change in the observed color. This comparative analysis demonstrates that for applications requiring an indicator for titrations with a higher pH at the equivalence point, thymolphthalein may be a more suitable choice than phenolphthalein.[3][7] Conversely, for weak acid-strong base titrations where the equivalence point is typically between pH 8 and 10, phenolphthalein remains a preferred indicator.[3][4] This understanding of structure-property relationships is crucial for the rational selection and design of chemical indicators for specific analytical applications.

References

A Comparative Guide to the Computational Analysis of Isobenzofuran-1(3H)-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Computational analysis plays a pivotal role in the rational design and development of novel phthalide derivatives. This guide provides a comparative overview of various computational approaches applied to this class of compounds, supported by experimental data, to aid researchers in navigating this promising area of drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are instrumental in predicting the biological activity of novel compounds based on their physicochemical properties. A comparative QSAR study on aryl-substituted isobenzofuran-1(3H)-ones has demonstrated the predictive power of both linear and non-linear models.[1]

Data Summary: Comparison of QSAR Models for Predicting Inhibitory Activity [1]

Model TypeSpecific MethodR² (Training Set)R² (Test Set)Key Findings
Linear Genetic Algorithm - Principal Component Regression (GA-PCR)0.8830.897More accurate among linear models.
Multiple Linear Regression (MLR)--Found to be less predictive than GA-PCR and non-linear models.
Partial Least Squares (PLS)--Outperformed by GA-PCR.
Non-Linear Genetic Algorithm - Support Vector Machine (GA-SVM)0.9920.997Demonstrated high predictive accuracy for inhibitory activity.
Artificial Neural Network (ANN)--Showed good predictive ability, but slightly less than GA-SVM.
Adaptive Network-Based Fuzzy Inference System (ANFIS)--A viable non-linear modeling technique.

Experimental Protocol: QSAR Model Development [1]

A dataset of 34 aryl-substituted isobenzofuran-1(3H)-one derivatives was randomly divided into a training set and a test set. A genetic algorithm (GA) was employed for the selection of the most relevant molecular descriptors. These descriptors were then used to build linear models (MLR, PCR, PLS) and non-linear models (ANN, ANFIS, SVM). The predictive accuracy of the developed models was validated using leave-one-out cross-validation (Q²_LOO), Y-randomization tests, and an external test set.[1]

Computational Workflow for QSAR Analysis

G cluster_0 Data Preparation cluster_1 Feature Selection cluster_2 Model Development cluster_3 Model Validation cluster_4 Model Comparison Data Dataset of 34 Isobenzofuran-1(3H)-one Derivatives Split Split into Training and Test Sets Data->Split GA Genetic Algorithm (GA) Split->GA Descriptors Selection of 6 Molecular Descriptors GA->Descriptors Linear Linear Models (MLR, PCR, PLS) Descriptors->Linear NonLinear Non-Linear Models (ANN, ANFIS, SVM) Descriptors->NonLinear Validation Leave-one-out Cross-Validation (Q²_LOO) Y-Randomization External Test Set Linear->Validation NonLinear->Validation Comparison Comparative Analysis of Predictive Accuracy Validation->Comparison

Caption: Workflow for a comparative QSAR study.

Molecular Docking and Biological Targets

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to a target protein. Several studies have employed molecular docking to investigate the interaction of isobenzofuran-1(3H)-one derivatives with various biological targets.

Tyrosinase Inhibition

A series of isobenzofuran-1(3H)-ones were evaluated as tyrosinase inhibitors, an enzyme involved in melanin biosynthesis.[2] Molecular docking and ligand-enzyme NMR studies revealed that these compounds interact with the copper atoms in the active site of tyrosinase, similar to the known inhibitor, kojic acid.[2] Phthalaldehydic acid, 3-(2,6-dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-one, and 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate were identified as potent inhibitors.[2]

TGF-β Pathway Inhibition

In a study on N-substituted isoindoline-1,3-dione (phthalimide) derivatives, a structurally related class of compounds, molecular docking was used to target the TGF-β protein (PDB: 1RW8) at the ALK5 binding site.[3] This pathway is implicated in cancer progression. The study identified several compounds with promising binding affinities, significantly better than the control compound, Capecitabine.[3]

Data Summary: Binding Affinities of Phthalimide Derivatives against ALK5 [3]

CompoundBinding Energy (kcal/mol)
P7-12.28
P4-11.42
P10-8.99
P11-7.50
P2-7.22
Capecitabine (Control)-6.95

Experimental Protocol: Molecular Docking [3]

The three-dimensional structure of the target protein (e.g., TGF-β, PDB: 1RW8) is obtained from the Protein Data Bank. The structures of the ligands are prepared using software like ChemDraw and optimized. Molecular docking simulations are then performed using programs such as AutoDock Vina to predict the binding mode and calculate the binding affinity (in kcal/mol) of the ligands within the active site of the protein.[3]

TREK-1 Inhibition for Neuroprotection

Novel isobenzofuran-1(3H)-one derivatives have been designed and synthesized as inhibitors of the TREK-1 potassium channel, a target for neuroprotection in ischemic stroke.[4][5] Extensive structure-activity relationship studies led to the discovery of potent and selective TREK-1 inhibitors.[4][5]

Data Summary: In Vitro Activity of TREK-1 Inhibitors [4][5]

CompoundTREK-1 IC₅₀ (µM)Selectivity
Cpd8l0.81>30-fold over other K+, Na+, and TRP channels

Anti-inflammatory and Anti-cancer Activity

Computational studies have also guided the synthesis of phthalide derivatives with anti-inflammatory and anti-cancer properties.

Anti-inflammatory Activity via Nrf2/HO-1 and NF-κB/MAPK Pathways

A novel series of phthalide derivatives were designed and synthesized, with compound 9o (3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one) emerging as a potent anti-inflammatory agent.[6] It exhibited a high inhibitory rate on LPS-induced NO production with an IC₅₀ value of 0.76 μM.[6] Mechanistic studies indicated that compound 9o activates the Nrf2/HO-1 signaling pathway and blocks the NF-κB/MAPK signaling pathway.[6]

Signaling Pathway for Anti-inflammatory Action of Compound 9o

G cluster_0 Compound 9o Action cluster_1 Pro-inflammatory Pathway cluster_2 Anti-inflammatory Pathway C9o Compound 9o NFkB_MAPK NF-κB/MAPK Pathway C9o->NFkB_MAPK blocks ROS ROS Accumulation C9o->ROS induces LPS LPS LPS->NFkB_MAPK NO NO Production NFkB_MAPK->NO Nrf2_HO1 Nrf2/HO-1 Pathway ROS->Nrf2_HO1 AntiInflammatory Anti-inflammatory Effect Nrf2_HO1->AntiInflammatory

Caption: Dual inhibitory and activating pathways of compound 9o.

Amoebicidal Activity

Several isobenzofuran-1(3H)-one derivatives have been evaluated for their amoebicidal activity against Acanthamoeba castellanii Neff.[7] Compounds QOET-3 and QOET-9 were identified as the most active, inducing programmed cell death in the amoeba.[7]

Data Summary: Amoebicidal Activity of Isobenzofuran-1(3H)-one Derivatives [7]

CompoundIC₅₀ against A. castellanii Neff (µM)
QOET-373.71 ± 0.25
QOET-969.99 ± 15.32

Density Functional Theory (DFT) Analysis

DFT calculations are employed to understand the structural and electronic properties of molecules, which can be correlated with their biological activity. For instance, DFT has been used in conjunction with NMR analysis for the structural elucidation of novel phthalide analogs.[8] In studies of related benzofuran derivatives, DFT has been used to investigate antioxidant properties by calculating parameters like bond dissociation enthalpies and ionization potentials.[9][10]

General Workflow for DFT-based Analysis

G cluster_0 Input cluster_1 DFT Calculation cluster_2 Output Properties cluster_3 Correlation and Interpretation Structure Molecular Structure of Isobenzofuran-1(3H)-one Derivative DFT Density Functional Theory (DFT) Calculation (e.g., B3LYP/6-311G(d,p)) Structure->DFT Properties Electronic Properties (HOMO, LUMO, etc.) Structural Properties (Bond Lengths, Angles) Thermodynamic Properties (BDE, IP) DFT->Properties Correlation Correlate with Experimental Data (e.g., Antioxidant Activity, NMR shifts) Properties->Correlation

Caption: A generalized workflow for DFT analysis.

Conclusion

The computational analysis of isobenzofuran-1(3H)-one derivatives is a multifaceted and powerful approach to modern drug discovery. As demonstrated, techniques ranging from QSAR and molecular docking to DFT provide invaluable insights into the biological activities and mechanisms of action of these compounds. The integration of these computational methods with experimental validation accelerates the identification and optimization of lead candidates, paving the way for the development of novel therapeutics targeting a wide range of diseases. This guide highlights the successful application of these computational strategies and provides a framework for future research in this exciting field.

References

Safety Operating Guide

Navigating the Disposal of 3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.

Key Safety and Disposal Information

The following table summarizes crucial data for the safe handling and disposal of 3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one.

Parameter Information Citation
Chemical Name This compound[1]
CAS Number 50984-88-8[1]
Molecular Formula C24H22O4[1]
Appearance Solid[2]
Primary Hazards Based on its phenolic structure, it should be considered potentially toxic and an irritant. Phenols, in general, are harmful to aquatic life at very low concentrations.[3]
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and safety glasses or goggles. A lab coat and closed-toe shoes are mandatory.[2][4]
Disposal Consideration Should be treated as hazardous chemical waste. Do not dispose of down the drain or in regular trash.[5][6][7]

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is essential to minimize risk and ensure regulatory compliance.

  • Waste Identification and Segregation:

    • Treat all waste containing this compound as hazardous waste.[5]

    • Segregate solid waste from liquid waste.

    • Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your EHS department.[8] Incompatible materials can react violently or produce toxic gases.[8]

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for waste collection.[9] The container should have a secure screw-top cap.[8]

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[10] Include the date when the waste was first added to the container.[5]

  • Waste Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9]

    • Keep the waste container closed except when adding waste.[5]

    • Ensure the SAA is in a well-ventilated area, away from sources of ignition and incompatible materials.[11]

  • Disposal of Contaminated Materials:

    • Solid Waste: Collect any contaminated solid materials, such as gloves, paper towels, or absorbent pads, and place them in the designated solid hazardous waste container.[10]

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not dispose of it down the sink.[12]

    • Empty Containers: An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.[5] The rinsate from the triple rinse must be collected and disposed of as hazardous waste.[5]

  • Request for Waste Pickup:

    • Once the waste container is full or has been in storage for a designated period (consult your EHS guidelines, often not to exceed one year for partially filled containers), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[8][9]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[7][11]

    • Collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Chemical Use Ends waste_id Identify as Hazardous Waste start->waste_id segregate Segregate Solid & Liquid Waste waste_id->segregate container Select & Label Compatible Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage pickup Request EHS Waste Pickup storage->pickup end Licensed Disposal pickup->end spill Spill Occurs spill_response Absorb & Collect for Disposal spill->spill_response spill_response->container

Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of 3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one.

This document provides critical safety and logistical information to ensure the safe handling of this compound in a laboratory setting. Adherence to these procedures is vital for minimizing risks and ensuring a safe research environment. Due to its phenolic structure, this compound requires specific safety measures analogous to handling other phenolic compounds. Phenol and its derivatives can be corrosive and toxic, with the potential for rapid skin absorption.[1]

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on general best practices for phenolic compounds.[2][3][4]

PPE CategorySpecificationRationale
Eye Protection - Minimum: Safety glasses with side shields.- Splash Hazard: Chemical safety goggles.[5]- Significant Splash/Explosion Risk: A face shield worn over chemical safety goggles.[6]Protects eyes from dust particles and accidental splashes.
Hand Protection - Incidental Contact: Double-gloved nitrile exam-style gloves (minimum 8mil thickness). Gloves should be changed immediately upon contamination.[3]- Extended Contact/Immersion: Utility grade neoprene or butyl rubber gloves worn over nitrile gloves.[3]Provides a barrier against skin contact. Phenolic compounds can be absorbed through the skin.[1]
Skin and Body Protection - A fully buttoned laboratory coat.[3]- Long pants and closed-toe shoes.[3]- For potential body splashes, a butyl rubber or neoprene apron should be worn over the lab coat.[3]Minimizes skin exposure to the chemical.
Respiratory Protection - If dust or aerosols may be generated or ventilation is inadequate: An air-purifying respirator with a Type A-P filter (organic vapor and particulate) is recommended. Ensure the respirator is properly fit-tested.[4][6]Prevents inhalation of the compound, which may cause respiratory tract irritation.[5]

Operational Plan: Safe Handling Workflow

Proper operational procedures are crucial to minimize exposure and prevent accidents. The following workflow outlines the safe handling of this compound from preparation to post-handling.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe 1. Don Appropriate PPE prep_setup 2. Work in a Fume Hood prep_emergency 3. Locate Emergency Equipment (Eyewash, Safety Shower) prep_waste 4. Prepare Labeled Hazardous Waste Container handle_weigh 5. Weigh Compound Carefully (Minimize Dust) prep_waste->handle_weigh handle_dissolve 6. Dissolve in a Suitable Solvent handle_reaction 7. Perform Experimental Procedures post_decon 8. Decontaminate Work Area handle_reaction->post_decon post_waste 9. Dispose of Waste in Designated Container post_ppe 10. Doff and Dispose of Contaminated PPE post_wash 11. Wash Hands Thoroughly

Safe handling workflow for this compound.

Experimental Protocol: Step-by-Step Guidance

  • Preparation:

    • Before handling the compound, ensure you are wearing all the specified PPE.[2]

    • All work with the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

    • Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.

    • Prepare a designated and clearly labeled waste container for hazardous waste.[7]

  • Handling:

    • When weighing the solid compound, do so carefully to avoid generating dust.[5]

    • If preparing a solution, add the compound slowly to the solvent to avoid splashing.

    • Keep the container tightly closed when not in use.[5]

    • Avoid contact with eyes, skin, and clothing.[5]

  • Post-Handling:

    • After handling is complete, decontaminate the work surface with an appropriate solvent.

    • Dispose of all waste materials in the designated hazardous waste container.

    • Carefully remove and dispose of contaminated PPE, particularly gloves, in the hazardous waste stream.[8]

    • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure TypeProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] For phenol exposures, it is recommended to then wipe the area with polyethylene glycol 300 or 400.[1] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Chemical Waste:

    • Unused or waste quantities of the compound and its solutions should be collected in a clearly labeled, sealed container.

    • Arrange for disposal through a licensed professional waste disposal service.[8]

  • Contaminated PPE and Materials:

    • All disposable PPE (gloves, etc.) and other materials (e.g., paper towels, weigh boats) contaminated with the compound should be collected in a separate, sealed container.

    • This contaminated solid waste should also be disposed of as hazardous waste.[9]

  • Empty Containers:

    • Handle uncleaned, empty containers as you would the product itself.

    • Follow your institution's procedures for the disposal of empty chemical containers.

cluster_waste Waste Generation cluster_collection Collection cluster_disposal Disposal waste_chem Excess Chemical & Solutions waste_ppe Contaminated PPE (Gloves, etc.) waste_materials Contaminated Labware (Weigh boats, wipes) collection_container Place in a Labeled, Sealed Hazardous Waste Container waste_materials->collection_container disposal_service Arrange for Pickup by Licensed Waste Disposal Service collection_container->disposal_service

Disposal workflow for contaminated materials.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one
Reactant of Route 2
Reactant of Route 2
3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.